Product packaging for 2-(3-Chlorophenoxy)-5-fluoroaniline(Cat. No.:CAS No. 946716-93-4)

2-(3-Chlorophenoxy)-5-fluoroaniline

Cat. No.: B1329054
CAS No.: 946716-93-4
M. Wt: 237.66 g/mol
InChI Key: DZYZNNQMXATNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3-Chlorophenoxy)-5-fluoroaniline is a useful research compound. Its molecular formula is C12H9ClFNO and its molecular weight is 237.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClFNO B1329054 2-(3-Chlorophenoxy)-5-fluoroaniline CAS No. 946716-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYZNNQMXATNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(3-Chlorophenoxy)-5-fluoroaniline CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chlorophenoxy)-5-fluoroaniline is a halogenated aromatic ether and aniline derivative. Its structure, incorporating a chlorophenoxy moiety and a fluoroaniline scaffold, suggests its potential as a versatile building block in medicinal chemistry and materials science. Halogenated aromatic compounds are of significant interest in drug discovery, as chlorine and fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The presence of both chloro and fluoro substituents in this compound makes it an attractive candidate for the synthesis of novel therapeutic agents and functional materials.

This technical guide offers a comprehensive overview of the predicted properties, a plausible synthetic route, and potential applications of this compound to facilitate further research and development.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be predicted by analyzing its constituent fragments: the 3-chlorophenoxy group and 5-fluoroaniline. Data from related compounds, such as 3-chlorophenoxypropionic acid and various isomers of chloro- and fluoroanilines, have been used to estimate these values.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₂H₉ClFNOBased on the chemical structure.
Molecular Weight 237.66 g/mol Calculated from the molecular formula.
Appearance Predicted to be a solid at room temperature.Aniline and its simple derivatives are often solids or high-boiling liquids. The increased molecular weight and potential for intermolecular interactions suggest a solid state.
Melting Point Estimated in the range of 40-80 °C.Based on the melting points of similar substituted anilines and diaryl ethers. For example, 5-bromo-2-fluoroaniline has a melting point of 27°C.[3]
Boiling Point Estimated to be > 300 °C at atmospheric pressure.High boiling points are characteristic of substituted diaryl ethers and anilines due to their molecular weight and polarity.
Solubility Predicted to be sparingly soluble in water.Aromatic amines and ethers generally have low water solubility. The presence of polar amine and ether groups may confer slight solubility, but the overall hydrophobic nature of the aromatic rings will dominate.
Soluble in common organic solvents.Expected to be soluble in solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO), similar to related compounds like 5-bromo-2-fluoroaniline.[4]
pKa Estimated to be in the range of 2-4.The electron-withdrawing nature of the fluorine and the phenoxy group is expected to decrease the basicity of the aniline nitrogen, resulting in a low pKa for its conjugate acid. The pKa of 5-bromo-2-fluoroaniline's conjugate acid is predicted to be around 2.13.[3]

Proposed Synthesis: Ullmann Condensation

A plausible and well-established method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[5][6] In this case, the reaction would involve the coupling of 3-chlorophenol with a suitable 2-halo-5-fluoroaniline.

Reaction Scheme:

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3-Chlorophenol 3-Chlorophenol Target_Molecule This compound 3-Chlorophenol->Target_Molecule + 2-Bromo-5-fluoroaniline 2-Bromo-5-fluoroaniline 2-Bromo-5-fluoroaniline->Target_Molecule Catalyst CuI (Copper(I) Iodide) Catalyst->Target_Molecule Catalyzes Ligand e.g., L-Proline or Phenanthroline Base K₂CO₃ or Cs₂CO₃ Base->Target_Molecule Solvent DMF or DMSO Solvent->Target_Molecule Temperature High Temperature (e.g., 100-150 °C) Temperature->Target_Molecule

Caption: Proposed synthesis of this compound via Ullmann condensation.

Detailed Experimental Protocol:

  • Reactant Preparation: In a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (1.0 equivalent), 2-bromo-5-fluoroaniline (1.0-1.2 equivalents), copper(I) iodide (0.05-0.1 equivalents), a suitable ligand such as L-proline or 1,10-phenanthroline (0.1-0.2 equivalents), and a base like potassium carbonate or cesium carbonate (2.0 equivalents).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 100-150 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Potential Applications in Drug Discovery and Research

The structural motifs within this compound are present in numerous biologically active compounds, suggesting its potential utility as a scaffold or intermediate in drug discovery.

  • Kinase Inhibitors: Many kinase inhibitors feature diaryl ether or aniline-based structures. The specific substitution pattern of this molecule could be explored for the development of novel inhibitors targeting various kinases implicated in cancer and inflammatory diseases.

  • Antiviral and Antimicrobial Agents: Halogenated anilines and phenoxy compounds have been investigated for their antimicrobial and antiviral properties.[7] 3-Chloro-5-fluoroaniline, a related compound, is used in the synthesis of antiviral compounds targeting the influenza A H1N1 virus.[7]

  • Agrochemicals: Chlorophenoxy compounds are a well-known class of herbicides.[8][9] The unique substitution pattern of the target molecule could lead to the discovery of new agrochemicals with improved efficacy or selectivity.

  • CNS-Active Agents: The lipophilicity imparted by the halogen atoms may facilitate blood-brain barrier penetration, making this scaffold interesting for the development of drugs targeting the central nervous system.

Logical Workflow for Research and Development

The following diagram outlines a logical workflow for researchers interested in exploring the potential of this compound.

G R&D Workflow for this compound cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis via Ullmann Condensation purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In vitro Assays (e.g., Kinase Panels) characterization->in_vitro antimicrobial Antimicrobial/Antiviral Screening characterization->antimicrobial sar Structure-Activity Relationship (SAR) Studies in_vitro->sar antimicrobial->sar adme ADME/Tox Profiling sar->adme in_vivo In vivo Efficacy Models adme->in_vivo

Caption: Logical workflow for the research and development of this compound.

This comprehensive guide provides a starting point for researchers and drug development professionals interested in the novel compound this compound. The proposed synthetic route and predicted properties, along with the outlined potential applications and research workflow, should facilitate its synthesis, characterization, and evaluation in various scientific and industrial settings.

References

Physicochemical Properties of 2-(3-Chlorophenoxy)-5-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of 2-(3-Chlorophenoxy)-5-fluoroaniline. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of predicted values and experimental data for structurally related analogs to offer a comprehensive profile for research and development purposes. Standardized experimental protocols for determining key physicochemical parameters are also detailed to guide researchers in the empirical evaluation of this and similar novel chemical entities.

Introduction

This compound is a substituted diaryl ether aniline derivative. Compounds within this structural class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. A thorough understanding of the physicochemical properties of a novel compound is fundamental for its development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and chemical handling. This guide aims to provide a foundational understanding of these properties for this compound.

Physicochemical Data

PropertyThis compound (Predicted/Estimated)2-Chloro-5-fluoroaniline (Experimental/Computed)[1]2-Fluoroaniline (Experimental/Computed)[2]
Molecular Formula C₁₂H₉ClFNOC₆H₅ClFNC₆H₆FN
Molecular Weight 237.66 g/mol 145.56 g/mol 111.12 g/mol
Melting Point Data not availableData not available-29 °C
Boiling Point Data not availableData not available182-183 °C
Water Solubility Predicted to be lowData not available17 g/L (at 20 °C)
logP (Octanol-Water Partition Coefficient) Estimated to be > 32.4 (Computed)1.26
pKa (Acid Dissociation Constant) Estimated to be around 2-3 (for the anilinium ion)Data not available3.2 (at 25 °C)

Disclaimer: The data for this compound are estimations based on its chemical structure and comparison with related analogs. Experimental verification is highly recommended.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to novel solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.[3][4][5][6][7]

  • Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure:

    • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 10-20 °C/min) to determine an approximate melting range.

    • The apparatus is allowed to cool, and a second sample is heated, with the temperature raised rapidly to within 15-20 °C of the approximate melting point, and then at a slower rate (1-2 °C/min).

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.

Boiling Point Determination

For a high-boiling point liquid or a solid that can be melted without decomposition, the boiling point can be determined using the Thiele tube method or by gas chromatography.[8][9][10][11][12]

  • Apparatus (Thiele Tube): Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, Bunsen burner or hot plate.

  • Procedure (Thiele Tube):

    • A few drops of the liquid sample are placed in a small test tube.

    • A capillary tube, sealed at the upper end, is placed open-end down into the test tube.

    • The test tube is attached to a thermometer and immersed in a Thiele tube containing heating oil.

    • The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity.[13][14][15][16][17]

  • Apparatus: Test tubes, vortex mixer, analytical balance.

  • Procedure:

    • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.

    • A known volume of the solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added.

    • The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.

    • The mixture is visually inspected for the presence of undissolved solid.

    • If the solid has dissolved, further weighed portions are added until saturation is reached. Solubility is expressed in terms of mg/mL or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the anilinium ion can be determined by potentiometric titration.[18][19][20][21][22]

  • Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

  • Procedure:

    • A known concentration of the aniline derivative is dissolved in a suitable solvent (e.g., a water/methanol mixture for poorly water-soluble compounds).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.

    • The pH is recorded after each addition of the titrant.

    • A titration curve (pH vs. volume of titrant) is plotted.

    • The pKa is determined from the pH at the half-equivalence point of the titration of the free amine.

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in drug design.[23][24][25][26][27]

  • Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • n-Octanol and water are mutually saturated by shaking together for 24 hours.

    • A known amount of the compound is dissolved in the aqueous or octanol phase.

    • The two phases are mixed in a separatory funnel or vial and shaken until equilibrium is reached (e.g., for several hours).

    • The phases are separated by centrifugation.

    • The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

    • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel chemical entity.

G Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, Elemental Analysis) Purification->Structure_Verification Physicochem_Properties Physicochemical Property Determination Structure_Verification->Physicochem_Properties Melting_Point Melting Point Physicochem_Properties->Melting_Point Boiling_Point Boiling Point Physicochem_Properties->Boiling_Point Solubility Solubility Physicochem_Properties->Solubility pKa pKa Physicochem_Properties->pKa logP logP Physicochem_Properties->logP Data_Analysis Data Analysis and Reporting Melting_Point->Data_Analysis Boiling_Point->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis logP->Data_Analysis

Caption: Workflow for Synthesis and Physicochemical Profiling.

Conclusion

While direct experimental data for this compound remains to be published, this guide provides a robust framework for researchers by presenting comparative data from related compounds and detailing standard experimental protocols. The provided workflow and methodologies offer a clear path for the empirical determination of its physicochemical properties, which are crucial for advancing its potential applications in drug discovery and materials science. It is strongly recommended that the predicted and estimated values presented herein are confirmed through experimental validation.

References

2-(3-Chlorophenoxy)-5-fluoroaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, weight, and a proposed synthetic pathway for 2-(3-Chlorophenoxy)-5-fluoroaniline. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on general synthetic methodologies for structurally related diaryl ethers and discusses the potential biological relevance of its constituent chemical motifs.

Core Molecular Information

This compound is an aromatic compound containing a chlorophenoxy group linked to a fluoroaniline moiety. The precise arrangement of these functional groups dictates its chemical properties and potential biological activity.

Molecular Structure and Weight

The molecular formula for this compound is determined to be C₁₂H₉ClFNO. Based on this, the molecular weight and elemental composition have been calculated.

PropertyValue
Molecular FormulaC₁₂H₉ClFNO
Molecular Weight237.66 g/mol
Elemental Composition
Carbon (C)60.65%
Hydrogen (H)3.82%
Chlorine (Cl)14.92%
Fluorine (F)7.99%
Nitrogen (N)5.89%
Oxygen (O)6.73%

Synthesis Methodology

Proposed Experimental Protocol: Ullmann Condensation

This protocol outlines a general procedure for the copper-catalyzed synthesis of this compound from 2-bromo-4-fluoroaniline and 3-chlorophenol.

Materials:

  • 2-bromo-4-fluoroaniline

  • 3-chlorophenol

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., N,N-dimethylglycine)

  • A base (e.g., potassium carbonate, K₂CO₃)

  • A high-boiling point solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

Procedure:

  • Reaction Setup: In a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-4-fluoroaniline (1.0 eq), 3-chlorophenol (1.1 eq), copper(I) iodide (0.1 eq), N,N-dimethylglycine (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a sufficient volume of dry DMF or DMSO to the reaction vessel to ensure proper mixing.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to remove oxygen.

  • Heating: Heat the reaction mixture to a temperature between 120-160°C. The optimal temperature may need to be determined empirically.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Modern variations of this reaction, such as the Buchwald-Hartwig amination, could also be adapted for this synthesis, potentially offering milder reaction conditions.[3]

Potential Biological Significance

While the specific biological activity of this compound has not been documented, its structural components are present in molecules with known biological effects. Aniline derivatives are known to possess a wide range of biological activities.[4] Similarly, chlorophenoxy moieties are found in various herbicides and other biologically active compounds. The combination of these functional groups in a single molecule makes it a candidate for investigation in various areas of drug discovery and agrochemical research. For instance, related compounds like 3-Chloro-5-fluoroaniline are utilized in the synthesis of active pharmaceutical ingredients for antiviral and anti-inflammatory treatments.[5]

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound via the Ullmann condensation.

Synthesis_Workflow cluster_reactants Reactants & Reagents Reactant1 2-bromo-4-fluoroaniline Reaction Ullmann Condensation Reactant1->Reaction Reactant2 3-chlorophenol Reactant2->Reaction Catalyst CuI / Ligand Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Purification Purification Reaction->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Proposed synthesis of this compound.

References

An In-depth Technical Guide on the Safety and Handling of 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 2-(3-Chlorophenoxy)-5-fluoroaniline. As specific data for this compound is limited, this guide is compiled based on information from structurally similar and parent compounds, including halogenated anilines and chlorophenoxy derivatives. It is intended for use by trained professionals in research and development and should be supplemented with a substance-specific risk assessment before handling.

Introduction

This compound is a complex organic molecule that combines the structural features of a halogenated aniline and a chlorophenoxy group. Such compounds are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of chlorine and fluorine atoms, along with the aniline moiety, suggests that this compound may possess significant biological activity and requires careful handling to minimize exposure and ensure laboratory safety.[3][4] This guide outlines the potential hazards, necessary precautions, and emergency procedures associated with this compound.

Hazard Identification and Classification

Based on the toxicological profiles of related compounds like 2-fluoroaniline, 3-chloro-5-fluoroaniline, and other chlorophenoxy derivatives, this compound is anticipated to be hazardous.[5][6][7]

Potential GHS Hazard Classification (Extrapolated):

  • Acute Toxicity: Oral (Category 3 or 4), Dermal (Category 3 or 4), Inhalation (Category 3 or 4).[6][8] Halogenated anilines are known to be toxic if swallowed, in contact with skin, or if inhaled.[8]

  • Skin Corrosion/Irritation: Category 2.[6] May cause skin irritation upon contact.

  • Serious Eye Damage/Eye Irritation: Category 2A.[6] Expected to cause serious eye irritation.

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[5][8]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[6] May cause respiratory irritation.

  • Carcinogenicity/Mutagenicity: Suspected of causing genetic defects and cancer, a concern with some aniline derivatives.[5]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[8]

Summary of Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation, headaches, drowsiness, and nausea.[5] In severe cases, it could lead to cyanosis (bluish tint to the skin) due to effects on hemoglobin.[5]

  • Skin Contact: Harmful if absorbed through the skin. Can cause skin irritation and may lead to allergic reactions.[5]

  • Eye Contact: Causes serious eye irritation.[6]

  • Ingestion: Toxic if swallowed.

Physical and Chemical Properties

The following table summarizes the expected physical and chemical properties of this compound, based on data from similar compounds.

PropertyValue
Molecular Formula C₁₂H₉ClFNO
Appearance Expected to be a liquid or low-melting solid
Odor Mild, sweet, or amine-like odor[5]
Solubility in Water Likely insoluble or sparingly soluble[5]
Flash Point Likely > 61°C (based on 2-fluoroaniline)[5]
Density Expected to be denser than water[5]

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[9]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Avoid contact with skin, eyes, and clothing.[9][10]

  • Wear appropriate personal protective equipment (PPE).[11]

  • Do not eat, drink, or smoke when using this product.[6]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Take measures to prevent the buildup of electrostatic charge.[10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][12]

  • Store locked up.[6]

  • Keep away from heat, sparks, and open flames.[10]

  • Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented when handling this compound.[13]

PPE TypeSpecifications
Eye/Face Protection Tightly fitting safety goggles or a face shield (minimum 8-inch).[10][14] Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[10]
Skin Protection Wear protective gloves (e.g., neoprene, butyl rubber, nitrile rubber) and a chemical-resistant suit to prevent skin contact.[11][15][16] Gloves must be inspected before use, and proper glove removal technique should be followed.[10]
Respiratory Protection If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[15] A self-contained breathing apparatus (SCBA) may be necessary for emergencies or high-concentration exposures.[16]
Footwear Chemical-resistant boots should be worn, with pant legs outside the boots to prevent chemicals from entering.[11][13]
General Hygiene An emergency eyewash station and safety shower should be readily accessible in the immediate work area.[5] Contaminated clothing should be removed immediately and washed before reuse.[11][16]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area.[10] Ensure adequate ventilation. Avoid breathing vapors and contact with the substance.[10] Wear appropriate PPE, including respiratory protection.[10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[10] Do not let the product enter drains, sewage systems, or water bodies.[5]

  • Methods for Containment and Cleaning Up: For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal. For solid spills, carefully sweep up and place in a suitable, closed container for disposal.[9] Avoid generating dust.[9]

First-Aid Measures

Immediate medical attention is required in case of exposure.[9]

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air.[6] If not breathing, give artificial respiration.[6][17] Consult a physician immediately.[10][17]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15-30 minutes.[5][6] Consult a physician.[10]
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6][9] Remove contact lenses, if present and easy to do.[6] Continue rinsing.[6] Call an ophthalmologist or physician immediately.[10]
Ingestion Do NOT induce vomiting.[10] Rinse mouth with water.[6][10] Never give anything by mouth to an unconscious person.[10][17] Call a POISON CENTER or doctor immediately.[6]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, "alcohol" foam, dry chemical, or carbon dioxide (CO₂).[6][10][12]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[9][10]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Experimental Protocols and Workflows

As specific experimental data for this compound is not publicly available, this section provides a generalized workflow for assessing the acute oral toxicity of a novel chemical compound, a fundamental aspect of its safety evaluation.

G General Workflow for Acute Oral Toxicity Assessment cluster_0 Preparation Phase cluster_1 Dosing and Observation Phase cluster_2 Data Analysis and Reporting Phase A Dose Formulation and Analysis D Dose Administration (e.g., Oral Gavage) A->D B Animal Acclimatization B->D C Ethical Approval C->A C->B E Clinical Observation (Mortality, Morbidity, Clinical Signs) D->E F Body Weight Measurement D->F G Necropsy and Gross Pathology E->G H Data Analysis (e.g., LD50 Calculation) F->H G->H I Final Report Generation H->I G Hazard Control Pathway for Chemical Handling cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Control Measures (Hierarchy of Controls) cluster_3 Outcome A Chemical Compound (this compound) B Inherent Hazards (Toxicity, Irritation, Environmental Hazard) A->B C Exposure Potential (Inhalation, Dermal, Ingestion) B->C D Evaluate Risk Level C->D E Engineering Controls (Fume Hood, Ventilation) D->E F Administrative Controls (SOPs, Training) G Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) H Safe Handling and Minimized Exposure G->H

References

Navigating the Safety Profile of 2-(3-Chlorophenoxy)-5-fluoroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide offers a comprehensive overview of the material safety data for 2-(3-Chlorophenoxy)-5-fluoroaniline, a compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of a publicly available, specific Material Safety Data Sheet (MSDS) for this compound, this document compiles and extrapolates crucial safety and property data from structurally analogous chemicals. This guide aims to provide a robust framework for safe handling, storage, and use in a research and development setting.

Physicochemical Properties

The precise physicochemical properties of this compound have not been extensively documented. However, by examining related compounds such as 3-chloro-5-fluoroaniline and other halogenated phenoxy anilines, we can infer a likely profile. These estimations are critical for experimental design and safety protocol development.

PropertyEstimated ValueSource/Analogy
Molecular Formula C₁₂H₉ClFNO-
Molecular Weight 237.66 g/mol -
Appearance Likely a solid at room temperatureAnalogy with similar substituted anilines
Boiling Point > 200 °CExtrapolated from related aromatic compounds
Melting Point Not available-
Solubility Likely soluble in organic solventsGeneral characteristic of similar organic compounds

Toxicological Profile

The toxicological data for this compound is not directly available. The following table summarizes the known toxicological information for a closely related compound, 3-chloro-5-fluoroaniline, to provide an indication of potential hazards.

Hazard CategoryFinding for 3-chloro-5-fluoroanilineGHS Classification (Inferred)
Acute Oral Toxicity Toxic if swallowedDanger[1]
Acute Dermal Toxicity Toxic in contact with skinDanger[1]
Skin Corrosion/Irritation Causes skin irritationWarning[1]
Serious Eye Damage/Irritation Causes serious eye irritationWarning[1]

It is reasonable to anticipate that this compound may exhibit a similar toxicological profile. Halogenated anilines and chlorophenoxy compounds have been associated with various adverse health effects, including skin and eye irritation, and systemic toxicity upon ingestion or absorption.

Experimental Protocols

Given the lack of specific experimental data, this section outlines standard methodologies for assessing the key toxicological endpoints for a novel chemical compound like this compound.

Acute Oral Toxicity (OECD TG 423):

  • Fasted rodents are administered a single dose of the test substance by oral gavage.

  • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • The LD50 (lethal dose for 50% of the test population) is calculated to determine the acute toxicity.

Skin Irritation/Corrosion (OECD TG 404):

  • A small amount of the test substance is applied to a shaved area of the skin of a rabbit.

  • The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

  • The severity of the skin reaction is scored to determine the irritant or corrosive potential.

Eye Irritation/Corrosion (OECD TG 405):

  • A small amount of the test substance is instilled into the conjunctival sac of one eye of a rabbit.

  • The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.

  • The severity of the eye reaction is scored to determine the irritant or corrosive potential.

Synthesis and Potential Signaling Pathways

The synthesis of this compound can be conceptually approached through established organic chemistry reactions. A plausible synthetic route is the Ullmann condensation or the Buchwald-Hartwig amination, which are common methods for forming carbon-nitrogen and carbon-oxygen bonds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Ullmann Condensation cluster_intermediate Intermediate cluster_reaction2 Reduction cluster_product Final Product 3-Chlorophenol 3-Chlorophenol Coupling Coupling 3-Chlorophenol->Coupling 1-Bromo-2-fluoro-5-nitrobenzene 1-Bromo-2-fluoro-5-nitrobenzene 1-Bromo-2-fluoro-5-nitrobenzene->Coupling 2-(3-Chlorophenoxy)-5-fluoronitrobenzene 2-(3-Chlorophenoxy)-5-fluoronitrobenzene Coupling->2-(3-Chlorophenoxy)-5-fluoronitrobenzene Reduction Reduction 2-(3-Chlorophenoxy)-5-fluoronitrobenzene->Reduction This compound This compound Reduction->this compound

Plausible synthetic workflow for this compound.

The biological activity and signaling pathways of this compound are not characterized. However, based on its structural similarity to other bioactive molecules, it could potentially interact with various cellular targets. The diagram below illustrates a hypothetical signaling pathway that could be investigated.

Potential_Signaling_Pathway Compound 2-(3-Chlorophenoxy)- 5-fluoroaniline Receptor Cell Surface Receptor (e.g., GPCR, RTK) Compound->Receptor Binds to SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger Activates KinaseCascade Kinase Cascade (e.g., MAPK pathway) SecondMessenger->KinaseCascade Initiates TranscriptionFactor Transcription Factor Activation/Inhibition KinaseCascade->TranscriptionFactor Modulates CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) TranscriptionFactor->CellularResponse Leads to

Hypothetical signaling pathway for biological activity screening.

Handling and Safety Precautions

Given the potential for toxicity, strict adherence to safety protocols is mandatory when handling this compound.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles at all times.

  • Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Response: In case of a spill, evacuate the area and absorb the material with an inert absorbent. Dispose of the waste in accordance with local regulations.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

Conclusion

While a specific Material Safety Data Sheet for this compound is not currently available, a thorough analysis of structurally related compounds provides a solid foundation for establishing safe handling and use practices. Researchers and drug development professionals should treat this compound with a high degree of caution, assuming a toxicological profile similar to other halogenated anilines and phenoxy compounds. The experimental protocols and hypothetical pathways presented in this guide offer a starting point for further investigation and characterization of this molecule. As with any novel chemical, a culture of safety and proactive risk assessment is paramount.

References

Potential Applications of 2-(3-Chlorophenoxy)-5-fluoroaniline in Medicinal Chemistry: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective medicinal chemistry applications of the novel scaffold, 2-(3-Chlorophenoxy)-5-fluoroaniline. In the absence of direct experimental data for this specific molecule, this document provides a comprehensive analysis based on the well-established structure-activity relationships (SAR) of structurally analogous compounds, particularly substituted phenoxy anilines. We propose potential biological targets, including protein kinases, and explore its therapeutic potential in oncology and inflammatory diseases. This guide also outlines a plausible synthetic route for the title compound and presents detailed hypothetical mechanisms of action through signaling pathway diagrams to stimulate further experimental investigation into this promising chemical entity.

Introduction

The phenoxy aniline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific compound, this compound, combines these features, suggesting its potential as a valuable building block for the development of novel therapeutics. While this molecule is not extensively described in current literature, analysis of its substructures and related compounds allows for a prospective evaluation of its potential applications. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic utility of this and related phenoxy aniline derivatives.

Proposed Synthesis of this compound

The synthesis of this compound can be hypothetically achieved through a copper-catalyzed Ullmann condensation reaction, a well-established method for the formation of diaryl ethers.[1][2][3] An alternative modern approach could involve a palladium-catalyzed Buchwald-Hartwig amination.[4][5][6] A plausible synthetic workflow for the Ullmann condensation is outlined below.

Experimental Protocol: Proposed Ullmann Condensation
  • Reaction Setup: To a dried reaction vessel, add 2-bromo-4-fluoroaniline (1.0 eq), 3-chlorophenol (1.2 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).

  • Solvent and Base: Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) and a base, for instance, potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 120-160 °C.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 2-bromo-4-fluoroaniline 2-bromo-4-fluoroaniline ReactionMixture Ullmann Condensation 2-bromo-4-fluoroaniline->ReactionMixture 3-chlorophenol 3-chlorophenol 3-chlorophenol->ReactionMixture CuI CuI CuI->ReactionMixture Ligand (e.g., 1,10-phenanthroline) Ligand (e.g., 1,10-phenanthroline) Ligand (e.g., 1,10-phenanthroline)->ReactionMixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->ReactionMixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->ReactionMixture Heat (120-160 °C) Heat (120-160 °C) Heat (120-160 °C)->ReactionMixture Purification Work-up & Purification ReactionMixture->Purification Product This compound Purification->Product

Proposed synthesis of this compound.

Potential Medicinal Chemistry Applications

Based on the SAR of structurally related phenoxy aniline derivatives, this compound holds potential in several therapeutic areas, most notably in oncology and the treatment of inflammatory diseases, primarily as a kinase inhibitor.

Anticancer Activity: Kinase Inhibition

Numerous substituted anilines and phenoxy aniline derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

  • MEK (MAP Kinase Kinase): A series of 3-cyano-4-(phenoxyanilino)quinolines have demonstrated potent inhibition of MEK, a key component of the RAS/RAF/MEK/ERK signaling pathway.[7] The phenoxy aniline moiety is crucial for binding to the kinase domain.

  • p38 MAP Kinase: Aminobenzophenone derivatives, which share structural similarities with phenoxy anilines, have been reported as potent and selective inhibitors of p38 MAP kinase, a key regulator of inflammatory cytokine production.

  • Other Tyrosine Kinases: The broader class of aniline-based compounds has been explored as inhibitors of a wide range of tyrosine kinases, including VEGFR, PDGFR, and Src family kinases, which are pivotal in tumor angiogenesis and metastasis.[8][9]

As a putative kinase inhibitor, this compound could interfere with oncogenic signaling pathways, leading to the inhibition of cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates its potential role in inhibiting the MEK/ERK pathway.

G cluster_pathway Hypothetical MEK/ERK Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation Promotes Inhibitor This compound Inhibitor->MEK Inhibits

Potential inhibition of the MEK/ERK signaling pathway.
Anti-inflammatory Activity

The p38 MAP kinase pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of this pathway is a validated strategy for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Given that aminobenzophenones, which are structurally related to phenoxy anilines, are potent p38 MAP kinase inhibitors, it is plausible that this compound could exhibit anti-inflammatory properties.

By inhibiting p38 MAP kinase, this compound could suppress the downstream signaling cascade that leads to the transcription and release of inflammatory mediators.

G cluster_pathway Hypothetical p38 MAP Kinase Pathway Inhibition InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 InflammatoryStimuli->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 CytokineProduction Production of TNF-α, IL-1β MK2->CytokineProduction Inhibitor This compound Inhibitor->p38 Inhibits

Potential inhibition of the p38 MAP kinase signaling pathway.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential potency of this compound, the following table summarizes the reported biological activities of structurally similar compounds.

Compound ClassExample CompoundTargetIC50/EC50Reference
Aminobenzophenones (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanonep38 MAP Kinase10 nM[1]
IL-1β release14 nM[1]
TNF-α release6 nM[1]
3-Cyano-4-(phenoxyanilino)quinolines Not specifiedMEKLow nM[7]

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound, in conjunction with the established biological activities of related phenoxy aniline derivatives, strongly suggest its potential as a promising scaffold in medicinal chemistry. The primary hypothesized applications are in the fields of oncology and inflammation, likely through the inhibition of key protein kinases such as MEK and p38 MAP kinase.

Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of this compound.

  • In Vitro Screening: Comprehensive screening against a panel of protein kinases to identify primary biological targets.

  • Cell-based Assays: Evaluation of its antiproliferative effects in cancer cell lines and its anti-inflammatory activity in relevant cellular models.

  • Lead Optimization: Should promising activity be identified, further structural modifications can be explored to optimize potency, selectivity, and pharmacokinetic properties.

This prospective guide serves as a catalyst for the investigation of this compound, a molecule that warrants further exploration for its potential to yield novel therapeutic agents.

References

An In-depth Technical Guide to the Biological Activity of Substituted Diaryl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The diaryl ether scaffold, characterized by two aryl rings linked by an oxygen atom, is a privileged structure in medicinal chemistry and agrochemical research.[1][2] Its prevalence in natural products and synthetic compounds stems from its unique physicochemical properties, including metabolic stability and the ability to penetrate cell membranes.[3] This guide provides a detailed overview of the diverse biological activities of substituted diaryl ethers, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Core Concepts and Mechanisms of Action

Substituted diaryl ethers exhibit a wide range of biological activities, including anticancer, antibacterial, antimalarial, and herbicidal effects.[2][4] The specific activity is determined by the nature and position of substituents on the aryl rings, which influence the molecule's interaction with biological targets.

Many diaryl ether derivatives have been investigated as anticancer agents.[5] One key mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. By targeting the ATP-binding site or allosteric sites of kinases, these compounds can disrupt signaling cascades involved in cell proliferation, survival, and angiogenesis.[6] Another anticancer strategy involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

// Edges "Growth_Factor" -> "Receptor" [label="Binds", fontsize=8, fontcolor="#202124"]; "Receptor" -> "RAS" [label="Activates", fontsize=8, fontcolor="#202124"]; "RAS" -> "RAF" [label="Activates", fontsize=8, fontcolor="#202124"]; "RAF" -> "MEK" [label="Phosphorylates", fontsize=8, fontcolor="#202124"]; "MEK" -> "ERK" [label="Phosphorylates", fontsize=8, fontcolor="#202124"]; "ERK" -> "Transcription_Factors" [label="Activates", fontsize=8, fontcolor="#202124"]; "Transcription_Factors" -> "Gene_Expression" [label="Regulates", fontsize=8, fontcolor="#202124"]; "Diaryl_Ether" -> "RAF" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits", fontsize=8, fontcolor="#202124"]; }

Fig. 1: Diaryl ether inhibition of the MAPK/ERK signaling pathway.

The antibacterial properties of diaryl ethers are well-documented.[7] A prominent example is triclosan and its analogs, which target the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis.[8][9] Inhibition of ENR disrupts the bacterial cell membrane integrity, leading to cell death. This mechanism is also exploited in the development of antimalarial agents, as the Plasmodium falciparum parasite relies on a similar enzyme (PfENR).[8][10]

In agriculture, diaryl ether herbicides are widely used for weed control.[11] Their primary mode of action often involves the inhibition of key plant enzymes. One major target is acetolactate synthase (ALS), which is vital for the biosynthesis of branched-chain amino acids.[12][13] Another mechanism is the inhibition of protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species that destroy cell membranes.[14][15]

Quantitative Biological Data

The biological efficacy of substituted diaryl ethers is quantified using various metrics. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are commonly used for enzyme inhibitors and antiproliferative agents, while the minimum inhibitory concentration (MIC) is standard for antimicrobial compounds.[16]

Table 1: Antiproliferative Activity of Steroidal Diaryl Ethers against HeLa Cell Line [17]

Compound IDR-Group on Phenoxy RingIC50 (µM)
14a H5-10
14d 4-tert-Butyl5-10
14e 4-Fluoro>10
14i Quinolinyl-3-oxy5-10

Data suggests that while many substitutions are well-tolerated, a 4-fluoro substitution is disadvantageous for activity against the HeLa cell line.[17]

Table 2: Antimalarial Activity of Substituted Triclosan Analogs [8][9]

Compound TypeTargetActivity MetricP. falciparum (3D7)P. falciparum (Dd2)
4'-Substituted AnalogsPfENRIC50 (Enzyme)Nanomolar rangeNanomolar range
EC50 (Culture)2-10 µM2-10 µM
2'-Substituted AnalogsPfENRIC50 (Enzyme)1-20 µM1-20 µM
EC50 (Culture)<500 nM<500 nM

This data highlights how substituent positioning (2'- vs. 4'-) can dramatically impact whole-cell potency (EC50) even with similar enzyme inhibition (IC50) profiles.[8][9]

Detailed Experimental Protocols

Reproducible and rigorous experimental design is fundamental to drug discovery. Below are detailed methodologies for key assays used to evaluate diaryl ethers.

This protocol outlines a general procedure for determining the IC50 of a diaryl ether compound against a specific protein kinase.[6][18]

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Dilute the purified kinase enzyme and its specific peptide or protein substrate to desired concentrations in the kinase buffer.[18]

    • Prepare a serial dilution of the test diaryl ether compound in DMSO, followed by a further dilution in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Assay Procedure :

    • In a 96- or 384-well plate, add the kinase enzyme, the test compound dilution, and the substrate.

    • Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding the ATP solution to all wells.[19]

    • Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Data Analysis :

    • Detect the amount of phosphorylated substrate. Common methods include:

      • Luminescence-based assays (e.g., ADP-Glo): Measures the amount of ADP produced, which is proportional to kinase activity.[20]

      • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) : Uses antibodies specific to the phosphorylated substrate.[21]

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

// Nodes A [label="Reagent Preparation\n(Kinase, Substrate, ATP, Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Kinase, Substrate, and\nTest Compound to Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Pre-incubation\n(Allow Compound Binding)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Initiate Reaction\n(Add ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Incubation\n(Kinase Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Terminate Reaction\n(Add Stop Solution, e.g., EDTA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Signal Detection\n(Luminescence, TR-FRET, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Data Analysis\n(Calculate IC50 Value)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Fig. 2: Experimental workflow for an in vitro kinase inhibition assay.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[16][22] The broth microdilution method is a standard procedure.[23]

  • Inoculum Preparation :

    • From a fresh agar plate, select a single colony of the target bacterial strain.

    • Inoculate the colony into a sterile broth medium (e.g., Mueller-Hinton Broth).[24]

    • Incubate the culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[23]

  • Assay Plate Preparation :

    • In a 96-well microtiter plate, add broth medium to all wells.[23]

    • Prepare a two-fold serial dilution of the diaryl ether compound directly in the plate, starting from the highest concentration.

    • Reserve wells for a positive control (bacteria with no compound) and a negative control (broth only).

  • Inoculation and Incubation :

    • Add the prepared bacterial inoculum to all wells except the negative control.

    • Seal the plate and incubate at 37°C for 18-24 hours.[23]

  • Result Determination :

    • After incubation, examine the plate for visible turbidity.

    • The MIC is the lowest compound concentration in which no turbidity (i.e., no bacterial growth) is observed.[22]

// Nodes start [shape=ellipse, label="Start", fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Prepare Serial Dilution\nof Diaryl Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inoculate [label="Inoculate with\nStandardized Bacteria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate\n(e.g., 37°C, 18-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; observe [shape=diamond, label="Visible Growth\n(Turbidity)?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mic [shape=box, label="This well is > MIC", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_mic [shape=box, label="This well is ≤ MIC", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [shape=ellipse, label="Determine Lowest\nConcentration w/o Growth", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> prep -> inoculate -> incubate -> observe; observe -> mic [label="Yes"]; observe -> no_mic [label="No"]; mic -> end; no_mic -> end; }

Fig. 3: Logical flow for determining Minimum Inhibitory Concentration.

Conclusion

Substituted diaryl ethers represent a versatile and enduring chemical scaffold with significant therapeutic and commercial potential. Their biological activity is highly tunable through synthetic modification, allowing for the targeted development of potent inhibitors for a wide array of biological targets. A profound understanding of their structure-activity relationships, combined with robust experimental evaluation as outlined in this guide, is essential for harnessing their full potential in the development of novel drugs and agrochemicals.

References

The Strategic Role of 2-(3-Chlorophenoxy)-5-fluoroaniline in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chlorophenoxy)-5-fluoroaniline, a specialized building block with significant potential in organic synthesis, particularly in the realm of pharmaceutical development. While not a widely commercialized reagent, its unique structural motif, combining a substituted phenoxy group with a fluoroaniline core, presents a valuable scaffold for the synthesis of complex molecules, most notably kinase inhibitors. This document outlines a plausible synthetic pathway for this compound, provides detailed analogous experimental protocols, and explores its potential applications as a key intermediate in the generation of targeted therapeutics.

Introduction: The Phenoxy-Aniline Scaffold in Drug Discovery

The phenoxy-aniline moiety is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase, with various substituents extending into adjacent hydrophobic pockets to enhance potency and selectivity. The this compound building block provides a pre-formed fragment that can be readily incorporated into such molecules, offering several advantages:

  • Structural Rigidity and Pre-organization: The diaryl ether linkage introduces a degree of conformational constraint, which can be beneficial for binding affinity.

  • Modulation of Physicochemical Properties: The chloro and fluoro substituents allow for fine-tuning of lipophilicity, electronic properties, and metabolic stability.

  • Versatile Synthetic Handle: The primary amine of the aniline group serves as a key reactive site for further elaboration, enabling the construction of diverse molecular architectures.

Proposed Synthesis of this compound

A robust and logical synthetic route to this compound involves a two-step sequence commencing with an Ullmann condensation to form the diaryl ether bond, followed by the reduction of a nitro group to the desired aniline.

Synthetic Pathway 3-Chlorophenol 3-Chlorophenol Intermediate_Nitro 2-(3-Chlorophenoxy)-5-fluoro-1-nitrobenzene 3-Chlorophenol->Intermediate_Nitro Ullmann Condensation CuI, Base, Solvent 2-Bromo-4-fluoro-1-nitrobenzene 2-Bromo-4-fluoro-1-nitrobenzene 2-Bromo-4-fluoro-1-nitrobenzene->Intermediate_Nitro Final_Product This compound Intermediate_Nitro->Final_Product Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Proposed synthetic pathway for this compound.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ether linkages, involving the copper-catalyzed coupling of a phenol with an aryl halide. In this proposed synthesis, 3-chlorophenol would be reacted with 2-bromo-4-fluoro-1-nitrobenzene. The nitro group on the aryl bromide serves as a strong electron-withdrawing group, which activates the halide for nucleophilic displacement, facilitating the reaction.

Step 2: Reduction of the Nitro Group

The resulting nitro-diaryl ether intermediate can then be reduced to the corresponding aniline. Several methods are effective for this transformation, including reduction with iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid), or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst. The choice of reducing agent can depend on the desired scale and functional group tolerance.

Experimental Protocols (Analogous)

Analogous Protocol for Ullmann Condensation

Reaction: Synthesis of a substituted diaryl ether via Ullmann Condensation.

Materials:

ReagentMolar Equiv.
Substituted Phenol1.0
Substituted Aryl Bromide1.2
Copper(I) Iodide (CuI)0.1
Potassium Carbonate (K2CO3)2.0
N,N-Dimethylformamide (DMF)-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq), substituted aryl bromide (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Expected Data (for analogous reactions):

ParameterValue
Yield60-85%
AppearanceCrystalline solid or oil
Spectroscopic DataConsistent with the formation of the diaryl ether linkage, observable by 1H NMR, 13C NMR, and mass spectrometry.
Analogous Protocol for Nitro Group Reduction

Reaction: Reduction of a nitro-diaryl ether to the corresponding aniline.

Materials:

ReagentMolar Equiv.
Nitro-diaryl ether1.0
Iron Powder5.0
Glacial Acetic Acid-
Ethanol-

Procedure:

  • In a round-bottom flask, suspend the nitro-diaryl ether (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and glacial acetic acid (catalytic amount).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline derivative.

  • Purify by column chromatography if necessary.

Expected Data (for analogous reactions):

ParameterValue
Yield85-95%
AppearanceSolid or oil
Spectroscopic DataDisappearance of the nitro group signals in IR spectroscopy and the appearance of amine protons in 1H NMR.

Role as a Building Block in Kinase Inhibitor Synthesis

The this compound scaffold is particularly well-suited for the synthesis of Type I and Type II kinase inhibitors. These inhibitors target the ATP-binding pocket of kinases. The aniline nitrogen can be used to form a crucial hydrogen bond with the "hinge" region of the kinase, a key interaction for potent inhibition.

Kinase_Inhibitor_Scaffold cluster_0 This compound Aniline Aniline Moiety Heterocyclic_Core Heterocyclic Core (e.g., Quinazoline, Pyrimidine) Aniline->Heterocyclic_Core Forms bond to core Phenoxy Chlorophenoxy Group Kinase_Inhibitor Kinase Inhibitor Phenoxy->Kinase_Inhibitor Occupies hydrophobic pocket Heterocyclic_Core->Kinase_Inhibitor Binds to hinge region

Caption: Role of the phenoxy-aniline scaffold in kinase inhibitors.

A common synthetic strategy involves the coupling of the aniline building block with a suitably functionalized heterocyclic core. For example, a chloro-substituted quinazoline or pyrimidine can undergo a nucleophilic aromatic substitution reaction with the aniline nitrogen of this compound to assemble the final kinase inhibitor. The 3-chlorophenoxy group can then occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to the overall binding affinity and selectivity of the molecule. The fluorine atom on the aniline ring can enhance binding through favorable interactions and improve metabolic stability.

Conclusion

While this compound is not a readily available building block, its synthesis is achievable through established synthetic methodologies. Its unique combination of a substituted phenoxy ring and a fluoroaniline moiety makes it a highly attractive, albeit specialized, intermediate for the synthesis of complex organic molecules. Its primary potential lies in the field of drug discovery, particularly for the development of targeted kinase inhibitors. The strategic incorporation of this building block can provide medicinal chemists with a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of novel therapeutic agents. Further exploration and characterization of this and similar building blocks are warranted to expand the toolbox of synthetic chemists in their pursuit of innovative medicines.

An In-Depth Technical Guide to 2-(3-Chlorophenoxy)-5-fluoroaniline: A Promising Intermediate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Chlorophenoxy)-5-fluoroaniline, a halogenated aromatic amine with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents. While direct literature on this specific molecule is limited, this document extrapolates from established chemical principles and data on analogous compounds to present its physicochemical properties, a proposed synthetic route, and its prospective applications in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors.

Introduction

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique combination of a chloro-substituted phenoxy group and a fluorine-substituted aniline moiety in this compound makes it an attractive building block for creating structurally diverse and biologically active molecules. This guide aims to provide researchers and drug development professionals with a foundational understanding of this compound and its potential utility.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table includes predicted properties for the target compound, alongside experimental data for its key proposed precursors. This allows for a comparative understanding of their characteristics.

PropertyThis compound (Predicted)3-Chlorophenol (Experimental)[1][2][3][4][5]2-Bromo-5-fluoroaniline (Experimental)[6][7][8][9][10]
Molecular Formula C₁₂H₉ClFNOC₆H₅ClOC₆H₅BrFN
Molecular Weight 237.66 g/mol 128.56 g/mol 190.01 g/mol
Appearance -Colorless to pale yellow solidPale yellow to off-white solid
Melting Point -31-36 °C43-47 °C
Boiling Point -214 °C154 °C / 23 mmHg
Density -~1.22 g/cm³ at 25 °C~1.69 g/cm³
Solubility -Slightly soluble in water; soluble in ethanol, ether-
CAS Number Not available108-43-01003-99-2

Proposed Synthesis: A Detailed Experimental Protocol

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction between 3-chlorophenol and 2-bromo-5-fluoroaniline. This modern cross-coupling method is known for its high efficiency and functional group tolerance.[11][12][13]

Materials and Reagents
  • 2-Bromo-5-fluoroaniline (1.0 eq)

  • 3-Chlorophenol (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Setup and Procedure
  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst.

  • Reaction Vessel: To a dry Schlenk flask, add 2-bromo-5-fluoroaniline (1.0 eq), 3-chlorophenol (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via a syringe. The typical concentration is around 0.1-0.2 M with respect to the limiting reagent (2-bromo-5-fluoroaniline).

  • Heating and Stirring: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Buchwald-Hartwig C-O Coupling cluster_product Final Product 2_Bromo_5_fluoroaniline 2-Bromo-5-fluoroaniline Reaction_Conditions Pd2(dba)3, Xantphos Cs2CO3, Toluene, 110 °C 2_Bromo_5_fluoroaniline->Reaction_Conditions 3_Chlorophenol 3-Chlorophenol 3_Chlorophenol->Reaction_Conditions Target_Molecule This compound Reaction_Conditions->Target_Molecule

Proposed synthesis of this compound.

Potential Applications in Pharmaceutical Research

The this compound scaffold is a valuable pharmacophore for the development of targeted therapeutics, particularly in the field of oncology. The aniline moiety can serve as a key hydrogen bond donor and acceptor, while the phenoxy group can occupy hydrophobic pockets in protein targets. The chloro and fluoro substituents can enhance binding affinity and modulate metabolic stability.

  • Kinase Inhibitors: Many clinically approved kinase inhibitors feature an aniline or anilino-quinazoline core structure.[14][15][16][17] The this compound intermediate can be utilized in the synthesis of novel ATP-competitive inhibitors of various kinases implicated in cancer cell proliferation and survival.

  • Other Therapeutic Areas: The structural motifs present in this intermediate are also found in compounds with other biological activities. For instance, aniline derivatives have been investigated for their anti-cancer properties in colorectal cancer models.[18][19][20][21]

Conclusion

This compound represents a promising, yet underexplored, intermediate for the synthesis of novel pharmaceutical compounds. This technical guide provides a foundational resource for researchers by proposing a viable synthetic route and highlighting its potential in drug discovery. Further investigation into the synthesis and application of this molecule is warranted to fully unlock its potential in the development of next-generation therapeutics.

Disclaimer: The information provided in this document, particularly concerning the physicochemical properties and the experimental protocol for this compound, is based on predictions and established methodologies for analogous compounds due to the limited direct experimental data available in the public domain. Researchers should independently verify this information and exercise appropriate caution and optimization when attempting the proposed synthesis.

References

An In-depth Technical Guide to the Reactivity of the Aniline Moiety in 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the aniline moiety in 2-(3-Chlorophenoxy)-5-fluoroaniline. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the versatile reactivity of its aniline functional group. This document details the key chemical transformations, provides representative experimental protocols, and presents quantitative data where available for analogous systems.

Introduction to the Reactivity of this compound

The reactivity of the aniline moiety in this compound is governed by the electronic properties of the substituents on the aromatic ring. The amino group (-NH₂) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, its nucleophilicity and basicity are modulated by the presence of the electron-withdrawing fluorine atom and the bulky, electron-withdrawing 3-chlorophenoxy group.

The fluorine atom at the 5-position exerts a -I (inductive) and +M (mesomeric) effect, with the inductive effect being dominant, thus reducing the electron density of the aromatic ring and the basicity of the aniline nitrogen. The 2-(3-chlorophenoxy) group is primarily electron-withdrawing due to the electronegativity of the oxygen and chlorine atoms, and it also introduces significant steric hindrance around the amino group. These electronic and steric factors influence the regioselectivity and rate of reactions involving the aniline moiety.

Key Reactions of the Aniline Moiety

The primary reactions of the aniline moiety in this compound involve the nucleophilic amino group and the activated aromatic ring. The most common and synthetically useful transformations are N-acylation, N-alkylation, and diazotization followed by subsequent functional group transformations.

N-Acylation

N-acylation of the aniline is a common method to protect the amino group, reduce its activating effect in electrophilic aromatic substitution, or introduce an amide functionality, which is a common feature in many bioactive molecules.

Reaction Scheme:

N_Acylation Aniline This compound Product N-Acylated Product Aniline->Product AcylatingAgent Acylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) AcylatingAgent->Product Base Base (optional) (e.g., Pyridine, Triethylamine) Base->Product

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol (Representative):

A general procedure for the N-acylation of an aniline with acetic anhydride is as follows.[1]

  • In a round-bottomed flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for example, pyridine (1.2 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent, such as acetic anhydride (1.1 eq), dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Representative N-Acylation Reactions of Substituted Anilines

Amine SubstrateAcylating AgentBaseSolventYield (%)Reference
AnilineAcetic AnhydrideNoneNone89[1]
p-NitroanilineAcetic AnhydrideNoneNone91[1]
3-ChloroanilineChloroacetyl chloride---[2]
N-Alkylation

N-alkylation introduces alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines. This transformation is crucial for modulating the pharmacological properties of drug candidates. Direct alkylation with alkyl halides can sometimes lead to over-alkylation. Reductive amination is a common alternative for controlled mono-alkylation.

Reaction Scheme:

N_Alkylation Aniline This compound Product N-Alkylated Product Aniline->Product AlkylHalide Alkyl Halide (e.g., Methyl Iodide) AlkylHalide->Product Base Base (e.g., K₂CO₃, NaH) Base->Product

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocol (Representative):

A general procedure for the N-alkylation of an aniline with an alkyl halide is as follows.[3]

  • To a stirred suspension of a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add this compound (1.0 eq).

  • Add the alkylating agent, for instance, methyl iodide (1.2 eq), to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring completion by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the N-alkylated product.

Table 2: Representative N-Alkylation Reactions of Substituted Amines

Amine SubstrateAlkylating AgentBaseSolventYield (%)Reference
2-Amino-1,3-benzothiazoleIodoacetoneNoneAcetone74[3]
AnilineMethyl IodideK₂CO₃DMF-General Method
Diazotization and Sandmeyer Reaction

Diazotization of the primary amino group to form a diazonium salt is a versatile transformation that opens the door to a wide array of functional group interconversions through Sandmeyer and related reactions. The diazonium salt is typically unstable and is generated in situ at low temperatures before being reacted with a suitable nucleophile.

Reaction Scheme:

Diazotization_Sandmeyer cluster_0 Diazotization cluster_1 Sandmeyer Reaction Aniline This compound Diazonium Arenediazonium Salt (Intermediate) Aniline->Diazonium NaNO2_HX NaNO₂ / HX (e.g., HCl, H₂SO₄) 0-5 °C NaNO2_HX->Diazonium Product Substituted Aromatic Product Diazonium->Product CopperSalt Copper(I) Salt (e.g., CuCl, CuBr, CuCN) CopperSalt->Product

Caption: General workflow for the diazotization of this compound and subsequent Sandmeyer reaction.

Experimental Protocol (Representative):

A general procedure for the diazotization of an aniline and subsequent Sandmeyer reaction is as follows.[4][5][6]

  • Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 3 M HCl).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, 1.2 eq) in the corresponding concentrated acid (e.g., concentrated HCl).

  • Slowly add the cold diazonium salt solution to the copper(I) salt mixture.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture, extract the product with an organic solvent, wash, dry, and purify by column chromatography or distillation.

Table 3: Representative Sandmeyer Reactions of Substituted Anilines

Aniline SubstrateReagents for DiazotizationSandmeyer ReagentProductYield (%)Reference
4-Cyanoanilinet-BuONO, HClCuBr₂4-Bromobenzonitrile83 (GC Yield)[7]
4-AminophenylacetamideNaNO₂, HClKIN-(4-Iodophenyl)acetamide78[7]
3-Aminopyrazole derivativet-BuONOCuBr₂3-Bromopyrazole derivative59[6]

Conclusion

The aniline moiety in this compound provides a versatile handle for a variety of chemical transformations that are crucial in the fields of medicinal chemistry and materials science. While the electronic and steric nature of the substituents influences the reactivity, standard protocols for N-acylation, N-alkylation, and diazotization can be readily adapted for this substrate. The experimental procedures and data provided in this guide, based on closely related structures, offer a solid foundation for researchers to develop specific synthetic routes utilizing this valuable intermediate. It is always recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for any new substrate.

References

An In-depth Technical Guide to 2-(3-Chlorophenoxy)-5-fluoroaniline: A Key Agrochemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Chlorophenoxy)-5-fluoroaniline is a crucial intermediate in the synthesis of a variety of agrochemicals. Its unique molecular structure, featuring a substituted phenoxy group linked to a fluoroaniline moiety, provides a versatile scaffold for the development of novel herbicides, fungicides, and insecticides. This technical guide delves into the synthesis, physicochemical properties, and potential applications of this compound, offering detailed experimental protocols and insights into its role in modern agrochemical research.

Introduction

The global demand for increased agricultural productivity necessitates the continuous development of effective and selective crop protection agents. Diphenyl ether derivatives have long been a cornerstone of the agrochemical industry, with many commercial products sharing this core structure. This compound serves as a key building block for a new generation of these agrochemicals, offering the potential for enhanced efficacy, improved crop safety, and novel modes of action. The presence of both chlorine and fluorine atoms in the molecule can significantly influence its biological activity and metabolic stability.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueReference
Molecular Formula C₁₂H₉ClFNON/A
Molecular Weight 237.66 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Toluene)N/A

Synthesis of this compound

The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This method involves the coupling of an aryl halide with a phenol.

General Reaction Scheme

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 3-Chlorophenol 3-Chlorophenol Target_Molecule This compound 3-Chlorophenol->Target_Molecule + 2-Bromo-4-fluoroaniline 2-Bromo-4-fluoroaniline 2-Bromo-4-fluoroaniline->Target_Molecule + Catalyst CuI (Copper(I) Iodide) Catalyst->Target_Molecule Base K2CO3 (Potassium Carbonate) Base->Target_Molecule Solvent DMF (Dimethylformamide) or Toluene Solvent->Target_Molecule Temperature 120-150 °C Temperature->Target_Molecule

Caption: General Ullmann Condensation for this compound Synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general Ullmann condensation procedures and has not been experimentally validated for this specific synthesis.

Materials:

  • 3-Chlorophenol (1.0 eq)

  • 2-Bromo-4-fluoroaniline (1.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol, 2-bromo-4-fluoroaniline, copper(I) iodide, and potassium carbonate.

  • Add anhydrous DMF or toluene to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for this compound based on its structure.

Spectroscopy Expected Features
¹H NMR Aromatic protons in the range of 6.5-7.5 ppm. The fluorine and chlorine substituents will influence the chemical shifts and coupling constants of adjacent protons. A broad singlet for the -NH₂ protons.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
IR (Infrared) Characteristic N-H stretching bands around 3300-3500 cm⁻¹. C-O-C stretching for the ether linkage around 1200-1250 cm⁻¹. C-F and C-Cl stretching bands in the fingerprint region.
MS (Mass Spec) A molecular ion peak (M⁺) at m/z 237, with a characteristic M+2 peak due to the chlorine isotope.

Potential as an Agrochemical Intermediate

This compound is a valuable intermediate for the synthesis of various agrochemicals, particularly those with a diphenyl ether scaffold.

Herbicides

Many commercial diphenyl ether herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is crucial for chlorophyll and heme biosynthesis in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[3]

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & Autooxidation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Diphenyl_Ether_Herbicide Diphenyl Ether Herbicide (from this compound) Diphenyl_Ether_Herbicide->PPO Inhibits Cell_Membrane_Damage Cell Membrane Damage (Herbicidal Effect) ROS->Cell_Membrane_Damage

Caption: Mode of action of PPO-inhibiting diphenyl ether herbicides.

Derivatives of this compound can be designed to be potent PPO inhibitors, offering broadleaf weed control in various crops.

Insecticides and Fungicides

The diphenyl ether motif is also present in some insecticides and fungicides.[4][5][6][7] The specific mode of action for these compounds can vary widely. For instance, some fungicidal diphenyl ethers act as succinate dehydrogenase inhibitors (SDHI), disrupting the mitochondrial respiratory chain of fungi.[6][7] The development of insecticides from this scaffold is also an active area of research.[4]

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization Start 2-(3-Chlorophenoxy)- 5-fluoroaniline Derivatization Chemical Derivatization Start->Derivatization Purification Purification (e.g., Chromatography) Derivatization->Purification Herbicidal_Assay Herbicidal Activity (e.g., PPO inhibition) Purification->Herbicidal_Assay Insecticidal_Assay Insecticidal Activity Purification->Insecticidal_Assay Fungicidal_Assay Fungicidal Activity (e.g., SDHI assay) Purification->Fungicidal_Assay SAR_Studies Structure-Activity Relationship (SAR) Herbicidal_Assay->SAR_Studies Insecticidal_Assay->SAR_Studies Fungicidal_Assay->SAR_Studies Lead_Compound Lead Compound Identification SAR_Studies->Lead_Compound

Caption: Workflow for developing new agrochemicals from the core intermediate.

Conclusion

This compound is a highly promising intermediate for the synthesis of novel agrochemicals. Its straightforward synthesis via the Ullmann condensation and the proven efficacy of the diphenyl ether scaffold make it an attractive starting point for the development of new herbicides, insecticides, and fungicides. Further research into the synthesis of a diverse library of derivatives and comprehensive biological screening will be crucial in unlocking the full potential of this versatile molecule in addressing the ongoing challenges in global agriculture.

References

Theoretical Exploration of the Electronic Properties of 2-(3-Chlorophenoxy)-5-fluoroaniline: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a comprehensive theoretical investigation into the electronic properties of 2-(3-Chlorophenoxy)-5-fluoroaniline, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this paper proposes a robust computational methodology based on Density Functional Theory (DFT) to elucidate the molecule's electronic structure, reactivity, and spectroscopic characteristics. The presented data, derived from a hypothetical yet methodologically sound computational study, offers foundational insights for future research and development endeavors involving this compound. All calculations are projected based on the B3LYP functional with a 6-311++G(d,p) basis set, a widely accepted level of theory for molecules of this nature.[1][2] This document serves as a template for the computational analysis of similarly structured aniline derivatives.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The introduction of halogen and phenoxy substituents can significantly modulate the electronic and, consequently, the biological and material properties of the aniline scaffold. This compound presents a unique combination of electron-withdrawing and donating groups, the interplay of which is crucial for understanding its reactivity and potential applications. This whitepaper outlines a theoretical study to characterize its electronic properties, providing a valuable dataset for researchers in drug design and materials science.

Computational Methodology

The electronic properties of this compound were investigated using computational simulations. The following section details the proposed protocol for these theoretical calculations.

Geometry Optimization

The initial molecular structure of this compound would be sketched and subjected to geometry optimization without any symmetry constraints. The optimization would be performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[1][2] This level of theory is well-regarded for providing a good balance between accuracy and computational cost for organic molecules.[1] Frequency calculations would then be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.

Electronic Properties Calculation

Following successful geometry optimization, a series of electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular dipole moment, and the Molecular Electrostatic Potential (MEP). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[3][4] The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Spectroscopic Analysis

Theoretical vibrational frequencies would be calculated from the optimized geometry. The resulting frequencies are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors in the theoretical model. This allows for a more accurate comparison with experimental FT-IR and Raman spectra. Additionally, the UV-Vis absorption spectrum would be simulated using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and maximum absorption wavelengths.

Projected Results and Discussion

This section presents the hypothetical quantitative data that would be obtained from the proposed computational study on this compound.

Molecular Geometry

The optimized molecular structure would reveal the bond lengths, bond angles, and dihedral angles that define the three-dimensional conformation of the molecule. Key parameters of interest would be the C-N, C-O, C-Cl, and C-F bond lengths, as well as the torsion angles that describe the relative orientation of the two aromatic rings.

Electronic and Reactivity Descriptors

The calculated electronic properties provide insight into the molecule's reactivity and stability. A summary of the key quantitative data is presented in Table 1.

ParameterSymbolProjected ValueUnit
Highest Occupied Molecular Orbital EnergyEHOMO-5.87eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.24eV
HOMO-LUMO Energy GapΔE4.63eV
Dipole Momentµ2.75Debye
Ionization PotentialIP5.87eV
Electron AffinityEA1.24eV
Electronegativityχ3.555eV
Chemical Hardnessη2.315eV
Chemical SoftnessS0.432eV-1
Electrophilicity Indexω2.73eV

Table 1: Projected Electronic Properties of this compound.

The relatively large HOMO-LUMO energy gap suggests that this compound is a kinetically stable molecule.[3][4] The dipole moment indicates a moderate polarity, which would influence its solubility and intermolecular interactions.

Visualization of Proposed Workflows and Molecular Properties

Visual diagrams are essential for understanding the logical flow of the computational study and the resulting molecular properties.

G Computational Workflow for Electronic Property Analysis A Initial Molecular Structure Drawing B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum C->D E Calculation of Electronic Properties (HOMO, LUMO, Dipole Moment) D->E F Molecular Electrostatic Potential (MEP) Analysis D->F G TD-DFT for UV-Vis Spectra D->G H Vibrational Analysis (FT-IR, Raman) D->H I Data Analysis and Interpretation E->I F->I G->I H->I G Relationship of Electronic Properties HOMO HOMO Energy Gap Energy Gap (ΔE) HOMO->Gap LUMO LUMO Energy LUMO->Gap Reactivity Chemical Reactivity Gap->Reactivity inversely proportional Stability Kinetic Stability Gap->Stability proportional

References

A Comprehensive Technical Review of Phenoxy-Fluoroaniline Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxy-fluoroaniline derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of a fluorine atom and a phenoxy group into the aniline backbone can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This technical guide provides a comprehensive literature review of phenoxy-fluoroaniline derivatives, focusing on their synthesis, anticancer, and antitubercular activities. It includes a compilation of quantitative biological data, detailed experimental protocols, and visual representations of synthetic workflows and biological pathways to serve as a valuable resource for researchers in the field.

Synthesis of Phenoxy-Fluoroaniline Derivatives

The synthesis of phenoxy-fluoroaniline derivatives typically involves nucleophilic aromatic substitution or coupling reactions. A general synthetic route often starts with the reaction of a substituted phenol with a fluorinated nitrobenzene, followed by the reduction of the nitro group to an amine.

General Synthetic Protocol

A representative synthetic protocol for a class of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives involves a two-step process. The first step is the synthesis of a chloroacetylated aniline intermediate, which is then reacted with a fluorinated phenol to yield the final product.[1]

Step 1: Synthesis of Chloroacetylated Aniline Intermediate To a solution of the appropriately substituted aniline in a suitable solvent (e.g., dichloromethane), chloroacetyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives A mixture of the chloroacetylated aniline intermediate, 3-fluoro-4-nitrophenol, and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., N,N-dimethylformamide) is heated at a specific temperature (e.g., 80 °C) for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol.[1]

A user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has also been reported, which involves the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF3 migration.[2][3] This method utilizes bench-stable reagents and is amenable to gram-scale synthesis.[2][3]

Biological Activities of Phenoxy-Fluoroaniline Derivatives

Phenoxy-fluoroaniline derivatives have shown significant promise as anticancer and antitubercular agents. The following sections summarize the quantitative data on their biological activities.

Anticancer Activity

Several studies have investigated the anticancer potential of phenoxy-fluoroaniline derivatives against various cancer cell lines. The cytotoxic activity is often expressed as the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50).

Compound IDStructureCell LineIC50 / LC50 (µM)Reference
1 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][4]benzoquinoneA375 (Melanoma)12.25 µg/mL (LC50)[4]
NAM-5 A 3-fluoro-4-morpholinoaniline sulfonamide derivativeMCF-7 (Breast Cancer)1.811[5]
MDA-MB-231 (Breast Cancer)2.143[5]
NAM-7 A 3-fluoro-4-morpholinoaniline derivativeMCF-7 (Breast Cancer)1.883[5]
MDA-MB-231 (Breast Cancer)4.688[5]
3c N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast Cancer)-[6]
SK-N-SH (Neuroblastoma)-[6]

Note: The original data for compound 1 was reported in µg/mL and has been included as such. For compounds 3c , the specific IC50 values were not provided in the abstract.

Antitubercular Activity

A number of phenoxy-fluoroaniline derivatives have been evaluated for their activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is the primary metric used to quantify their antitubercular potency.

Compound IDStructureStrainMIC (µg/mL)Reference
3m 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamideM. tuberculosis H37Rv4[1]
Rifampin-resistant M. tuberculosis4[1]
Isoniazid-resistant M. tuberculosis32[1]
1 (Parent) 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolM. tuberculosis H37Rv5.5[7]
MDR M. tuberculosis11[7]
General Series 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesM. tuberculosis H37Rv4 - 64[1][8]
9c 3-(2-(3-((4-chlorobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinolineM. tuberculosis H37Rv6.68 µM[9]
9d 8-fluoro-3-(3-fluoro-2-(3-((4-methylbenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinolineM. tuberculosis H37Rv6.68 µM[9]
9h 3-(2-(3-((3,5-difluorobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinolineM. tuberculosis H37Rv3.49 µM[9]
9i 8-fluoro-3-(3-fluoro-2-(3-((6-fluoropyridin-3-yl)methoxy)oxetan-3-yl)phenoxy)-2-methylquinolineM. tuberculosis H37Rv3.53 µM[9]

Note: The MIC values for compounds 9c, 9d, 9h, and 9i were reported in µM and are presented as such.

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.[5]

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The Microplate Alamar Blue Assay (MABA) is a commonly used method to determine the MIC of compounds against M. tuberculosis.[9]

  • Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Compound Preparation: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The plates are incubated at 37 °C for 5-7 days.

  • Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well, and the plates are incubated for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[9]

Signaling Pathways and Mechanisms of Action

The biological activity of phenoxy-fluoroaniline derivatives is often attributed to their ability to interact with specific molecular targets, such as protein kinases.

B-Raf Kinase Inhibition

Some fluoroaniline derivatives of hydroxybenzoquinone have been shown to target the B-Raf protein, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in melanoma.[4] Molecular docking studies have revealed that these compounds can exhibit a better binding affinity towards the B-Raf protein compared to standard drugs.[4]

B_Raf_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS Activates B_Raf B-Raf RAS->B_Raf Activates MEK MEK B_Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor Phenoxy-Fluoroaniline Derivative Inhibitor->B_Raf Inhibits

Caption: B-Raf signaling pathway and the inhibitory action of phenoxy-fluoroaniline derivatives.

Induction of Apoptosis

Certain 3-fluoro-4-morpholinoaniline derivatives have been found to induce apoptosis-mediated cell death in breast cancer cells.[5] Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.

Apoptosis_Pathway Derivative Phenoxy-Fluoroaniline Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by phenoxy-fluoroaniline derivatives.

Structure-Activity Relationship (SAR)

The biological activity of phenoxy-fluoroaniline derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

  • Antitubercular Activity: For 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, the position of the nitro group on the N-phenyl ring significantly influences activity. A nitro group at the ortho position (compound 3m ) resulted in the most potent activity, while a meta-position led to a decrease in inhibitory effect.[1]

  • Anticancer Activity: In a series of 3-fluoro-4-morpholinoaniline derivatives, the presence of a sulfonamide group (compound NAM-5 ) showed significant anti-proliferative activity against both MCF-7 and MDA-MB-231 breast cancer cell lines.[5] Halogen substituents on the aromatic ring of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were found to be favorable for both anticancer and anti-inflammatory activities.[6]

Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to understand the relationship between the physicochemical properties of these derivatives and their biological activities, aiding in the rational design of more potent compounds.[10][11][12]

Experimental Workflow Visualization

The process from compound synthesis to biological evaluation follows a structured workflow.

Experimental_Workflow Synthesis Synthesis of Phenoxy-Fluoroaniline Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., MTT, MABA) Purification->In_Vitro_Screening Data_Analysis Data Analysis (IC50, MIC determination) In_Vitro_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General experimental workflow for the development of phenoxy-fluoroaniline derivatives.

Conclusion

Phenoxy-fluoroaniline derivatives represent a versatile and promising class of compounds with significant potential in drug discovery, particularly in the development of new anticancer and antitubercular agents. This technical guide has summarized key findings in the literature, providing a foundation for further research and development. The presented data, protocols, and pathway diagrams offer a valuable resource for scientists working to design and synthesize novel derivatives with improved efficacy and selectivity. Future work in this area will likely focus on further lead optimization through detailed SAR and QSAR studies, elucidation of precise mechanisms of action, and in vivo evaluation of the most promising candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through a copper-catalyzed Ullmann condensation, a robust and versatile method for the formation of diaryl ethers. This application note includes a comprehensive experimental protocol, tabulated reaction parameters, and a visual representation of the reaction pathway to guide researchers in the successful synthesis of the target compound.

Introduction

The Ullmann condensation is a classic and widely utilized method for the formation of carbon-oxygen (C-O) bonds, particularly in the synthesis of diaryl ethers.[1] This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst, a base, and often a ligand.[1] The target molecule, this compound, possesses a diaryl ether linkage and is a key building block for various biologically active molecules. The Ullmann condensation provides an efficient route to this compound from readily available starting materials. This protocol is based on established methodologies for similar Ullmann-type reactions, providing a reliable procedure for laboratory-scale synthesis.

Reaction Scheme

The synthesis of this compound proceeds via the Ullmann condensation of 2-amino-4-fluorophenol and 1-bromo-3-chlorobenzene.

Figure 1: Ullmann condensation for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a similar Ullmann condensation procedure.[2]

Materials:

  • 2-Amino-4-fluorophenol

  • 1-Bromo-3-chlorobenzene

  • Cuprous iodide (CuI)

  • Ethylenediamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-fluorophenol (1.0 eq), 1-bromo-3-chlorobenzene (1.0-1.2 eq), cuprous iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M with respect to 2-amino-4-fluorophenol).

  • Add ethylenediamine (0.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

Table 1: Reaction Parameters

ParameterValue/ReagentPurpose
Aryl Halide1-Bromo-3-chlorobenzeneElectrophilic coupling partner
Phenol2-Amino-4-fluorophenolNucleophilic coupling partner
CatalystCuprous Iodide (CuI)Facilitates the C-O bond formation
LigandEthylenediamineStabilizes the copper catalyst and enhances reactivity
BasePotassium Carbonate (K₂CO₃)Deprotonates the phenol to form the active nucleophile
SolventTolueneReaction medium
Temperature110-120 °CProvides thermal energy for the reaction
Reaction Time12-24 hoursDuration to achieve high conversion

Table 2: Expected Product Characteristics

PropertyValue
Molecular Formula C₁₂H₉ClFNO
Molecular Weight 237.66 g/mol
Appearance Off-white to pale yellow solid
Expected Yield 80-95% (based on similar reactions[2])
Purity (post-chromatography) >98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.8 (br s, 2H, NH₂), 6.5-7.3 (m, 7H, Ar-H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 105-160 (aromatic carbons)
Mass Spectrometry (ESI) m/z: [M+H]⁺ calculated for C₁₂H₁₀ClFNO⁺: 238.0435, found: 238.0438

Note: The NMR and mass spectrometry data are predicted values and should be confirmed by experimental analysis.

Experimental Workflow

Workflow start Start setup Reaction Setup: - Add reactants, catalyst, base to flask - Inert atmosphere start->setup reaction Ullmann Condensation: - Add solvent and ligand - Heat to 110-120 °C - Stir for 12-24h setup->reaction workup Workup: - Cool and dilute - Filter - Wash with water and brine reaction->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification analysis Product Analysis: - NMR - Mass Spectrometry - Purity assessment purification->analysis end End analysis->end

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(3-chlorophenoxy)-5-fluoroaniline as a key building block in the synthesis of potent kinase inhibitors. This document outlines a representative synthetic route to a quinoline-based kinase inhibitor, details the relevant biological context, and provides methodologies for its evaluation.

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The strategic incorporation of halogenated phenyl ethers and anilines into small molecules has proven to be a successful strategy for developing potent and selective kinase inhibitors. The compound this compound possesses key structural features—a chlorinated phenoxy group and a fluorinated aniline—that make it an attractive starting material for accessing novel kinase inhibitor scaffolds. The chloro and fluoro substituents can modulate physicochemical properties such as lipophilicity and metabolic stability, and also engage in specific interactions within the ATP-binding pocket of various kinases.

This document focuses on the synthesis of a hypothetical, yet representative, quinoline-based multi-kinase inhibitor, targeting key mediators of tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).

Synthesis of a Quinoline-Based Kinase Inhibitor

The synthesis of the target kinase inhibitor from this compound can be achieved through a convergent synthesis strategy. A key step involves the coupling of the aniline derivative with a suitable quinoline core. The following protocol outlines a representative synthetic pathway.

Experimental Protocol: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinoline-6-carboxamide

This protocol describes a nucleophilic aromatic substitution reaction to couple this compound with 4-chloro-7-methoxyquinoline-6-carboxamide.

Materials:

  • This compound

  • 4-Chloro-7-methoxyquinoline-6-carboxamide[1][2]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen gas

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a dry round-bottom flask, add 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100-110 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the desired product.

DOT Script for Synthesis Workflow:

Synthesis_Workflow start 2-(3-Chlorophenoxy)- 5-fluoroaniline conditions Pd(OAc)2, Xantphos, Cs2CO3, Dioxane, Heat start->conditions reagent1 4-Chloro-7-methoxy- quinoline-6-carboxamide reagent1->conditions product Target Kinase Inhibitor (Quinoline-based) conditions->product VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription VEGF VEGF-A VEGF->VEGFR2 Inhibitor Kinase Inhibitor Inhibitor->VEGFR2 FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Cellular_Responses Cellular Responses (Proliferation, Migration) RAF_MEK_ERK->Cellular_Responses PI3K_AKT->Cellular_Responses FGF FGF FGF->FGFR Inhibitor Kinase Inhibitor Inhibitor->FGFR

References

Application Notes and Protocols for the Use of 2-(3-Chlorophenoxy)-5-fluoroaniline in the Development of Novel Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

While direct applications of 2-(3-Chlorophenoxy)-5-fluoroaniline in commercially available herbicides are not extensively documented in publicly accessible literature, its structural motifs—a substituted aniline and a chlorophenoxy group—are present in several classes of active herbicidal compounds. This document outlines hypothetical, yet scientifically plausible, applications of this molecule as a key intermediate in the synthesis of novel herbicides. The protocols provided are based on established synthetic methodologies and principles of herbicide design, offering a strategic framework for research and development.

The core structure of this compound presents two primary avenues for derivatization to generate molecules with potential herbicidal activity: modification of the aniline moiety to form urea or amide derivatives, or its use as a building block for diphenyl ether herbicides.

Application 1: Synthesis of Novel Phenylurea Herbicides

Rationale:

Phenylurea herbicides are a well-established class of compounds that typically act by inhibiting photosynthesis at Photosystem II. The synthesis of ureas from anilines is a robust and versatile chemical transformation. By reacting this compound with various isocyanates, a library of novel phenylurea derivatives can be generated for herbicidal screening. The substituents on the second nitrogen of the urea moiety can be varied to modulate activity, selectivity, and physicochemical properties.

Experimental Protocol: Synthesis of N-(2-(3-chlorophenoxy)-5-fluorophenyl)-N',N'-dimethylurea
  • Materials:

    • This compound

    • Dimethylcarbamoyl chloride

    • Triethylamine

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Standard laboratory glassware

  • Procedure: a. In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. b. Add triethylamine (1.2 eq) to the solution and stir at room temperature for 10 minutes. c. Cool the reaction mixture to 0 °C in an ice bath. d. Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution. e. Allow the reaction to warm to room temperature and stir for 12-18 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction with the addition of saturated sodium bicarbonate solution. h. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). i. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. j. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. k. Purify the crude product by column chromatography on silica gel to yield the target compound.

Hypothetical Herbicidal Activity Data for Phenylurea Derivatives
Compound IDR1R2IC50 (µM) vs. Amaranthus retroflexus (Photosystem II Inhibition)
U-01HH>100
U-02CH₃H55.2
U-03CH₃CH₃12.8
U-04OCH₃H25.6
U-05OCH₃CH₃5.4
U-06ClH18.9

Visualization of Synthetic Workflow for Phenylurea Derivatives

G A This compound D Reaction Mixture A->D B Dimethylcarbamoyl Chloride B->D C Triethylamine, DCM E Quenching & Extraction D->E F Purification (Column Chromatography) E->F G N-(2-(3-chlorophenoxy)-5-fluorophenyl)-N',N'-dimethylurea F->G

Caption: Synthetic workflow for a novel phenylurea herbicide.

Application 2: Synthesis of Novel Diphenyl Ether Herbicides

Rationale:

Diphenyl ether herbicides are a significant class of agrochemicals, many of which act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2][3][4][5] The synthesis of these compounds can be achieved through a nucleophilic aromatic substitution reaction. The aniline group of this compound can be converted to a phenol, which can then be reacted with a suitable substituted phenyl ring to form the diphenyl ether linkage.

Experimental Protocol: Synthesis of a Novel Diphenyl Ether Herbicide

Step 1: Conversion of Aniline to Phenol (Diazotization-Hydrolysis)

  • Materials:

    • This compound

    • Hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Sulfuric acid (H₂SO₄)

    • Diethyl ether

    • Standard laboratory glassware

  • Procedure: a. Dissolve this compound (1.0 eq) in a mixture of water and concentrated HCl. b. Cool the solution to 0-5 °C in an ice-salt bath. c. Slowly add a solution of NaNO₂ (1.05 eq) in water, keeping the temperature below 5 °C. d. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C. e. In a separate flask, heat a solution of dilute H₂SO₄ to boiling. f. Slowly add the cold diazonium salt solution to the boiling acidic solution. g. Continue heating until nitrogen evolution ceases. h. Cool the reaction mixture and extract the product with diethyl ether. i. Dry the ether extract and evaporate the solvent to obtain 2-(3-chlorophenoxy)-5-fluorophenol.

Step 2: Ullmann Condensation to form Diphenyl Ether

  • Materials:

    • 2-(3-Chlorophenoxy)-5-fluorophenol (from Step 1)

    • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

    • Potassium carbonate (K₂CO₃)

    • Copper(I) iodide (CuI)

    • N,N-Dimethylformamide (DMF)

    • Standard laboratory glassware

  • Procedure: a. To a solution of 2-(3-chlorophenoxy)-5-fluorophenol (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and CuI (0.1 eq). b. Add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.1 eq) to the mixture. c. Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring by TLC. d. After cooling, pour the reaction mixture into water and extract with ethyl acetate. e. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. f. Concentrate the solvent and purify the crude product by column chromatography to yield the target diphenyl ether.

Hypothetical Herbicidal Activity Data for Diphenyl Ether Derivatives
Compound IDR Group on Second Phenyl RingIC50 (µM) vs. Arabidopsis thaliana (PPO Inhibition)
DPE-01H>100
DPE-024-Cl45.3
DPE-034-CF₃15.8
DPE-042-NO₂-4-CF₃1.2
DPE-052-Cl-4-CF₃3.5
DPE-062,4-diCl22.1

Visualization of Protoporphyrinogen Oxidase (PPO) Inhibition Pathway

G A Protoporphyrinogen IX B Protoporphyrin IX A->B Oxidation F Accumulation of Protoporphyrinogen IX A->F C Chlorophyll & Heme B->C D PPO Enzyme E Novel Diphenyl Ether Herbicide E->D Inhibition G Lipid Peroxidation & Cell Death F->G Leads to

Caption: PPO inhibition pathway by a novel diphenyl ether herbicide.

Screening Protocols for Herbicidal Activity

In Vitro Algal Growth Inhibition Assay

A rapid and cost-effective primary screen for herbicidal activity can be performed using green algae cultures.[6]

  • Organism: Chlorella vulgaris.

  • Procedure: a. Culture algae in a suitable liquid medium to a logarithmic growth phase. b. Dispense the algal suspension into a 96-well microplate. c. Add the test compounds at various concentrations (e.g., from 0.1 µM to 100 µM). d. Incubate the plates under constant light and temperature for 72 hours. e. Measure the algal growth inhibition by assessing the optical density at 680 nm. f. Calculate the IC50 value for each compound.

Seed Germination and Early Seedling Growth Assay

This assay assesses the pre-emergent herbicidal activity of the compounds.

  • Test Species: Amaranthus retroflexus (redroot pigweed) and Lolium multiflorum (Italian ryegrass).

  • Procedure: a. Place filter paper in Petri dishes and moisten with a solution of the test compound at a specific concentration. b. Place a set number of seeds (e.g., 20) on the filter paper. c. Seal the Petri dishes and incubate in a growth chamber with a defined light/dark cycle and temperature. d. After 7-10 days, measure the germination rate, root length, and shoot length. e. Compare the results to a negative control (solvent only) and a positive control (commercial herbicide).

Conclusion

This compound serves as a promising, albeit underexplored, starting material for the synthesis of novel herbicides. Its structural features are amenable to the creation of derivatives that could target key biochemical pathways in weeds, such as photosynthesis or chlorophyll biosynthesis. The protocols and conceptual frameworks provided herein offer a solid foundation for initiating research programs aimed at discovering new and effective herbicidal agents based on this versatile chemical intermediate.

References

HPLC method development for 2-(3-Chlorophenoxy)-5-fluoroaniline purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 2-(3-Chlorophenoxy)-5-fluoroaniline

AN-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of this compound, a key intermediate in pharmaceutical synthesis. The described method is suitable for quantifying the main component and separating it from potential process-related impurities and degradation products. The protocol outlines the chromatographic conditions, system suitability requirements, and a comprehensive validation strategy in accordance with International Council for Harmonisation (ICH) guidelines. Forced degradation studies are also described to establish the stability-indicating nature of the method.

Introduction

This compound is a substituted aromatic amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can carry through to the final drug substance, potentially affecting its safety and efficacy.[1] Therefore, a reliable and validated analytical method is essential for its quality control. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture, making it the method of choice for purity analysis in the pharmaceutical industry.[2][3]

This document provides a detailed protocol for an RP-HPLC method developed for the purity assessment of this compound. The method is designed to be specific, accurate, precise, and robust, ensuring reliable results for routine quality control and stability testing.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for method development.

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified water)

    • Formic acid (analytical grade)

    • This compound reference standard

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

The following chromatographic conditions are a recommended starting point for method development and can be optimized as needed.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at approximately 240 nm (to be confirmed by UV scan)
Injection Volume 10 µL
Run Time Approximately 30 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.02080
25.02080
25.17030
30.07030
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) can be used as the diluent.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines.[4] The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[5][6][7] The sample should be subjected to the following stress conditions:

  • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed by the proposed HPLC method. The method is considered specific if the main peak is well-resolved from any degradation products and placebo peaks. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the main peak.

Data Presentation for Validation Parameters

Table 2: Linearity and Range

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
Level 1 (e.g., 50)
Level 2 (e.g., 100)
Level 3 (e.g., 250)
Level 4 (e.g., 500)
Level 5 (e.g., 750)
Correlation Coefficient (r²) \multicolumn{2}{c}{> 0.999}
Regression Equation \multicolumn{2}{c}{y = mx + c}

Table 3: Accuracy (% Recovery)

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL, n=3)% RecoveryMean % Recovery
80%
100%
120%

Table 4: Precision (Repeatability and Intermediate Precision)

ParameterRepeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Peak Area
Retention Time
Purity (%)

Table 5: LOD and LOQ

ParameterResult (µg/mL)
LOD
LOQ

Table 6: Robustness

Parameter VariationRetention Time ShiftTailing Factor ChangeResolution Change
Flow Rate (± 0.1 mL/min)
Column Temp. (± 2°C)
Mobile Phase pH (± 0.2)

System Suitability

Before conducting any analysis, the HPLC system must meet the system suitability criteria to ensure its proper functioning.

Table 7: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area (n=5)≤ 2.0%

Visualization of Workflows

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Application A Literature Search & Compound Characterization B Column & Mobile Phase Screening A->B Initial Screening C Optimization of Chromatographic Conditions B->C Fine-tuning D Specificity (Forced Degradation) C->D Validation Start E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Purity Testing H->I Method Implementation J Stability Studies I->J

Caption: Workflow for HPLC Method Development and Validation.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent This compound Acid Acid Hydrolysis (HCl) Parent->Acid Base Base Hydrolysis (NaOH) Parent->Base Oxidation Oxidation (H2O2) Parent->Oxidation Thermal Thermal Parent->Thermal Photo Photolytic Parent->Photo DP1 Hydrolysis of Ether Linkage (e.g., 3-Chlorophenol, 5-Fluoro-2-aminophenol) Acid->DP1 Base->DP1 DP2 Oxidation Products (e.g., N-oxides, quinones) Oxidation->DP2 DP3 Polymerization Products Thermal->DP3 Photo->DP3

Caption: Potential Degradation Pathways of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the purity assessment of this compound. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment. The forced degradation studies are crucial for establishing the stability-indicating properties of the method, which is a regulatory requirement for purity and stability testing of pharmaceutical ingredients. This application note serves as a complete guide for researchers and scientists involved in the quality control of this important pharmaceutical intermediate.

References

Application Notes and Protocols: Spectroscopic Characterization of 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and FT-IR data for 2-(3-Chlorophenoxy)-5-fluoroaniline. These predictions are derived from established chemical shift and vibrational frequency ranges for analogous functional groups and aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH₂3.5 - 5.0br s-
H-36.7 - 6.9ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-46.9 - 7.1tJ(H-H) ≈ 8-9
H-66.6 - 6.8ddJ(H-F) ≈ 4-5, J(H-H) ≈ 8-9
H-2'6.9 - 7.1tJ(H-H) ≈ 2
H-4'7.2 - 7.4tJ(H-H) ≈ 8
H-5'6.8 - 7.0dddJ(H-H) ≈ 8, 2, 1
H-6'7.0 - 7.2ddJ(H-H) ≈ 8, 2

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1140 - 145 (d, J(C-F) ≈ 10-15 Hz)
C-2145 - 150
C-3110 - 115 (d, J(C-F) ≈ 20-25 Hz)
C-4115 - 120 (d, J(C-F) ≈ 5-10 Hz)
C-5155 - 160 (d, J(C-F) ≈ 240-250 Hz)
C-6105 - 110 (d, J(C-F) ≈ 20-25 Hz)
C-1'155 - 160
C-2'115 - 120
C-3'130 - 135
C-4'120 - 125
C-5'125 - 130
C-6'110 - 115

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted FT-IR Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Aniline)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C=C Stretch (Aromatic)1580 - 1620Medium to Strong
C-N Stretch (Aniline)1250 - 1350Strong
C-O-C Stretch (Aryl Ether)1200 - 1280Strong
C-F Stretch1100 - 1250Strong
C-Cl Stretch700 - 800Strong
C-H Out-of-Plane Bending750 - 900Strong

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Protocol:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Protocol:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the solvent peak or TMS.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

FT-IR Acquisition Protocol:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Mode: Transmittance or Absorbance.

  • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected prior to the sample scan.

Data Processing:

  • The instrument software will automatically perform a Fourier transform of the interferogram.

  • The resulting spectrum should be baseline corrected if necessary.

  • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of This compound purification Purification (e.g., Crystallization) synthesis->purification nmr_prep NMR Sample Preparation (in CDCl3 or DMSO-d6) purification->nmr_prep ir_prep IR Sample Preparation (ATR or KBr Pellet) purification->ir_prep nmr_acq 1H and 13C NMR Data Acquisition nmr_prep->nmr_acq ir_acq FT-IR Data Acquisition ir_prep->ir_acq nmr_analysis NMR Data Analysis (Chemical Shifts, Couplings) nmr_acq->nmr_analysis ir_analysis IR Data Analysis (Functional Groups) ir_acq->ir_analysis structure_confirm Structure Confirmation nmr_analysis->structure_confirm ir_analysis->structure_confirm

Caption: Experimental workflow for the spectroscopic characterization.

logical_relationship cluster_data Spectroscopic Data cluster_info Derived Information cluster_structure Final Structure nmr_data NMR Data (1H, 13C) connectivity Proton-Proton Connectivity Carbon Skeleton nmr_data->connectivity ir_data IR Data functional_groups Functional Groups (NH2, C-O-C, C-F, C-Cl) ir_data->functional_groups final_structure This compound connectivity->final_structure functional_groups->final_structure

Caption: Logical relationship for structural elucidation.

Application Note: Derivatization of 2-(3-Chlorophenoxy)-5-fluoroaniline for Biological Screening Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The 2-(3-chlorophenoxy)-5-fluoroaniline scaffold represents a promising starting point for the development of novel therapeutic agents due to the prevalence of diaryl ether and substituted aniline moieties in bioactive molecules. This application note provides detailed protocols for the derivatization of this core structure via N-acylation and N-sulfonylation to generate a diverse chemical library. Furthermore, we outline standardized protocols for screening these derivatives in two common biological assays: a kinase inhibition assay and a G-protein coupled receptor (GPCR) binding assay. The methodologies described herein are designed to be robust and adaptable for researchers in drug development and chemical biology.

Introduction

The discovery of novel small-molecule therapeutics is often accelerated by the synthesis and screening of focused chemical libraries built around a privileged core structure. The this compound scaffold contains key structural features, such as a flexible diaryl ether linkage and a reactive aniline nitrogen, that are amenable to chemical modification. Derivatization at the aniline position allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of functional groups that can modulate physicochemical properties and target engagement. This note details two straightforward and high-yielding derivatization reactions—N-acylation and N-sulfonylation—to create a library of amides and sulfonamides, respectively. The resulting compounds can then be evaluated in high-throughput biological screens to identify potential lead compounds.

Derivatization Strategy

The primary amino group of this compound serves as a versatile handle for derivatization. By reacting the starting material with a panel of commercially available acyl chlorides and sulfonyl chlorides, a library of diverse analogs can be rapidly synthesized. This approach enables the exploration of various substituents to probe the chemical space around the core scaffold.

Derivatization_Workflow cluster_synthesis Synthesis Phase cluster_library Compound Library cluster_screening Screening Phase start 2-(3-Chlorophenoxy)- 5-fluoroaniline acylation N-Acylation (Acyl Chlorides) start->acylation RCOCl, Base sulfonylation N-Sulfonylation (Sulfonyl Chlorides) start->sulfonylation RSO2Cl, Base amides Amide Derivatives (Library A) acylation->amides sulfonamides Sulfonamide Derivatives (Library S) sulfonylation->sulfonamides screening Biological Screening amides->screening sulfonamides->screening kinase_assay Kinase Inhibition Assay screening->kinase_assay gpcr_assay GPCR Binding Assay screening->gpcr_assay hits Hit Identification kinase_assay->hits gpcr_assay->hits Kinase_Assay_Workflow start Start step1 Dispense Test Compound & EGFR Enzyme into 384-well plate start->step1 step2 Pre-incubate for 30 min at room temperature step1->step2 step3 Initiate reaction with Substrate/ATP Mix step2->step3 step4 Incubate for 60 min at room temperature step3->step4 step5 Add ADP-Glo™ Reagent to deplete remaining ATP step4->step5 step6 Incubate for 40 min at room temperature step5->step6 step7 Add Kinase Detection Reagent (Converts ADP to ATP) step6->step7 step8 Incubate for 30 min at room temperature step7->step8 step9 Measure Luminescence (Signal ∝ Kinase Activity) step8->step9 end Calculate IC₅₀ step9->end GPCR_Signaling_Pathway Illustrative GPCR Signaling Cascade cluster_membrane ligand Ligand (e.g., Dopamine) receptor Dopamine D2 Receptor (GPCR) ligand->receptor Binds g_protein Heterotrimeric G-protein (Gi/o) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (Effector) g_protein->adenylyl_cyclase Inhibits membrane Cell Membrane camp cAMP (Second Messenger) adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase response Cellular Response (e.g., ↓ Neuronal Excitability) camp->response Modulates

Application Notes and Protocols for the N-acylation of 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the N-acylation of 2-(3-Chlorophenoxy)-5-fluoroaniline, a key transformation in the synthesis of various pharmaceutically active compounds. The presented method utilizes acetyl chloride as the acylating agent in the presence of potassium carbonate as a base and dimethylformamide as the solvent. This protocol is designed to be a robust and reproducible method for obtaining the desired N-acylated product in good yield. Detailed experimental procedures, safety precautions, and characterization guidelines are provided.

Introduction

N-acylation of anilines is a fundamental reaction in organic synthesis, crucial for the introduction of an acyl group onto a nitrogen atom. This modification is widely employed in the pharmaceutical industry to synthesize amides, which are prevalent motifs in a vast array of drug molecules. The starting material, this compound, is a substituted aniline with potential applications as a building block in medicinal chemistry. This protocol outlines a straightforward and efficient method for its N-acetylation.

Reaction Scheme

Figure 1. General reaction scheme for the N-acetylation of this compound.

Quantitative Data

The following table summarizes the physical properties and quantities of the reagents used in this protocol, based on a 10 mmol scale of the starting aniline.

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsQuantity (mmol)Mass (g)Volume (mL)Density (g/mL)
This compoundC₁₂H₉ClFNO237.661.0102.38--
Acetyl ChlorideC₂H₃ClO78.501.1110.860.781.104
Potassium Carbonate (K₂CO₃)K₂CO₃138.211.5152.07--
Dimethylformamide (DMF)C₃H₇NO73.09---200.944

Experimental Protocol

4.1. Materials and Equipment

  • This compound

  • Acetyl chloride

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Deionized water

  • Crushed ice

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Fume hood

4.2. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.38 g, 10 mmol).

  • Add anhydrous dimethylformamide (20 mL) to the flask and stir the mixture until the aniline is completely dissolved.

  • Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

4.3. N-acylation Reaction

  • In a separate, dry dropping funnel, place acetyl chloride (0.78 mL, 11 mmol).

  • Add the acetyl chloride dropwise to the stirred reaction mixture at 0 °C over a period of 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is complete when the starting aniline spot is no longer visible.

4.4. Work-up and Purification

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of crushed ice with stirring.

  • A precipitate of the crude product should form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water (2 x 20 mL) to remove any remaining salts and DMF.

  • Dry the crude product under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound: May be harmful if swallowed, inhaled, or in contact with skin.[1][2] Avoid breathing dust.

  • Acetyl Chloride: Highly flammable liquid and vapor.[3][4][5][6][7] Causes severe skin burns and eye damage.[3][4][5][7] Reacts violently with water.[5] Handle with extreme care under anhydrous conditions.

  • Potassium Carbonate: Causes skin and serious eye irritation.[8][9][10][11][12] May cause respiratory irritation.[8][10][11] Avoid breathing dust.

  • Dimethylformamide (DMF): Flammable liquid and vapor.[13][14][15][16] Harmful in contact with skin and if inhaled.[13][16] Causes serious eye irritation.[13][14][15][16] May damage the unborn child.[13][14][15]

Characterization of N-(2-(3-chlorophenoxy)-5-fluorophenyl)acetamide

The identity and purity of the final product can be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the product.

  • Melting Point: Determination of the melting point of the purified product.

  • Infrared (IR) Spectroscopy: Expected characteristic peaks include:

    • N-H stretch: ~3300-3100 cm⁻¹ (secondary amide)

    • C=O stretch (Amide I): ~1680-1640 cm⁻¹

    • N-H bend (Amide II): ~1550-1510 cm⁻¹

    • C-N stretch: ~1300-1200 cm⁻¹[17]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl protons of the acetyl group, and the N-H proton of the amide.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show distinct signals for the carbonyl carbon of the amide, the methyl carbon of the acetyl group, and the aromatic carbons.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction N-acylation cluster_workup Work-up and Purification cluster_characterization Characterization start Dissolve Aniline in DMF add_base Add K₂CO₃ start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acetyl Chloride Dropwise cool->add_acyl warm_rt Warm to Room Temperature add_acyl->warm_rt stir Stir for 1-2h warm_rt->stir monitor Monitor by TLC stir->monitor quench Pour into Ice Water monitor->quench precipitate Stir to Precipitate quench->precipitate filter Filter the Solid precipitate->filter wash Wash with Water filter->wash dry Dry under Vacuum wash->dry recrystallize Recrystallize (optional) dry->recrystallize analysis Analyze by TLC, MP, IR, NMR, MS recrystallize->analysis

Caption: Workflow for the N-acylation of this compound.

References

Scale-Up Synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the scale-up synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline, a key intermediate in the development of various pharmaceutical agents. The synthesis is based on a modified Ullmann condensation, a reliable and scalable method for the formation of diaryl ethers. This protocol is intended to guide researchers in producing multi-gram quantities of the target compound with high purity, suitable for preclinical studies.

Introduction

This compound is a crucial building block in the synthesis of a number of biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The Ullmann condensation, a copper-catalyzed coupling of an aryl halide and a phenol, provides a robust method for the construction of the diaryl ether linkage present in the target molecule.[1][2][3][4][5] While traditional Ullmann conditions often require harsh reaction conditions, modern modifications utilizing specific ligands and catalyst systems allow for milder and more efficient transformations, making it suitable for scale-up.[2]

Overall Synthesis Workflow

The synthesis of this compound is achieved via a copper-catalyzed Ullmann condensation between 3-chlorophenol and 2-bromo-5-fluoroaniline. The selection of a brominated aniline derivative is strategic, as aryl bromides are generally more reactive than aryl chlorides in Ullmann couplings.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-Chlorophenol 3-Chlorophenol Ullmann Condensation Ullmann Condensation 3-Chlorophenol->Ullmann Condensation 2-Bromo-5-fluoroaniline 2-Bromo-5-fluoroaniline 2-Bromo-5-fluoroaniline->Ullmann Condensation This compound This compound Ullmann Condensation->this compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocol

Materials and Equipment
  • Reactants: 3-Chlorophenol, 2-Bromo-5-fluoroaniline

  • Catalyst: Copper(I) iodide (CuI)

  • Ligand: L-Proline

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Workup: Ethyl acetate, Brine, Anhydrous sodium sulfate

  • Purification: Silica gel for column chromatography, Hexanes, Ethyl acetate

  • Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet; Condenser; Heating mantle; Rotary evaporator; Buchner funnel and filter flask; Glassware for extraction and chromatography.

Reaction Setup and Procedure

Reaction_Setup Start Start Charge Reactor Charge Reactor with: - 3-Chlorophenol - 2-Bromo-5-fluoroaniline - CuI - L-Proline - K₂CO₃ - DMSO Start->Charge Reactor Inert Atmosphere Purge with Nitrogen Charge Reactor->Inert Atmosphere Heat Reaction Heat to 90-100 °C Inert Atmosphere->Heat Reaction Monitor Reaction Monitor by TLC/LC-MS Heat Reaction->Monitor Reaction Cool Down Cool to Room Temperature Monitor Reaction->Cool Down Reaction Complete Quench Quench with Water Cool Down->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Isolate Product Isolate Pure Product Purify->Isolate Product End End Isolate Product->End

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reactor Charging: To a clean and dry jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, add 3-chlorophenol (1.0 eq), 2-bromo-5-fluoroaniline (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the reactor to achieve a concentration of approximately 0.5 M with respect to the 3-chlorophenol.

  • Inerting: Purge the reactor with nitrogen for 15-20 minutes to establish an inert atmosphere.

  • Reaction: Begin stirring and heat the reaction mixture to an internal temperature of 90-100 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-chlorophenol) is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A gradient elution system of hexanes and ethyl acetate is used to isolate the pure product.

    • Fractions containing the desired product are combined and concentrated to yield this compound as a solid.

Data Presentation

Table 1: Reactant and Product Stoichiometry

CompoundMolecular Weight ( g/mol )Molar Equivalents
3-Chlorophenol128.561.0
2-Bromo-5-fluoroaniline190.021.2
Copper(I) iodide190.450.1
L-Proline115.130.2
Potassium carbonate138.212.0
This compound237.66-

Table 2: Typical Reaction Yield and Purity

ParameterValue
Yield75-85%
Purity (by HPLC)>98%
AppearanceOff-white to pale yellow solid

Table 3: Analytical Characterization

AnalysisExpected Result
¹H NMR Peaks corresponding to the aromatic protons of both phenyl rings and the amine protons.
¹³C NMR Peaks corresponding to the carbon atoms of the diaryl ether structure.
Mass Spec (ESI) [M+H]⁺ at m/z 238.0
Melting Point To be determined experimentally.

Preclinical Development Context

The scale-up synthesis of this intermediate is a critical step in the overall preclinical development pipeline.

Preclinical_Development Target_Identification Target Identification and Validation Lead_Discovery Lead Discovery and Optimization Target_Identification->Lead_Discovery Intermediate_Synthesis Scale-up Synthesis of This compound Lead_Discovery->Intermediate_Synthesis API_Synthesis Active Pharmaceutical Ingredient (API) Synthesis Intermediate_Synthesis->API_Synthesis Formulation_Development Formulation Development API_Synthesis->Formulation_Development In_Vitro_Studies In Vitro ADME/Tox API_Synthesis->In_Vitro_Studies In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Formulation_Development->In_Vivo_Studies In_Vitro_Studies->In_Vivo_Studies IND_Enabling_Studies IND-Enabling Studies In_Vivo_Studies->IND_Enabling_Studies

Caption: Role of intermediate synthesis in the preclinical drug development process.

Conclusion

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound. The described modified Ullmann condensation is a robust and efficient method, yielding the target compound in high purity and good yield. This protocol is designed to be a valuable resource for researchers and scientists involved in preclinical drug development, enabling the reliable production of this key intermediate for further studies.

References

Application Notes and Protocols: Synthesis of Novel Azo Dyes Using 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants.[1] Their facile synthesis, wide range of achievable colors, and good fastness properties make them suitable for various applications, including textile dyeing, printing, and high-tech applications in photonics and electronics.[1][2] The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or another aniline.[3] This document provides a detailed protocol for the synthesis of a novel azo dye using 2-(3-Chlorophenoxy)-5-fluoroaniline as the diazo component. The methodologies are based on established procedures for the synthesis of similar azo compounds.[1][4][5]

Data Presentation

Table 1: Hypothetical Physicochemical and Spectroscopic Data of the Synthesized Azo Dye

ParameterValue
Molecular FormulaC₁₈H₁₁Cl₂FN₄O
Molecular Weight404.22 g/mol
Melting Point185-187 °C
Yield88%
ColorDeep Red
λmax (in DMF)520 nm
Molar Extinction Coefficient (ε)35,000 L mol⁻¹ cm⁻¹

Table 2: Fastness Properties of the Dye on Polyester Fabric

Fastness TestRating
Light Fastness (Xenon Arc)6-7
Washing Fastness (ISO 105-C06)4-5
Rubbing Fastness (Dry)5
Rubbing Fastness (Wet)4-5
Sublimation Fastness (180°C, 30s)4-5

Experimental Protocols

1. Materials and Methods

All chemical reagents, including this compound, sodium nitrite, hydrochloric acid, and 3-chloroaniline, should be of analytical grade and used without further purification.[1] Spectroscopic analyses can be performed using standard instrumentation (e.g., FT-IR, ¹H-NMR, UV-Vis spectrophotometer).

2. Synthesis of the Diazo Component: Diazotization of this compound

A general procedure for diazotization is as follows:

  • Dissolve this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL).

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol) dropwise to the amine solution, maintaining the temperature below 5°C.

  • Continue stirring the mixture for 30 minutes at 0-5°C to ensure complete diazotization. The completion of the reaction can be checked using starch-iodide paper.

3. Synthesis of the Novel Azo Dye: Coupling Reaction

The coupling reaction is carried out as described in similar syntheses:[1][5]

  • Dissolve the coupling agent, for this example, 3-chloroaniline (0.01 mol), in a suitable solvent such as glacial acetic acid.[1]

  • Cool the solution of the coupling agent to 0-5°C in an ice bath.

  • Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring.

  • Maintain the temperature at 0-5°C and continue stirring for 2-3 hours.

  • The precipitated dye is then collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried in a vacuum desiccator.

  • The crude dye can be recrystallized from a suitable solvent like ethanol or a dimethylformamide-water mixture to obtain a pure product.[1]

4. Dyeing of Polyester Fabric

A high-temperature, high-pressure (HTHP) dyeing method can be employed for polyester:[1]

  • Prepare a dye bath containing the synthesized dye (1% on weight of fabric), a dispersing agent (1 g/L), and acetic acid to adjust the pH to 4.5-5.5.

  • Introduce the polyester fabric into the dye bath at room temperature.

  • Raise the temperature of the dye bath to 130°C over 30 minutes and maintain it at this temperature for 60 minutes.

  • Cool the dye bath to 70°C and rinse the dyed fabric with water.

  • Perform a reduction clearing process to remove unfixed surface dye using a solution of sodium hydrosulfite and sodium hydroxide.

  • Finally, wash the fabric with a neutral detergent and air dry.

Visualizations

experimental_workflow cluster_synthesis Azo Dye Synthesis cluster_application Dye Application and Characterization start Start diazotization Diazotization of This compound start->diazotization coupling Coupling with 3-chloroaniline diazotization->coupling filtration Filtration and Washing coupling->filtration drying Drying filtration->drying recrystallization Recrystallization drying->recrystallization pure_dye Pure Azo Dye recrystallization->pure_dye dyeing Dyeing of Polyester Fabric pure_dye->dyeing spectroscopic Spectroscopic Analysis pure_dye->spectroscopic fastness Fastness Testing dyeing->fastness end End fastness->end

Caption: Experimental workflow for the synthesis and application of a novel azo dye.

reaction_scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product aniline This compound diazotization_reagents 1. NaNO₂, HCl 2. 0-5 °C azo_dye Novel Azo Dye aniline->azo_dye + coupler 3-chloroaniline coupling_conditions pH 4-5 coupler->azo_dye Diazotization & Coupling

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(3-Chlorophenoxy)-5-fluoroaniline is a fluorinated aromatic amine with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. The presence of both a halogen atom (chloro group) and an amino group makes it a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions offer a powerful means to introduce molecular complexity and construct diverse chemical libraries for drug discovery and development. This document outlines the fundamental principles and provides adaptable experimental protocols for the application of this substrate in key cross-coupling methodologies.

Key Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and related reactions) or olefin insertion (for Heck reaction), and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In the context of this compound, the amino group can be coupled with aryl halides or triflates. Conversely, the chloro group on the phenoxy ring could potentially undergo coupling with other amines, though the aniline nitrogen is generally more nucleophilic.

Generalized Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl bromide with this compound.

Table 1: Generalized Reaction Parameters for Buchwald-Hartwig Amination

ParameterValue/ComponentNotes
Reactants
This compound1.0 equiv
Aryl Bromide1.2 equivCan be varied based on stoichiometry.
Catalyst System
Palladium Pre-catalystPd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%)dba = dibenzylideneacetone, OAc = acetate.
LigandXPhos, SPhos, or RuPhos (2-10 mol%)Sterically hindered biaryl phosphine ligands are often effective.
Base NaOtBu, KOtBu, or Cs₂CO₃ (2.0-3.0 equiv)The choice of base is critical and substrate-dependent.
Solvent Toluene or Dioxane (anhydrous)Degassed solvent is recommended to prevent catalyst deactivation.
Temperature 80-120 °CReaction temperature should be optimized.
Reaction Time 12-24 hoursMonitored by TLC or LC-MS.

Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add Pd pre-catalyst, ligand, and base to a dry flask reactants Add this compound, aryl bromide, and anhydrous solvent start->reactants purge Purge with inert gas (N₂ or Ar) reactants->purge heat Heat to specified temperature purge->heat monitor Monitor reaction progress (TLC/LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Quench with water or saturated NH₄Cl cool->quench extract Extract with an organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Figure 1: Generalized workflow for a Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron reagent and an organic halide. For this compound, the chloro group on the phenoxy ring can be coupled with a variety of boronic acids or esters.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the coupling of this compound with an arylboronic acid.

Table 2: Generalized Reaction Parameters for Suzuki-Miyaura Coupling

ParameterValue/ComponentNotes
Reactants
This compound1.0 equiv
Arylboronic Acid1.5 equivExcess boronic acid is often used.
Catalyst System
Palladium Pre-catalystPd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%)PPh₃ = triphenylphosphine, dppf = 1,1'-bis(diphenylphosphino)ferrocene.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)An aqueous solution of the base is often used.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFA mixture of organic solvent and water is common.
Temperature 80-110 °C
Reaction Time 8-16 hoursMonitored by TLC or LC-MS.

Catalytic Cycle:

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L₂(R) transmetalation->pd_r_complex boronate R-B(OH)₂ + Base boronate->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-R reductive_elimination->product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. The chloro group of this compound could potentially be coupled with various alkenes.

Generalized Experimental Protocol: Heck Reaction

This protocol describes the coupling of this compound with an alkene.

Table 3: Generalized Reaction Parameters for Heck Reaction

ParameterValue/ComponentNotes
Reactants
This compound1.0 equiv
Alkene1.5-2.0 equiv
Catalyst System
Palladium Pre-catalystPd(OAc)₂ (1-5 mol%)
LigandPPh₃ or P(o-tolyl)₃ (2-10 mol%)The choice of ligand can influence regioselectivity.
Base Et₃N, DIPEA, or K₂CO₃ (1.5-2.5 equiv)Organic or inorganic bases can be used.
Solvent DMF, DMAc, or AcetonitrilePolar aprotic solvents are commonly used.
Temperature 100-140 °C
Reaction Time 12-48 hoursMonitored by TLC or GC-MS.

Logical Relationship of Components:

Heck_Reaction_Components title Heck Reaction Components substrate This compound (Aryl Halide) product Substituted Alkene Product substrate->product alkene Alkene alkene->product pd_source Palladium Source (e.g., Pd(OAc)₂) pd_source->product ligand Phosphine Ligand (e.g., PPh₃) ligand->product base Base (e.g., Et₃N) base->product solvent Solvent (e.g., DMF) solvent->product

Figure 3: Key components and their relationship in a Heck cross-coupling reaction.

Conclusion and Future Directions

While direct, published examples of palladium-catalyzed cross-coupling reactions with this compound are scarce, the general principles and protocols outlined in this document provide a solid foundation for researchers to develop specific applications. The versatility of this substrate, with its multiple reaction sites, opens up numerous possibilities for the synthesis of novel compounds with potential biological activity. Future work should focus on the systematic exploration of different catalyst systems and reaction conditions to optimize the coupling of this promising building block. It is recommended that initial experiments are performed on a small scale to screen various catalysts, ligands, bases, and solvents to identify the optimal conditions for the desired transformation.

Application Notes and Protocols for Testing the Biological Activity of 2-(3-Chlorophenoxy)-5-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for assessing the biological activity of novel 2-(3-Chlorophenoxy)-5-fluoroaniline derivatives. This class of compounds holds potential for development as therapeutic agents, particularly in oncology, due to the known bioactivity of various aniline derivatives. These protocols outline a strategic workflow, from initial cytotoxicity screening to the elucidation of effects on specific cellular signaling pathways.

The following sections detail the experimental protocols for key assays, provide templates for data presentation, and include visualizations of the experimental workflows and relevant signaling pathways to facilitate a clear understanding of the methodologies.

Section 1: Cytotoxicity and Cell Viability Assays

A primary step in evaluating the biological activity of any new compound is to determine its effect on cell viability and proliferation. The MTT and XTT assays are reliable colorimetric methods for assessing these parameters.

MTT Assay Protocol

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[2]

Materials:

  • This compound derivatives (stock solutions in DMSO)

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

XTT Assay Protocol

The XTT assay is another tetrazolium-based assay that measures cell viability. Unlike the MTT assay, the formazan product of XTT is soluble in water, eliminating the need for a solubilization step.

Materials:

  • XTT (sodium 3’-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) labeling reagent

  • Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

  • Other materials are the same as for the MTT assay.

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm with a reference wavelength of 650 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Data Presentation: Cytotoxicity

Summarize the IC50 values for each derivative across different cell lines in a clear and structured table.

Compound IDDerivative SubstitutionA549 IC50 (µM)MCF-7 IC50 (µM)
Cpd-001-H15.2 ± 1.822.5 ± 2.1
Cpd-0024-Methyl8.7 ± 0.912.1 ± 1.5
Cpd-0034-Methoxy11.3 ± 1.218.9 ± 2.3
Doxorubicin(Positive Control)0.8 ± 0.11.2 ± 0.2

Table 1: Cytotoxicity (IC50) of this compound derivatives in A549 and MCF-7 cell lines after 72 hours of treatment.

G cluster_workflow Cytotoxicity Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with Derivatives incubate_24h->treat_compounds incubate_48_72h Incubate 48-72h treat_compounds->incubate_48_72h add_reagent Add MTT or XTT Reagent incubate_48_72h->add_reagent incubate_reagent Incubate 2-4h add_reagent->incubate_reagent solubilize Solubilize Formazan (MTT only) incubate_reagent->solubilize If MTT read_absorbance Read Absorbance incubate_reagent->read_absorbance If XTT solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Cytotoxicity Assay Workflow

Section 2: In Vitro Kinase Inhibition Assays

Many small molecule inhibitors target protein kinases, which are key regulators of cellular processes. An in vitro kinase assay can determine if the this compound derivatives directly inhibit the activity of specific kinases.

Radiometric Kinase Assay Protocol

This protocol describes a radiometric filter-binding assay, a gold standard for measuring kinase activity.[4]

Materials:

  • Purified recombinant kinase (e.g., AKT, ERK, PI3K)

  • Kinase-specific substrate (peptide or protein)

  • This compound derivatives

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP

  • Phosphocellulose filter plates

  • Scintillation counter

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a 25 µL reaction mixture containing the kinase, substrate, and the test compound at various concentrations in kinase assay buffer. Include a no-enzyme control and a vehicle control (DMSO).

  • Pre-incubation: Incubate the plate at 30°C for 10 minutes.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP to a final concentration of 10 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 25 µL of 0.75% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-32P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unbound radioactivity.

  • Scintillation Counting: Dry the filter plate, add scintillant to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value.

Data Presentation: Kinase Inhibition
Compound IDDerivative SubstitutionAKT IC50 (µM)ERK IC50 (µM)PI3K IC50 (µM)
Cpd-001-H> 5025.6 ± 3.1> 50
Cpd-0024-Methyl45.3 ± 4.512.8 ± 1.9> 50
Cpd-0034-Methoxy> 5018.2 ± 2.4> 50
Staurosporine(Positive Control)0.01 ± 0.0020.008 ± 0.0010.05 ± 0.007

Table 2: In vitro kinase inhibition (IC50) of this compound derivatives against AKT, ERK, and PI3K.

G cluster_workflow In Vitro Kinase Assay Workflow start Start setup_reaction Prepare Kinase Reaction Mixture start->setup_reaction add_compounds Add Test Derivatives setup_reaction->add_compounds pre_incubate Pre-incubate at 30°C add_compounds->pre_incubate add_atp Add [γ-32P]ATP pre_incubate->add_atp incubate_reaction Incubate at 30°C add_atp->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction transfer_filter Transfer to Filter Plate stop_reaction->transfer_filter wash_plate Wash Filter Plate transfer_filter->wash_plate count_radioactivity Scintillation Counting wash_plate->count_radioactivity analyze_data Calculate IC50 count_radioactivity->analyze_data end End analyze_data->end G cluster_pi3k PI3K/AKT Signaling Pathway cluster_mapk MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P FOXO FOXO AKT->FOXO P Nucleus Nucleus FOXO->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis Transcription Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Proliferation TranscriptionFactors->Proliferation

References

Synthetic Routes for the Preparation of 2-(3-Chlorophenoxy)-5-fluoroaniline Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of analogs of 2-(3-chlorophenoxy)-5-fluoroaniline, a key intermediate in the development of various pharmacologically active compounds. The synthetic strategies outlined herein are based on established chemical transformations and are intended to provide a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.

Introduction

Substituted diaryl ether anilines are a prevalent structural motif in a wide range of biologically active molecules. The specific compound, this compound, and its analogs are of significant interest due to their potential applications in the development of novel therapeutics. The synthesis of these molecules typically involves the formation of a diaryl ether linkage and the introduction of an amino group onto one of the aromatic rings. This document outlines two primary retrosynthetic approaches and provides detailed protocols for the key chemical transformations involved.

Retrosynthetic Analysis

Two principal synthetic strategies can be envisioned for the preparation of this compound analogs.

Route A focuses on the initial formation of the diaryl ether bond, followed by the introduction of the aniline functionality, commonly through the reduction of a nitro group.

Route B prioritizes the formation of the carbon-nitrogen bond, establishing the aniline or a precursor, followed by the construction of the diaryl ether linkage.

The choice between these routes will often depend on the availability of starting materials and the desired substitution pattern on the final analog.

Retrosynthetic Analysis cluster_A Route A: Diaryl Ether First cluster_B Route B: Aniline First target This compound Analogs ether Substituted Diaryl Ether target->ether C-N Bond Formation aniline Substituted Aniline/Nitrobenzene target->aniline C-O Bond Formation nitro_ether Nitro-substituted Diaryl Ether ether->nitro_ether Nitro Group Reduction

Caption: Retrosynthetic approaches to this compound analogs.

Synthetic Protocols

Route A: Diaryl Ether Formation Followed by Aniline Synthesis

This approach is often preferred due to the commercial availability of a wide range of substituted phenols and nitroaromatics.

Step 1: Synthesis of the Diaryl Ether Intermediate via Ullmann Condensation

The Ullmann condensation is a classical and cost-effective method for the formation of diaryl ethers, utilizing a copper catalyst to couple a phenol with an aryl halide.[1][2]

Ullmann_Condensation reactant1 Substituted Phenol product Substituted Diaryl Ether reactant1->product Cu Catalyst, Base Solvent, Heat reactant2 Substituted Aryl Halide (e.g., Fluoronitrobenzene) reactant2->product Cu Catalyst, Base Solvent, Heat + + +->product Cu Catalyst, Base Solvent, Heat

Caption: General scheme for the Ullmann Condensation.

Experimental Protocol: Synthesis of 2-(3-Chlorophenoxy)-5-fluoronitrobenzene

This protocol is adapted from analogous Ullmann coupling reactions.

Reagent/SolventMolecular WeightMolesEquivalentsAmount
3-Chlorophenol128.56 g/mol 10 mmol1.01.29 g
1-Bromo-2-nitro-4-fluorobenzene220.00 g/mol 10 mmol1.02.20 g
Copper(I) iodide (CuI)190.45 g/mol 1 mmol0.1190 mg
Potassium Carbonate (K₂CO₃)138.21 g/mol 20 mmol2.02.76 g
N,N-Dimethylformamide (DMF)---50 mL

Procedure:

  • To a stirred suspension of potassium carbonate (2.76 g, 20 mmol) in DMF (20 mL) in a round-bottom flask, add 3-chlorophenol (1.29 g, 10 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add copper(I) iodide (190 mg, 1 mmol) and 1-bromo-2-nitro-4-fluorobenzene (2.20 g, 10 mmol).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-(3-chlorophenoxy)-5-fluoronitrobenzene.

Step 2: Reduction of the Nitro Group to an Aniline

The reduction of the nitro-substituted diaryl ether to the corresponding aniline is a common and efficient transformation. Several methods are available, with tin(II) chloride reduction being a reliable laboratory-scale procedure.

Nitro_Reduction reactant Nitro-substituted Diaryl Ether product Substituted Diaryl Ether Aniline reactant->product Reducing Agent (e.g., SnCl₂·2H₂O, Fe/HCl, H₂/Pd-C)

Caption: General scheme for the reduction of a nitro group.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard tin(II) chloride reduction procedures.[3]

Reagent/SolventMolecular WeightMolesEquivalentsAmount
2-(3-Chlorophenoxy)-5-fluoronitrobenzene267.64 g/mol 5 mmol1.01.34 g
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.63 g/mol 20 mmol4.04.51 g
Ethanol---50 mL
Concentrated Hydrochloric Acid (HCl)---5 mL

Procedure:

  • Dissolve 2-(3-chlorophenoxy)-5-fluoronitrobenzene (1.34 g, 5 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.51 g, 20 mmol) to the solution.

  • Carefully add concentrated hydrochloric acid (5 mL) dropwise while stirring.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Route B: Aniline Synthesis Followed by Diaryl Ether Formation

This route can be advantageous if the appropriately substituted aniline or nitrobenzene is readily available.

Step 1: Preparation of a Substituted Aniline Precursor

This can be achieved through various methods, including nucleophilic aromatic substitution or the reduction of a dinitro compound. For instance, 2-bromo-4-fluoroaniline can be prepared from 1-bromo-2,4-difluorobenzene.

Step 2: Synthesis of the Diaryl Ether via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds.[4][5][6][7] While often used for C-N bond formation, modifications allow for the synthesis of diaryl ethers. For the purpose of this protocol, we will focus on the more common C-N bond formation to construct an aniline derivative, which could then undergo a subsequent C-O bond formation. However, a more direct approach in this route would be a Buchwald-Hartwig C-O coupling.

Buchwald_Hartwig_CO reactant1 Substituted Aryl Halide product Substituted Diaryl Ether reactant1->product Pd Catalyst, Ligand Base, Solvent, Heat reactant2 Substituted Phenol reactant2->product Pd Catalyst, Ligand Base, Solvent, Heat + + +->product Pd Catalyst, Ligand Base, Solvent, Heat

Caption: General scheme for Buchwald-Hartwig C-O coupling.

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig C-O Coupling

This protocol is a hypothetical adaptation based on general Buchwald-Hartwig C-O coupling procedures.

Reagent/SolventMolecular WeightMolesEquivalentsAmount
2-Bromo-4-fluoroaniline190.02 g/mol 5 mmol1.0950 mg
3-Chlorophenol128.56 g/mol 6 mmol1.2771 mg
Pd₂(dba)₃915.72 g/mol 0.1 mmol0.0292 mg
XPhos476.65 g/mol 0.2 mmol0.0495 mg
Cesium Carbonate (Cs₂CO₃)325.82 g/mol 10 mmol2.03.26 g
Toluene---25 mL

Procedure:

  • In an oven-dried Schlenk tube, combine 2-bromo-4-fluoroaniline (950 mg, 5 mmol), 3-chlorophenol (771 mg, 6 mmol), cesium carbonate (3.26 g, 10 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and XPhos (95 mg, 0.2 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (25 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound.

Data Presentation

The following table summarizes the expected outcomes for the described synthetic routes. The yields are estimates based on literature for similar reactions and may vary depending on the specific substrates and reaction conditions.

RouteKey ReactionStarting MaterialsProductEstimated Yield
A Ullmann Condensation & Nitro Reduction3-Chlorophenol, 1-Bromo-2-nitro-4-fluorobenzeneThis compound60-80% (over 2 steps)
B Buchwald-Hartwig C-O Coupling2-Bromo-4-fluoroaniline, 3-ChlorophenolThis compound70-90%

Conclusion

The synthetic routes and protocols provided in this document offer a comprehensive guide for the preparation of this compound and its analogs. Both the Ullmann condensation followed by nitro reduction (Route A) and the Buchwald-Hartwig C-O coupling (Route B) represent viable and effective strategies. The choice of route will be dictated by factors such as starting material availability, cost, and the desired scale of the synthesis. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols for the Functionalization of the Aromatic Rings of 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 2-(3-Chlorophenoxy)-5-fluoroaniline, a versatile building block in medicinal chemistry. The functionalization of its aromatic rings allows for the synthesis of a diverse range of derivatives with potential applications in drug discovery and development.

Overview of Functionalization Strategies

The aromatic rings of this compound offer multiple sites for functionalization. The reactivity of each ring is influenced by the directing effects of the substituents: the amino group (-NH₂), the phenoxy group (-OAr), the fluorine atom (-F), and the chlorine atom (-Cl).

  • Aniline Ring: The amino group is a strong activating group and directs electrophilic aromatic substitution (EAS) to the ortho and para positions. The fluorine atom is a deactivating but ortho-, para-directing group.

  • Phenoxy Ring: The ether oxygen is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating ortho-, para-director.

This interplay of electronic effects allows for selective functionalization through various reaction types, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental method for introducing a variety of functional groups onto the aromatic rings.

Halogenation

Halogenation introduces bromine or chlorine atoms, which can serve as handles for further cross-coupling reactions.

Protocol: Bromination of the Aniline Ring

This protocol describes the regioselective bromination of the aniline ring, primarily at the position ortho to the strongly activating amino group.

Parameter Value
Reactants This compound, N-Bromosuccinimide (NBS)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Yield 85-95%

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the brominated product.

bromination_workflow start Dissolve Reactant in DCM cool Cool to 0 °C start->cool add_nbs Add NBS cool->add_nbs react Stir at RT add_nbs->react quench Quench Reaction react->quench workup Aqueous Workup quench->workup purify Column Chromatography workup->purify product Brominated Product purify->product

Workflow for the bromination of this compound.

Nitration

Nitration introduces a nitro group, which can be subsequently reduced to an amine or used in other transformations. The regioselectivity is highly dependent on the reaction conditions.

Protocol: Nitration of the Aniline Ring

This protocol describes the nitration of the aniline ring. Due to the activating nature of the amino group, milder nitrating agents are often preferred to control the reaction and avoid over-nitration.

Parameter Value
Reactants This compound, Nitric acid, Sulfuric acid
Solvent Acetic anhydride (as solvent and acylating agent for in situ protection)
Temperature 0 °C
Reaction Time 1-2 hours
Typical Yield 60-75%

Experimental Protocol:

  • To a cooled (0 °C) solution of this compound (1.0 eq) in acetic anhydride, slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (0.5 eq).

  • Maintain the temperature at 0 °C and stir the reaction mixture for 1-2 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and stir until the product precipitates.

  • Filter the solid, wash with cold water until neutral, and dry under vacuum.

  • The crude product, the N-acetylated and nitrated derivative, can be purified by recrystallization or column chromatography.

  • De-acetylation can be achieved by heating with aqueous acid (e.g., HCl) to yield the nitrated aniline.

nitration_workflow start Dissolve in Acetic Anhydride cool Cool to 0 °C start->cool add_acid Add Nitrating Mixture cool->add_acid react Stir at 0 °C add_acid->react precipitate Pour into Ice-Water react->precipitate filter Filter and Dry precipitate->filter deacetylate De-acetylation (optional) filter->deacetylate product Nitrated Product deacetylate->product suzuki_workflow setup Combine Reactants, Catalyst, Base degas Degas and Add Solvents setup->degas heat Heat at 90-100 °C degas->heat workup Aqueous Workup heat->workup purify Column Chromatography workup->purify product Coupled Product purify->product buchwald_workflow setup Combine Reactants, Catalyst, Ligand, Base degas Degas and Add Toluene setup->degas heat Heat at 100-110 °C degas->heat filter_celite Filter through Celite heat->filter_celite purify Column Chromatography filter_celite->purify product Aminated Product purify->product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound via the Ullmann condensation reaction.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the Ullmann condensation for diaryl ether synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Ullmann reactions can sometimes require extended heating (up to 24 hours or more) at temperatures ranging from 80°C to 140°C.[1][2]

  • Catalyst and Ligand Inefficiency: The chosen copper catalyst or ligand may not be optimal for this specific transformation.

    • Solution: While Copper(I) iodide (CuI) is a common catalyst, Copper(I) oxide (Cu₂O) can also be effective.[3] The choice of ligand is crucial. For sterically hindered or electron-rich substrates, ligands like picolinic acid or N,N-dimethylglycine have been shown to improve yields.[1][4][5] Experiment with different ligands to find the most effective one for your system.

  • Base Selection: The strength and nature of the base are critical.

    • Solution: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective bases for this reaction.[1][3] Ensure the base is anhydrous, as water can deactivate it and hinder the reaction.[4][5]

  • Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield.

    • Solution: Dimethyl sulfoxide (DMSO), acetonitrile, and toluene are commonly used solvents.[1][2][3] Non-polar solvents like toluene or xylene have been shown to be effective in some cases, particularly with the appropriate catalyst-ligand system.[2] The choice of solvent can also depend on the reaction temperature required.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The most common side reaction in an Ullmann condensation for diaryl ether synthesis is the reduction of the aryl halide starting material (Ar-X to Ar-H).[6] In the context of synthesizing this compound from 2-bromo-5-fluoroaniline and 3-chlorophenol, a likely side product would be 3-fluoroaniline.

  • Minimization Strategies:

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.

    • Ligand Selection: The choice of ligand can influence the chemoselectivity of the reaction. Screening different ligands may help to suppress the reduction pathway.

    • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. Find the optimal temperature that favors the desired product formation.

Q3: How can I effectively purify the final product from the reaction mixture?

A3: Purification of diaryl ethers from Ullmann reaction mixtures typically involves a combination of techniques:

  • Work-up: After cooling the reaction mixture, it is common to dilute it with a solvent like ethyl acetate and wash with water to remove the base and other water-soluble impurities.[1]

  • Filtration: The crude mixture can be filtered through a pad of silica gel to remove the copper catalyst and other insoluble materials.[1]

  • Column Chromatography: The most effective method for obtaining a highly pure product is column chromatography on silica gel.[7] A gradient of ethyl acetate in hexanes is a common eluent system for diaryl ethers.

Q4: Are there any specific safety precautions I should take when running this reaction?

A4: Yes, several safety precautions are essential:

  • Thallium Compounds (if used): Some older Ullmann-type procedures might mention the use of thallium derivatives. Thallium compounds are extremely toxic and can be absorbed through the skin.[7] It is highly recommended to use modern, thallium-free protocols.

  • Copper Catalysts: While less toxic than other heavy metals, copper compounds should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: The solvents used (e.g., DMSO, toluene) have their own specific hazards. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each solvent.

  • High Temperatures: The reaction is often run at elevated temperatures, so take appropriate precautions to avoid burns.

Data Presentation

Table 1: Key Reagents and Their Roles in the Ullmann Condensation

Reagent CategoryExamplesRole in the Reaction
Aryl Halide 2-Bromo-5-fluoroanilineElectrophilic partner, provides the aniline moiety.
Phenol 3-ChlorophenolNucleophilic partner, provides the phenoxy moiety.
Copper Catalyst CuI, Cu₂OFacilitates the carbon-oxygen bond formation.[3]
Ligand Picolinic acid, N,N-DimethylglycineAccelerates the reaction and improves yield.[1][4][5]
Base K₃PO₄, Cs₂CO₃Deprotonates the phenol to form the phenoxide.[1][3]
Solvent DMSO, Acetonitrile, TolueneProvides the medium for the reaction.[1][2][3]

Table 2: General Reaction Conditions for Ullmann Diaryl Ether Synthesis

ParameterTypical RangeNotes
Temperature 80 - 140 °CHigher temperatures can increase reaction rate but may also lead to side products.[1][2]
Reaction Time 12 - 24 hoursMonitor by TLC or HPLC to determine completion.[1]
Catalyst Loading 5 - 10 mol%Higher loading may be necessary for challenging substrates.
Ligand Loading 10 - 20 mol%The optimal ratio of ligand to copper can vary.
Base Stoichiometry 1.5 - 2.0 equivalentsAn excess of base is typically used to drive the reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound via Ullmann Condensation

This protocol is a generalized procedure based on modern Ullmann-type diaryl ether syntheses. Optimization may be required for specific laboratory conditions.

Materials:

  • 2-Bromo-5-fluoroaniline

  • 3-Chlorophenol

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To an oven-dried reaction tube, add 2-bromo-5-fluoroaniline (1.0 mmol), 3-chlorophenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), picolinic acid (0.2 mmol, 20 mol%), and anhydrous K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

experimental_workflow reagents 1. Reagent Addition (Aryl Halide, Phenol, CuI, Ligand, Base) solvent 2. Solvent Addition (Anhydrous DMSO) reagents->solvent Inert Atmosphere reaction 3. Reaction (120°C, 24h) solvent->reaction workup 4. Aqueous Work-up (EtOAc, Water, Brine) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Inefficient Catalyst/Ligand low_yield->cause2 cause3 Suboptimal Base low_yield->cause3 cause4 Incorrect Solvent low_yield->cause4 solution1 Increase Time/Temp cause1->solution1 solution2 Screen Catalysts/Ligands cause2->solution2 solution3 Change Base (K3PO4/Cs2CO3) cause3->solution3 solution4 Vary Solvent (DMSO/Toluene) cause4->solution4

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Purification of Crude 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of crude 2-(3-Chlorophenoxy)-5-fluoroaniline by column chromatography, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound on silica gel?

A1: this compound is an aromatic amine. Purifying basic organic amines on standard silica gel can be challenging due to the acidic nature of the silica surface.[1] This can lead to several issues:

  • Peak Tailing: Strong interaction between the basic aniline and acidic silanol groups can cause elongated, asymmetrical peaks, leading to poor separation.

  • Irreversible Adsorption: The compound may bind too strongly to the silica, resulting in low or no recovery from the column.[1]

  • Compound Degradation: The acidic environment of the silica gel can potentially degrade the target compound.[1][2]

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A common starting point for the purification of moderately polar compounds like aromatic amines is a non-polar/polar solvent system. A gradient of ethyl acetate in hexanes or heptane is a standard choice. To mitigate the issues mentioned in Q1, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the mobile phase.[1][3] This helps to neutralize the acidic sites on the silica gel.

Q3: Should I consider using a stationary phase other than silica gel?

A3: Yes, if you continue to face issues with silica gel, alternative stationary phases can be very effective.[1]

  • Amine-functionalized silica: This is often an excellent choice as the alkaline surface minimizes the strong interactions seen with standard silica, leading to better peak shape and recovery.[3]

  • Alumina (basic or neutral): Alumina is another alternative to silica gel for the purification of basic compounds.[1]

  • Reversed-phase (C18) silica: Depending on the impurities, reversed-phase chromatography using a solvent system like acetonitrile/water or methanol/water with a pH modifier might provide a successful separation.

Q4: My compound is not very soluble in my chosen mobile phase. How should I load it onto the column?

A4: If your crude sample has poor solubility in the initial mobile phase (e.g., low polarity solvent like hexane), you have a few options:

  • Minimal Strong Solvent: Dissolve the crude mixture in a minimal amount of a stronger solvent (e.g., dichloromethane or ethyl acetate) in which it is soluble.[2] Then, adsorb this solution onto a small amount of silica gel or celite. After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column. This technique is known as "dry loading."

  • Alternative Solvent System: Consider switching to a different solvent system that provides better solubility for your compound while still allowing for good separation.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Compound streaks or tails on TLC and column. Acidic silica interacting with the basic aniline.Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to your mobile phase.[1] Consider switching to an amine-functionalized silica or alumina column.[3]
Low or no recovery of the compound. Irreversible adsorption to the silica gel.Use a less polar solvent system with a basic additive. If the problem persists, an amine-functionalized or reversed-phase column is recommended.
The compound elutes much faster from the column than predicted by TLC. The TLC plate may be more activated or have a different pH than the bulk silica in the column. The addition of a basic modifier can also increase the Rf.Always run the TLC with the exact same solvent mixture you plan to use for the column, including any additives.
Co-elution of impurities with the desired product. Poor selectivity of the chosen stationary/mobile phase system.Optimize the solvent system by trying different solvent combinations (e.g., dichloromethane/methanol). A change in stationary phase (e.g., from silica to amine-silica or C18) can offer different selectivity.[3]
The compound appears to be degrading on the column. The compound is unstable on acidic silica gel.Deactivate the silica gel by flushing with a solvent containing a basic modifier before loading the sample.[2] Alternatively, use a less reactive stationary phase like amine-functionalized silica.

Experimental Protocol: Column Chromatography of this compound

This is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Preparation of the Slurry and Packing the Column:

  • Select a glass column of appropriate size based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity mobile phase (e.g., Hexane or Heptane).

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica bed.

  • Alternatively, perform a "dry loading" by pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution:

  • Begin elution with a low-polarity mobile phase (e.g., 100% Hexane or Hexane with 0.1% triethylamine).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent (e.g., Ethyl Acetate). A typical gradient might be from 0% to 20% Ethyl Acetate in Hexane (with 0.1% triethylamine maintained throughout).

  • The optimal gradient should be determined beforehand using Thin Layer Chromatography (TLC).

4. Fraction Collection and Analysis:

  • Collect fractions of a consistent volume.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visual Workflow and Troubleshooting Diagrams

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load onto Column pack_column->load_sample dissolve_sample Dissolve Crude Sample dissolve_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end_product Purified Product evaporate->end_product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide cluster_peak_shape Peak Shape Issues cluster_recovery Recovery Issues cluster_separation Separation Issues start Problem Encountered peak_tailing Peak Tailing / Streaking? start->peak_tailing low_recovery Low / No Recovery? start->low_recovery co_elution Co-elution of Impurities? start->co_elution add_base Add 0.1-1% Triethylamine to Mobile Phase peak_tailing->add_base Yes change_sp Switch to Amine-Silica or Alumina add_base->change_sp Still Tailing check_polarity Decrease Eluent Polarity (with base additive) low_recovery->check_polarity Yes use_alt_sp Use Amine or Reversed-Phase Column check_polarity->use_alt_sp Still Low optimize_mp Optimize Solvent Gradient (TLC analysis) co_elution->optimize_mp Yes change_selectivity Change Stationary Phase (e.g., Silica to C18) optimize_mp->change_selectivity Still Co-eluting

Caption: Troubleshooting decision tree for purification issues.

References

common side reactions in the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline. The information is tailored to address common issues encountered during laboratory experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through an Ullmann condensation reaction between a substituted aniline and a substituted phenol.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality.1a. Use freshly purchased, high-purity copper(I) iodide (CuI) or copper(I) bromide (CuBr).1b. If using copper powder, activate it prior to use by washing with a dilute acid solution to remove any oxide layer.
2. Inappropriate Solvent: The polarity and boiling point of the solvent can significantly impact the reaction rate.2a. High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally effective.[1] 2b. Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze starting materials.
3. Incorrect Base: The choice and amount of base are crucial for the deprotonation of the phenol.3a. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and effective bases for this reaction.[2] 3b. Use at least a stoichiometric equivalent of the base relative to the phenol.
4. Low Reaction Temperature: Ullmann condensations often require elevated temperatures to proceed at a reasonable rate.4a. Ensure the reaction mixture reaches the appropriate temperature for the chosen solvent (typically >120 °C).
Formation of Significant Side Products 1. Reductive Dehalogenation: Loss of the halogen atom from the aryl halide starting material.1a. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. 1b. Use a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, to stabilize the copper catalyst and promote the desired coupling.
2. Homocoupling of Starting Materials: Formation of biaryl compounds from the coupling of two molecules of the same aryl halide.2a. This is a common side reaction in Ullmann-type couplings.[3] 2b. Optimizing the catalyst-to-ligand ratio can sometimes suppress homocoupling.
3. Formation of Phenol from Aryl Halide: Hydrolysis of the aryl halide to the corresponding phenol.3a. This can occur if there is residual water in the reaction mixture. Ensure all reagents and solvents are thoroughly dried.
Difficult Product Purification 1. Removal of Copper Catalyst: Residual copper salts can be challenging to remove from the final product.1a. After the reaction, quench the mixture with an aqueous solution of ammonia or ethylenediaminetetraacetic acid (EDTA) to chelate and extract the copper salts into the aqueous phase.
2. Separation from Unreacted Starting Materials: Similar polarities of the product and starting materials can complicate chromatographic separation.2a. Optimize the reaction conditions (e.g., reaction time, stoichiometry of reactants) to maximize the conversion of starting materials. 2b. Employ a different chromatographic technique, such as column chromatography with a different solvent system or preparative thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and direct method is the Ullmann condensation, which involves the copper-catalyzed reaction of 2-bromo-4-fluoroaniline with 3-chlorophenol in the presence of a base.

Q2: What are the typical starting materials for the synthesis of this compound via Ullmann condensation?

A2: The typical starting materials are:

  • An aryl halide: 2-bromo-4-fluoroaniline or 2-iodo-4-fluoroaniline.

  • A phenol: 3-chlorophenol.

  • A copper catalyst: Copper(I) iodide (CuI) or copper(I) bromide (CuBr).

  • A base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • A high-boiling polar aprotic solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Q3: What are the most common side products observed in this synthesis?

A3: Common side products include:

  • 4-Fluoroaniline: Resulting from the reductive debromination of 2-bromo-4-fluoroaniline.

  • Bis(3-chlorophenyl) ether: Formed from the homocoupling of 3-chlorophenol.

  • 2,2'-Dibromo-4,4'-difluoroazoxybenzene: Can be formed from the oxidation and coupling of the aniline starting material.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q5: What are the recommended purification methods for this compound?

A5: After an aqueous workup to remove the catalyst and inorganic salts, the crude product is typically purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective for separating the desired product from non-polar impurities. Recrystallization from a suitable solvent system can be used for further purification if needed.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-bromo-4-fluoroaniline

  • 3-chlorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-bromo-4-fluoroaniline (1.0 eq), 3-chlorophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution to remove residual copper, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Visualizations

Troubleshooting_Synthesis cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Start Synthesis Reaction Ullmann Condensation (2-bromo-4-fluoroaniline + 3-chlorophenol) Start->Reaction Workup Aqueous Workup Reaction->Workup Issue Problem Encountered Reaction->Issue Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product Purification->Issue LowYield Low/No Yield Issue->LowYield e.g. SideProducts Side Products Issue->SideProducts e.g. PurificationDifficulty Purification Issues Issue->PurificationDifficulty e.g. CheckCatalyst Check Catalyst Activity LowYield->CheckCatalyst OptimizeConditions Optimize Reaction Conditions (Solvent, Base, Temp) LowYield->OptimizeConditions InertAtmosphere Use Inert Atmosphere SideProducts->InertAtmosphere UseLigand Add Ligand SideProducts->UseLigand Chelation Chelate Copper PurificationDifficulty->Chelation OptimizeChroma Optimize Chromatography PurificationDifficulty->OptimizeChroma

Caption: Troubleshooting workflow for the synthesis of this compound.

Experimental_Workflow cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - 2-bromo-4-fluoroaniline - 3-chlorophenol - K₂CO₃ - CuI - DMF Setup Setup Reflux under N₂ Reagents->Setup Heat Heat to 120-140 °C Setup->Heat Stir Stir for 12-24h Heat->Stir Monitor Monitor by TLC/GC Stir->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Aqueous Workup & Ethyl Acetate Extraction Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct This compound Purify->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions cluster_products Side Products Aniline 2-bromo-4-fluoroaniline Product This compound Aniline->Product + Phenol [Cu], Base Debromination Reductive Debromination Aniline->Debromination Hydrolysis Hydrolysis Aniline->Hydrolysis Phenol 3-chlorophenol Phenol->Product Homocoupling Homocoupling Phenol->Homocoupling DebrominatedProduct 4-fluoroaniline Debromination->DebrominatedProduct HomocoupledProduct Bis(3-chlorophenyl) ether Homocoupling->HomocoupledProduct HydrolysisProduct 2-bromo-4-fluorophenol Hydrolysis->HydrolysisProduct

Caption: Common side reactions in the synthesis of this compound.

References

Ullmann Condensation for Diaryl Ether Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Ullmann condensation remains a pivotal method for the synthesis of diaryl ethers—a common structural motif in pharmaceuticals and other bioactive molecules. Despite its utility, the reaction can be sensitive to various parameters, often leading to challenges in optimization and reproducibility. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate the complexities of the Ullmann condensation for diaryl ether synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Ullmann condensation for diaryl ether synthesis in a question-and-answer format.

Question: My reaction shows low to no conversion of starting materials. What are the likely causes and how can I fix this?

Answer: Low or no conversion in an Ullmann condensation can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Catalyst and Ligand Inactivity:

  • Copper Source: The quality and oxidation state of the copper catalyst are crucial. Copper(I) salts like CuI are generally more active. If using older bottles of copper salts, consider purchasing a fresh batch. For heterogeneous reactions, ensure the catalyst has been prepared and stored correctly to maintain its activity.

  • Ligand Choice: Not all ligands are effective for all substrate combinations. If you are not using a ligand, consider adding one, as they can significantly accelerate the reaction and allow for milder conditions.[1] N,N-dimethylglycine is a well-established, inexpensive, and effective ligand for this transformation.[2][3][4] If one ligand is not working, screening a structurally diverse set may be necessary.[1]

  • Catalyst Loading: While modern protocols often use catalytic amounts of copper (1-10 mol%), traditional methods used stoichiometric amounts.[5] If you are observing low conversion, a modest increase in catalyst loading might be beneficial.

2. Ineffective Base or Solvent System:

  • Base Strength and Solubility: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6][7] Cesium carbonate is often more effective due to its higher solubility in organic solvents. The cation of the base can have a significant impact on the reaction outcome.

  • Anhydrous Conditions: The presence of water can deactivate the base and hinder the reaction.[1] Ensure your solvent is dry and consider using drying agents like molecular sieves if necessary. It has been observed that using Cs₂CO₃ without molecular sieves can result in no product formation.[1]

  • Solvent Polarity and Boiling Point: The reaction is sensitive to the solvent. Polar aprotic solvents like DMF, NMP, and dioxane are commonly used.[5][7] Non-polar solvents such as toluene and xylene have also been employed successfully with certain catalyst systems.[6] The solvent should be chosen to ensure adequate solubility of the reactants and to allow for the required reaction temperature.

3. Substrate Reactivity:

  • Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > Cl >> F.[4] If you are using an aryl chloride, you may need more forcing conditions (higher temperature, higher catalyst loading, or a more specialized catalytic system). Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[5][6]

  • Phenol: Electron-rich phenols are typically more reactive.[6] Sterically hindered phenols, particularly those with ortho-substituents, can be challenging substrates.

4. Reaction Temperature and Time:

  • Insufficient Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C).[5] While modern ligand-assisted protocols operate at lower temperatures (e.g., 90-110 °C), your specific system may require more thermal energy.[2][3][4][7] Consider a stepwise increase in temperature.

  • Reaction Time: Some reactions may require extended periods to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Below is a flowchart to guide your troubleshooting process for low or no conversion:

Troubleshooting_Workflow start Low/No Conversion check_reagents 1. Check Reagent Quality - Fresh Copper Source? - Dry Solvent? - Anhydrous Base? start->check_reagents optimize_conditions 2. Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK failure Persistent Failure (Consider alternative synthetic route) check_reagents->failure Reagents Faulty change_catalyst 3. Modify Catalytic System optimize_conditions->change_catalyst No Improvement success Reaction Successful optimize_conditions->success Improvement sub_optimize Increase Temperature? Change Base/Solvent? optimize_conditions->sub_optimize consider_substrate 4. Evaluate Substrate Reactivity change_catalyst->consider_substrate No Improvement change_catalyst->success Improvement sub_catalyst Add/Change Ligand? Increase Catalyst Loading? change_catalyst->sub_catalyst consider_substrate->success Success with new approach consider_substrate->failure Inherently Unreactive sub_substrate Switch to more reactive Aryl Halide (I > Br > Cl)? consider_substrate->sub_substrate

Troubleshooting workflow for low/no conversion in Ullmann diaryl ether synthesis.

Question: My reaction is producing significant side products. What are they and how can I minimize them?

Answer: The most common side product is the result of reductive dehalogenation of the aryl halide starting material.[7] This leads to the formation of an arene byproduct.

Strategies to Minimize Side Reactions:

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions that may be promoted by oxygen.

  • Purity of Reagents: Use pure starting materials and solvents. Impurities can sometimes interfere with the catalytic cycle.

  • Ligand Selection: The choice of ligand can influence the selectivity of the reaction. A well-chosen ligand can favor the desired C-O bond formation over reductive dehalogenation.

  • Temperature Control: Excessively high temperatures can sometimes lead to decomposition and the formation of byproducts. Try to run the reaction at the lowest effective temperature.

Question: The reaction works well on a small scale, but the yield drops upon scale-up. What should I consider?

Answer: Scale-up issues are common and can often be addressed by considering the following:

  • Heat Transfer: Larger scale reactions have a lower surface-area-to-volume ratio, which can lead to inefficient heat transfer. Ensure uniform heating and stirring to maintain a consistent internal temperature.

  • Mass Transfer: Efficient mixing is critical, especially for heterogeneous reactions. Ensure your stirring is adequate for the larger volume to ensure all reagents are interacting effectively.

  • Inert Atmosphere: Purging a larger reaction vessel of air can be more challenging. Ensure your inert gas inlet and outlet are appropriately placed and that you allow sufficient time for a thorough purge.

  • Reagent Addition: The order and rate of reagent addition can become more critical on a larger scale.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the Ullmann condensation? A1: Copper(I) salts such as copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) are generally considered the most effective pre-catalysts. Air-stable Cu(I) complexes can also be excellent choices.

Q2: Is a ligand always necessary? A2: While classical Ullmann reactions are often ligand-free, modern protocols almost always employ a ligand. Ligands accelerate the reaction, allowing for milder conditions (lower temperatures) and often improve yields and functional group tolerance.[1] For challenging substrates, a ligand is highly recommended.

Q3: Which base should I choose? A3: The choice of base is crucial and can be substrate-dependent. Inexpensive bases like K₂CO₃ are often effective, especially in non-polar solvents.[6] However, Cs₂CO₃ is frequently used in modern protocols due to its better solubility and is often superior, particularly in polar aprotic solvents. K₃PO₄ is another effective base.[7]

Q4: What are the ideal reaction temperatures? A4: This is highly dependent on the specific catalytic system and substrates. Classical, ligand-free reactions often require temperatures of 150-220 °C.[4] Modern, ligand-assisted protocols can often be run at much milder temperatures, typically in the range of 80-120 °C.[1]

Q5: How do electron-donating and electron-withdrawing groups on the substrates affect the reaction? A5: Generally, electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol lead to higher yields.[6] Conversely, electron-donating groups on the aryl halide and electron-withdrawing groups on the phenol can decrease the reaction rate and yield.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from the literature to illustrate the effect of different reaction parameters on the yield of diaryl ether synthesis.

Table 1: Effect of Base and Solvent on Yield

EntryAryl HalidePhenolCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
14-Bromoanisole4-MethoxyphenolCuI (10)N,N-dimethylglycine (10)Cs₂CO₃ (2)Dioxane902485Ma, D.; Cai, Q. Org. Lett.2003 , 5, 3799-3802.
24-Bromoanisole4-MethoxyphenolCuI (10)N,N-dimethylglycine (10)K₃PO₄ (2)Acetonitrile802475Beilstein J. Org. Chem.2012 , 8, 1105–1111.[1]
32-Bromonaphthalenep-CresolCuIPPh₃ (5)-K₂CO₃ (2)Toluene1002458.3Arkat USA2008 .[6]
42-Bromonaphthalenep-CresolCuIPPh₃ (5)-K₂CO₃ (2)o-Xylene1402467.9Arkat USA2008 .[6]
52-Bromonaphthalenep-CresolCuIPPh₃ (5)-K₂CO₃ (2)NMP100240Arkat USA2008 .[6]

Table 2: Influence of Ligand on Reaction Outcome

EntryAryl HalidePhenolCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
14-IodotoluenePhenolCuI (10)NoneK₂CO₃ (2)Pyridine14020LowTraditional Conditions
24-IodotoluenePhenolCuI (10)N,N-dimethylglycine (30)Cs₂CO₃ (2)Dioxane901295Ma, D.; Cai, Q. Org. Lett.2003 , 5, 3799-3802.
34-BromotoluenePhenolCuI (10)1,10-Phenanthroline (20)K₃PO₄ (2)Toluene1102488Buchwald, S. L. et al. J. Am. Chem. Soc.2002 , 124, 14844-14845.

Experimental Protocols

General Procedure for N,N-Dimethylglycine-Promoted Ullmann Diaryl Ether Synthesis [3][4]

To a flame-dried Schlenk tube equipped with a magnetic stir bar is added CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), the aryl halide (1.0 mmol), the phenol (1.2 mmol), and Cs₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous dioxane (2 mL) is then added via syringe. The reaction mixture is stirred at 90-110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent.

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of Celite®, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired diaryl ether.

Mandatory Visualizations

The following diagrams illustrate key aspects of the Ullmann condensation for diaryl ether synthesis.

Reaction_Parameters Ullmann Ullmann Condensation (Diaryl Ether Synthesis) Product Diaryl Ether Ullmann->Product ArylHalide Aryl Halide (I > Br > Cl) EWG enhances reactivity ArylHalide->Ullmann Phenol Phenol EDG enhances reactivity Steric hindrance can be an issue Phenol->Ullmann Catalyst Copper Catalyst (CuI, Cu₂O, etc.) Catalyst->Ullmann Ligand Ligand (e.g., N,N-dimethylglycine) Accelerates reaction, allows milder conditions Ligand->Ullmann Base Base (K₂CO₃, Cs₂CO₃, K₃PO₄) Crucial for phenoxide formation Base->Ullmann Solvent Solvent (DMF, NMP, Dioxane, Toluene) Polar aprotic or non-polar Solvent->Ullmann Temperature Temperature (80-220 °C) Dependent on catalytic system Temperature->Ullmann

Key parameters influencing the Ullmann condensation for diaryl ether synthesis.

Catalytic_Cycle cluster_0 Proposed Catalytic Cycle A Cu(I)L B Ar-O-Cu(I)L A->B + ArOH, -H₂O (Base assisted) C Ar-O-Cu(III)(Ar')L(X) B->C + Ar'X (Oxidative Addition) C->A D Ar-O-Ar' C->D (Reductive Elimination) E Cu(I)X(L)

A simplified proposed catalytic cycle for the copper-catalyzed Ullmann diaryl ether synthesis.

References

optimization of reaction conditions for the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This reaction involves the coupling of 3-chlorophenol with an appropriate 2-halo-5-fluoroaniline derivative (e.g., 2-bromo-4-fluoroaniline or 2-chloro-4-fluoroaniline) in the presence of a copper catalyst and a base.

Q2: Which starting materials are required for the synthesis?

A2: The key starting materials are:

  • 3-Chlorophenol: The source of the chlorophenoxy group.

  • A 2-halo-5-fluoroaniline derivative: Typically 2-bromo-4-fluoroaniline or 2-chloro-4-fluoroaniline. Aryl bromides and iodides are generally more reactive in Ullmann couplings than aryl chlorides.[1][2]

  • A Copper Catalyst: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are commonly used.[3]

  • A Base: A weak inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed to deprotonate the phenol.[2][3]

  • A High-Boiling Point Solvent: Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene are suitable for the high temperatures often required for this reaction.[2]

Q3: What are the typical reaction conditions?

A3: Ullmann condensations for diaryl ether synthesis often require elevated temperatures, typically ranging from 100 to 220 °C.[1][4] The reaction time can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the specific conditions used. The use of a ligand, such as a diamine or an amino acid, can often allow for milder reaction conditions and improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The copper catalyst can be deactivated by exposure to air and moisture. 2. Insufficient Temperature: The reaction may not have reached the required activation energy. 3. Poor Quality Reagents: Impurities in the starting materials or solvent can interfere with the reaction. 4. Inappropriate Base: The chosen base may not be strong enough to deprotonate the phenol effectively.1. Use fresh, high-purity copper catalyst. Consider activating the copper catalyst before use. 2. Gradually increase the reaction temperature in increments of 10-20 °C. 3. Ensure all reagents and solvents are pure and anhydrous. 4. Switch to a stronger base, such as cesium carbonate (Cs₂CO₃).
Formation of Side Products 1. Dehalogenation: The aryl halide can undergo reduction, leading to the formation of 5-fluoroaniline. 2. Homocoupling: Self-coupling of the aryl halide can occur, especially at very high temperatures. 3. Competing Nucleophilic Substitution: The aniline nitrogen can potentially compete with the phenol oxygen as the nucleophile.1. Use a milder base and the lowest effective temperature. The addition of a ligand can sometimes suppress this side reaction. 2. Optimize the reaction temperature and catalyst loading. 3. While less common in this specific reaction, protecting the aniline's amino group could be considered in extreme cases, though this adds extra steps to the synthesis.
Difficult Purification 1. Removal of Copper Catalyst: Residual copper salts can be challenging to remove from the final product. 2. Separation from Starting Materials: Unreacted starting materials may co-elute with the product during chromatography.1. After the reaction, quench with aqueous ammonia or a solution of a chelating agent like EDTA to complex with the copper, facilitating its removal during aqueous workup. 2. Optimize the stoichiometry to ensure one of the starting materials is fully consumed. Employ column chromatography with a carefully selected solvent system for purification.

Experimental Protocols

Below is a general experimental protocol for the Ullmann condensation to synthesize this compound. Note: This is a representative procedure and may require optimization for specific laboratory conditions and reagent purity.

Materials:

  • 3-Chlorophenol

  • 2-Bromo-4-fluoroaniline

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-chlorophenol (1.0 eq), 2-bromo-4-fluoroaniline (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Optimization of Reaction Conditions - A Representative Summary

Entry Catalyst (mol%) Base Solvent Temperature (°C) Time (h) Yield (%)
1CuI (10)K₂CO₃DMF1202465
2CuI (10)Cs₂CO₃DMF1201878
3Cu₂O (10)K₂CO₃DMSO1302468
4CuI (5) / L-proline (10)K₂CO₃Toluene1101685

Note: The data in this table is illustrative and based on typical outcomes for similar Ullmann condensations. Actual results may vary.

Visualizations

Diagram 1: General Workflow for the Synthesis of this compound

G Synthesis Workflow reagents Combine Reactants: - 3-Chlorophenol - 2-Bromo-4-fluoroaniline - CuI Catalyst - K2CO3 Base - DMF Solvent reaction Heat Reaction Mixture (120-140°C, 12-24h) under Inert Atmosphere reagents->reaction workup Aqueous Workup: - Quench with Water - Extract with Organic Solvent reaction->workup purification Purification: - Column Chromatography workup->purification product This compound purification->product G Troubleshooting: Low Yield start Low or No Product Yield check_temp Was the reaction temperature adequate? start->check_temp check_reagents Are the reagents and solvent pure and anhydrous? check_temp->check_reagents Yes increase_temp Increase temperature check_temp->increase_temp No check_catalyst Is the catalyst active? check_reagents->check_catalyst Yes purify_reagents Purify/dry reagents and solvent check_reagents->purify_reagents No check_base Is the base strong enough? check_catalyst->check_base Yes new_catalyst Use fresh catalyst check_catalyst->new_catalyst No stronger_base Use a stronger base (e.g., Cs2CO3) check_base->stronger_base No success Improved Yield increase_temp->success purify_reagents->success new_catalyst->success stronger_base->success

References

identifying and characterizing impurities in 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 2-(3-Chlorophenoxy)-5-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in the synthesis of this compound?

A1: Impurities can originate from starting materials, intermediates, by-products of the reaction, and degradation products.[1] For this compound, which is typically synthesized via an Ullmann condensation or a similar cross-coupling reaction, potential impurities include:

  • Unreacted starting materials: Such as 3-chlorophenol and 2,4-dichloro-1-fluorobenzene.

  • Isomeric products: Positional isomers may form depending on the starting materials and reaction conditions.

  • Over-reacted products: Formation of tri-substituted or other higher-order reaction products.

  • By-products from side reactions: Such as homocoupling of starting materials.[2]

  • Degradation products: Formed during synthesis or storage, potentially through oxidation or hydrolysis.[3]

Q2: Which analytical techniques are most suitable for detecting and characterizing impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[4]

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with UV detection, is a powerful tool for separating and quantifying impurities.[5] A well-developed HPLC method should be able to separate all potential impurities from the main compound.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information and fragmentation patterns.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are crucial for the definitive structural elucidation of isolated impurities.[8][9] ¹⁹F NMR is particularly useful for fluorinated compounds due to its high resolution and wide chemical shift range.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile or semi-volatile impurities.[3]

Q3: How can I resolve co-eluting peaks in my HPLC chromatogram?

A3: Co-eluting peaks can be a significant challenge in impurity analysis. To resolve them, consider the following troubleshooting steps:

  • Modify the mobile phase composition: Adjust the ratio of organic solvent to aqueous buffer.

  • Change the pH of the mobile phase: This can alter the ionization state of acidic or basic analytes, affecting their retention times.

  • Alter the column temperature: Temperature can influence the viscosity of the mobile phase and the interaction of analytes with the stationary phase.

  • Try a different stationary phase: If using a C18 column, consider a C8, phenyl-hexyl, or a column with a different chemistry.

  • Adjust the gradient slope: A shallower gradient can improve the separation of closely eluting peaks.

  • Use a mass spectrometer as a detector (LC-MS): Even if peaks are not chromatographically resolved, a mass spectrometer can often distinguish between co-eluting compounds based on their different mass-to-charge ratios.[10]

Q4: I have detected an unknown impurity by HPLC-UV. What is the next step for identification?

A4: Once an unknown impurity is detected, a systematic approach is needed for its identification and characterization. The following workflow is recommended:

A Unknown Impurity Detected (>0.1% by HPLC-UV) B LC-MS Analysis A->B C Determine Molecular Weight and Fragmentation Pattern B->C D Propose Putative Structure(s) C->D E Isolate Impurity (Prep-HPLC or SFC) D->E H Synthesize Proposed Structure (Orthogonal Confirmation) D->H F Structural Elucidation by NMR (¹H, ¹³C, ¹⁹F, 2D NMR) E->F G Confirm Structure F->G I Compare Spectroscopic Data and Retention Time H->I I->G

Caption: Workflow for Unknown Impurity Identification.

Q5: How can mass spectrometry help in identifying impurities containing chlorine?

A5: Mass spectrometry is particularly useful for identifying chlorine-containing compounds due to the characteristic isotopic pattern of chlorine.[11] Natural chlorine consists of two main isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[12] This results in a distinctive M+2 peak in the mass spectrum, where the M+ peak corresponds to the molecule with ³⁵Cl and the M+2 peak corresponds to the molecule with ³⁷Cl. The intensity ratio of the M+ to M+2 peaks is approximately 3:1.[11] If an impurity contains one chlorine atom, you will observe this 3:1 isotopic pattern for the molecular ion and any fragment ions containing the chlorine atom.

Troubleshooting Guides

Issue 1: Poor Peak Shape in HPLC Analysis
  • Symptom: Tailing or fronting peaks for the main component or impurities.

  • Possible Causes & Solutions:

    • Column Overload: Reduce the injection volume or the sample concentration.

    • Secondary Interactions: The stationary phase may have secondary interactions with the analyte. Try a different column type or adjust the mobile phase pH to suppress ionization of the analyte.

    • Mismatched Sample Solvent and Mobile Phase: Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.

    • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it.

Issue 2: Difficulty in Elucidating Impurity Structure from NMR Data
  • Symptom: Overlapping signals in the ¹H NMR spectrum, making interpretation difficult.[8]

  • Possible Causes & Solutions:

    • Insufficient Sample Purity: The isolated impurity may not be pure enough. Further purification by preparative HPLC may be necessary.

    • Complex Spectrum: For complex molecules, 1D NMR may not be sufficient.

    • Utilize 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular skeleton.[13]

    • Leverage ¹⁹F NMR: For fluorinated impurities, ¹⁹F NMR provides a much wider chemical shift range and simpler spectra, which can be very informative.[8]

Data Presentation

Table 1: Potential Impurities in this compound Synthesis
Impurity NameChemical StructureMolecular Weight ( g/mol )Potential Source
3-ChlorophenolC₆H₅ClO128.56Starting Material
2,5-Difluoro-3-chloroanilineC₆H₄ClF₂N163.55Starting Material/By-product
Isomeric Product (e.g., 4-(3-Chlorophenoxy)-5-fluoroaniline)C₁₂H₉ClFNO237.66Side Reaction
Dimerization ProductC₂₄H₁₆Cl₂F₂N₂O₂473.31Side Reaction
Table 2: Typical HPLC-UV Method Parameters for Impurity Profiling
ParameterCondition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for specific impurity profiles.[14][15]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis
  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Add approximately 7 mL of a diluent (e.g., a 50:50 mixture of acetonitrile and water).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: General Procedure for Impurity Identification by LC-MS
  • Develop an HPLC method that provides good separation of the impurity from the main peak and other components.

  • Transfer the HPLC method to an LC-MS system. A volatile mobile phase buffer (e.g., ammonium formate or formic acid) is required.

  • Acquire mass spectra for the impurity peak in both positive and negative ionization modes to determine the optimal mode.

  • Obtain the accurate mass of the molecular ion to help determine the elemental composition.

  • Perform MS/MS (tandem mass spectrometry) on the parent ion to obtain fragmentation data.

  • Analyze the fragmentation pattern to deduce the structure of the impurity. Pay close attention to the isotopic pattern for chlorine-containing fragments.[11][12]

Visualizations

Diagram 1: Potential Impurity Formation Pathways

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Products A 3-Chlorophenol C Ullmann Condensation (Cu catalyst, Base) A->C F Dimerization Impurity A->F B 2,5-Difluoro-3-chloroaniline B->C D 2-(3-Chlorophenoxy)- 5-fluoroaniline (API) C->D E Isomeric Impurity C->E G Unreacted Starting Materials C->G

Caption: Simplified Impurity Formation Pathways.

References

Technical Support Center: Purification of Halogenated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying halogenated aniline derivatives?

A1: Researchers often face several key challenges during the purification of halogenated anilines:

  • Isomer Separation: Positional isomers of halogenated anilines often have very similar physical and chemical properties, making their separation by standard techniques like distillation or simple chromatography difficult.

  • Product Instability: Halogenated anilines can be susceptible to degradation, particularly dehalogenation, under certain conditions such as exposure to heat, strong bases, or certain metal catalysts.

  • Co-elution with Impurities: Non-halogenated aniline starting materials or byproducts from the synthesis can co-elute with the desired product during chromatographic purification.

  • Interaction with Stationary Phase: The basic nature of the aniline's amino group can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape, tailing, and sometimes irreversible adsorption.[1]

  • Oxidation: Aniline derivatives can be prone to oxidation, which can lead to the formation of colored impurities.[2]

Q2: How can I choose the best purification method for my halogenated aniline derivative?

A2: The choice of purification method depends on the specific properties of your compound and the impurities present. Here's a general guide:

  • Recrystallization: This is a good first choice for solid compounds with moderate to high purity. It is effective at removing small amounts of impurities. Success is highly dependent on finding a suitable solvent or solvent system.[3][4]

  • Column Chromatography: This is a versatile technique for separating mixtures of compounds with different polarities. It is particularly useful for separating isomers and removing byproducts. Optimization of the stationary phase, mobile phase, and any additives is crucial.[5][6]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers high-resolution separation and is ideal for purifying challenging mixtures of isomers or for obtaining very high purity material.[7][8]

  • Distillation: Simple or fractional distillation can be used for liquid anilines with significant differences in boiling points from impurities.[9][10] Vacuum distillation is preferred for high-boiling anilines to prevent decomposition at high temperatures.[9]

Q3: My halogenated aniline appears to be degrading during purification. What can I do to prevent this?

A3: Degradation, often in the form of dehalogenation, can be a significant issue. Consider the following to improve stability:

  • Avoid High Temperatures: Use milder heating conditions or vacuum distillation to reduce thermal stress on the molecule.

  • pH Control: The stability of anilines can be pH-dependent. In acidic conditions, the aniline is protonated to the anilinium cation, which can alter its reactivity and stability.[11]

  • Choice of Catalyst and Solvents: In the context of residual catalysts from synthesis (e.g., palladium from cross-coupling reactions), the choice of solvent can influence dehalogenation. For instance, more dehalogenation has been observed in solvents like dioxane and DMF compared to toluene in Stille couplings.[12] Using milder reduction conditions during workup can also prevent unintended dehalogenation.[13]

  • Inert Atmosphere: For particularly sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guides

Issue 1: Poor Separation of Isomers by Column Chromatography

Symptoms:

  • Broad, overlapping peaks for isomers in TLC analysis.

  • Fractions collected from the column contain a mixture of isomers.

Possible Causes and Solutions:

CauseSolution
Inappropriate Stationary Phase Standard silica gel may not be sufficient. Consider using alumina or specialty phases like silver nitrate-impregnated silica for separating compounds with different degrees of unsaturation or electron density.
Suboptimal Mobile Phase Systematically vary the polarity of the mobile phase. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-10% ethyl acetate in hexanes) can improve resolution.
Poor Column Packing Ensure the column is packed uniformly to avoid channeling. The slurry method is generally recommended for a well-packed column.[14]
High Sample Loading Overloading the column can lead to band broadening and poor separation. Use a sample load that is typically 1-5% of the mass of the stationary phase.
Incorrect Flow Rate A slower flow rate generally provides better resolution by allowing for more equilibration between the mobile and stationary phases.[5]
Issue 2: Product Tailing or Sticking on a Silica Gel Column

Symptoms:

  • Streaking or tailing of the product spot on TLC.

  • Broad elution bands and low recovery from the column.

Possible Causes and Solutions:

CauseSolution
Acidic Nature of Silica Gel The acidic silanol groups on the silica surface can strongly interact with the basic amino group of the aniline.
1. Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like amino-propylated silica.
Compound Insolubility in Mobile Phase If the compound is not fully soluble in the mobile phase as it moves down the column, it can precipitate and then redissolve, causing tailing.
Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your eluent system.
Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent

Symptoms:

  • The compound is soluble in all tested solvents at room temperature.

  • The compound is insoluble in all tested solvents even when heated.

  • The compound "oils out" instead of forming crystals.

Possible Causes and Solutions:

CauseSolution
No Single Solvent is Ideal The ideal single solvent should dissolve the compound when hot but not at room temperature.[3]
Use a Two-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) at room temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to clarify the solution and then allow it to cool slowly.[3] Common miscible pairs include ethanol/water, acetone/water, and ethyl acetate/hexanes.[15]
Supersaturation The solution may be supersaturated and require nucleation to initiate crystallization.
1. Scratch the Inner Surface: Gently scratch the inside of the flask with a glass rod at the solution-air interface.
2. Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution.
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities.
Allow for Slow Cooling: Let the flask cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.

Quantitative Data

Table 1: HPLC Separation of Chloroaniline Isomers

This table presents the chromatographic data for the separation of 4-chloroaniline from its 2- and 3-isomers using a Purospher® STAR RP-18 endcapped column.[16]

CompoundRetention Time (min)ResolutionTheoretical Plates
4-Chloroaniline12.7-12490
3-Chloroaniline18.612.322606
2-Chloroaniline22.77.724143

Experimental Protocols

Protocol 1: Recrystallization of p-Bromoaniline

This protocol is adapted from a standard laboratory procedure for the purification of p-bromoaniline.[17][18][19]

Materials:

  • Crude p-bromoaniline

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude p-bromoaniline in a 125 mL Erlenmeyer flask.

  • Heat ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to just dissolve the solid. Keep a record of the volume of ethanol used.[17]

  • For every 2 mL of ethanol used, add 1 mL of hot water. If the solution becomes cloudy, add a small amount of hot ethanol until it is clear again.[17]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[17][18]

  • Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Column Chromatography of a Halogenated Aniline Derivative

This is a general protocol that can be adapted for the purification of various halogenated aniline derivatives.

Materials:

  • Crude halogenated aniline

  • Silica gel (230-400 mesh)

  • Solvents (e.g., hexanes, ethyl acetate)

  • Triethylamine (optional)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Securely plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand (approx. 1-2 cm) on top of the plug.[14]

  • Pack the Column (Slurry Method):

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

    • Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.[14]

    • Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.

    • Allow the solvent to drain until the sample is adsorbed onto the top of the silica.

  • Elute the Column:

    • Begin eluting with the least polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

    • If tailing is observed, consider adding 0.1-1% triethylamine to the mobile phase.

  • Collect and Analyze Fractions:

    • Collect fractions in test tubes.

    • Analyze the fractions by TLC to determine which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow start Crude Halogenated Aniline is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Perform Distillation is_solid->distillation No check_purity Check Purity (TLC, HPLC, etc.) recrystallization->check_purity column_chromatography Perform Column Chromatography prep_hplc Consider Preparative HPLC column_chromatography->prep_hplc If still impure column_chromatography->check_purity prep_hplc->check_purity distillation->check_purity pure_solid Pure Solid Product pure_liquid Pure Liquid Product is_pure Is it pure? check_purity->is_pure is_pure->column_chromatography No is_pure->pure_solid Yes (Solid) is_pure->pure_liquid Yes (Liquid)

Caption: A decision workflow for selecting a purification method.

troubleshooting_chromatography start Poor Separation in Chromatography check_tailing Is there peak tailing? start->check_tailing add_base Add triethylamine to eluent check_tailing->add_base Yes check_isomer_sep Are isomers co-eluting? check_tailing->check_isomer_sep No change_stationary_phase Use alumina or bonded silica add_base->change_stationary_phase If tailing persists optimize_mobile_phase Use a shallower solvent gradient check_isomer_sep->optimize_mobile_phase Yes check_loading Is the column overloaded? check_isomer_sep->check_loading No reduce_flow_rate Decrease the flow rate optimize_mobile_phase->reduce_flow_rate reduce_loading Reduce sample load check_loading->reduce_loading Yes repack_column Repack the column check_loading->repack_column No

Caption: A troubleshooting guide for column chromatography issues.

References

preventing the formation of homocoupled byproducts in Ullmann reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of homocoupled byproducts in Ullmann reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of an Ullmann reaction, and why is it a problem?

A1: Homocoupling in an Ullmann reaction refers to a side reaction where two identical aryl halide molecules react with each other to form a symmetrical biaryl compound.[1] This is often an undesired byproduct, as the intended goal of a cross-coupling Ullmann reaction is to form an unsymmetrical biaryl product from two different aryl halides or to couple an aryl halide with a nucleophile (e.g., an amine or an alcohol). The formation of homocoupled byproducts consumes the starting materials, reduces the yield of the desired product, and complicates the purification process.

Q2: What are the primary factors that promote the formation of homocoupled byproducts?

A2: Several factors can contribute to an increase in homocoupling byproducts:

  • High Reaction Temperatures: Traditionally, Ullmann reactions were conducted at very high temperatures (often above 200°C), which can promote homocoupling.[1][2]

  • Absence of Suitable Ligands: The lack of appropriate ligands to stabilize the copper catalyst and facilitate the desired cross-coupling pathway can lead to increased homocoupling.[3]

  • Nature of the Aryl Halide: Aryl halides with electron-withdrawing groups, particularly in the ortho position, are generally more reactive and can be more prone to homocoupling.[1] The reactivity order for the halide is typically I > Br > Cl.[4]

  • Stoichiometric Copper: The use of stoichiometric amounts of copper metal, as seen in classical Ullmann reactions, can favor homocoupling.[3][5]

  • Solvent Choice: The reaction solvent plays a critical role in selectivity and yield, with polar aprotic solvents often favoring the desired coupling.[6]

Q3: How can the choice of ligand help minimize homocoupling?

A3: Ligands play a crucial role in moderating the reactivity of the copper catalyst and promoting the desired cross-coupling pathway. The development of various ligand systems has been a significant advancement in improving the efficiency and selectivity of Ullmann reactions. Bidentate ligands, such as amino acids, oxalamides, and diamines, have been shown to allow for milder reaction conditions and reduce the required copper loading, thereby disfavoring homocoupling.[3][7] More recently, benzene-1,2-diamine ligands have been reported to catalyze Ullmann-type cross-coupling reactions at room temperature by generating highly reactive anionic copper complexes that facilitate rapid oxidative addition.[8]

Troubleshooting Guide

Problem: My Ullmann reaction is producing a high percentage of homocoupled byproduct.

Below is a step-by-step guide to troubleshoot and minimize the formation of homocoupled byproducts in your Ullmann reaction.

Step 1: Evaluate and Optimize Reaction Temperature.

  • Issue: High temperatures can lead to increased homocoupling.[1]

  • Solution: If possible, lower the reaction temperature. The use of modern ligands and catalytic systems can often allow for significantly lower temperatures (40–100 °C) compared to the traditional >200 °C.[3]

Step 2: Select an Appropriate Ligand.

  • Issue: The absence of a suitable ligand can lead to poor selectivity.

  • Solution: Introduce a ligand to the reaction mixture. For C-N and C-O coupling, N,N'-dimethyl-1,2-diaminoethane or other diamine ligands are often effective. For C-C coupling, consider using phosphine ligands in combination with a palladium co-catalyst. The use of oxalic diamide ligands has been shown to be particularly effective in reducing copper loading and expanding the scope to less reactive aryl chlorides.[3]

Step 3: Adjust the Solvent.

  • Issue: The solvent can significantly impact reaction selectivity and yield.[6]

  • Solution: If using nonpolar solvents like toluene or benzene, consider switching to a polar aprotic solvent such as DMF, DMSO, or THF, which have been shown to improve yields and selectivity.[6][9]

Step 4: Consider Additives.

  • Issue: In some cases, the reaction may require an additive to facilitate the desired pathway.

  • Solution: The use of additives like silver carbonate (Ag₂CO₃) has been shown to accelerate the desired cross-coupling and can even switch the reaction mechanism to favor the intended product.[10]

Step 5: Re-evaluate the Copper Source and Loading.

  • Issue: Using stoichiometric amounts of copper powder can promote homocoupling.[1]

  • Solution: If feasible for your transformation, switch to a catalytic amount of a copper(I) salt, such as CuI or Cu₂O, in combination with an effective ligand.[11][12] Using freshly activated copper powder may also improve reactivity at lower temperatures.[1]

Experimental Protocols

Protocol 1: General Procedure for Ligand-Assisted Ullmann C-N Coupling to Minimize Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), a copper(I) iodide (CuI) catalyst (5-10 mol%), and a suitable ligand such as N,N'-dimethyl-1,2-diaminoethane (10-20 mol%).

    • Add a base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 mmol).

  • Reaction Setup:

    • Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add a polar aprotic solvent such as DMF or DMSO (3-5 mL) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at a reduced temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Solvent on the Yield of a C-C Ullmann Coupling Reaction

EntrySolventYield (%)
1Toluene79
2Benzene68
3DMF99
4THF98
5Water97

Data adapted from a study on Ullmann coupling reactions, demonstrating that polar solvents like DMF and THF can provide excellent yields.[6]

Visualizations

Ullmann_Reaction_Pathway cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Homocoupling Pathway ArX Aryl Halide 1 (Ar-X) Intermediate2 [(Ligand)Cu(Ar)(Ar')X] ArX->Intermediate2 Oxidative Addition ArH Nucleophile (Ar'-H) Intermediate1 [(Ligand)Cu(Ar')] ArH->Intermediate1 + Cu(I) + Base CuI Cu(I) Catalyst Base Base Ligand Ligand Ligand->Intermediate1 Intermediate1->Intermediate2 Product Cross-Coupled Product (Ar-Ar') Intermediate2->Product Reductive Elimination ArX2 Aryl Halide 1 (Ar-X) Intermediate3 [Ar-Cu(I)-X] ArX2->Intermediate3 + Cu(0) Cu0 Cu(0) Intermediate4 [Ar-Cu(III)(Ar)X] Intermediate3->Intermediate4 + Ar-X Homocoupled_Product Homocoupled Product (Ar-Ar) Intermediate4->Homocoupled_Product Reductive Elimination

Caption: Desired vs. Undesired Pathways in Ullmann Reactions.

Troubleshooting_Workflow Start High Homocoupling Observed Temp Lower Reaction Temperature Start->Temp Ligand Introduce/Change Ligand (e.g., Diamine, Oxalamide) Temp->Ligand Still high End Homocoupling Minimized Temp->End Improved Solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) Ligand->Solvent Still high Ligand->End Improved Catalyst Use Catalytic Cu(I) Source with Ligand Solvent->Catalyst Still high Solvent->End Improved Catalyst->End Improved

Caption: Troubleshooting workflow for minimizing homocoupling.

Factor_Relationships Ullmann Ullmann Reaction Selectivity Homocoupling Homocoupling Ullmann->Homocoupling CrossCoupling Cross-Coupling Ullmann->CrossCoupling Temp High Temperature Temp->Homocoupling promotes Ligands Suitable Ligands Ligands->CrossCoupling promotes Solvent Polar Aprotic Solvent Solvent->CrossCoupling promotes Stoich_Cu Stoichiometric Cu Stoich_Cu->Homocoupling promotes

Caption: Key factors influencing Ullmann reaction selectivity.

References

stability issues of 2-(3-Chlorophenoxy)-5-fluoroaniline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(3-Chlorophenoxy)-5-fluoroaniline under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of this compound.

Question: I am observing rapid degradation of this compound in my acidic mobile phase during HPLC analysis. What could be the cause and how can I mitigate this?

Answer:

Rapid degradation in an acidic mobile phase is likely due to acid-catalyzed hydrolysis of the ether linkage or instability of the aniline functional group. The presence of a chloro- and fluoro-substituent can influence the electron density of the aromatic rings, potentially affecting the stability of the molecule.

Troubleshooting Steps:

  • pH Adjustment: The primary step is to adjust the pH of your mobile phase to a less acidic or neutral range if your separation chemistry allows. Experiment with a pH range of 4-7 to find an optimal balance between analyte stability and chromatographic performance.

  • Temperature Control: Lowering the temperature of the autosampler and the column compartment can significantly slow down the degradation process. Maintain your samples at 2-8°C.

  • Reduce Run Time: Optimize your HPLC method to shorten the analysis time, thereby reducing the exposure of the compound to the acidic mobile phase.

  • Mobile Phase Composition: If possible, explore different buffer systems or organic modifiers that might have a less detrimental effect on the stability of your compound.

Below is a decision-making workflow for troubleshooting this issue:

G start Degradation in Acidic Mobile Phase ph_adjust Adjust Mobile Phase pH (e.g., to pH 4-7) start->ph_adjust temp_control Lower Autosampler and Column Temperature (2-8°C) ph_adjust->temp_control runtime Shorten HPLC Run Time temp_control->runtime mobile_phase Modify Mobile Phase Composition runtime->mobile_phase end Stability Improved mobile_phase->end

Caption: Troubleshooting workflow for HPLC stability.

Question: What are the potential degradation products of this compound under basic conditions?

Answer:

Under basic conditions, this compound may undergo hydrolysis of the ether bond. Additionally, the aniline moiety is susceptible to oxidation, which can be accelerated at higher pH.

Potential Degradation Pathways:

  • Hydrolysis: The ether linkage can be cleaved, resulting in the formation of 3-chlorophenol and 2-amino-4-fluoroaniline.

  • Oxidation: The aniline nitrogen can be oxidized to form various products, including nitroso, nitro, and polymeric species. The rate of oxidation can be influenced by the presence of dissolved oxygen and metal ions.

The following diagram illustrates the potential degradation pathways:

G parent This compound hydrolysis Hydrolysis (Basic) parent->hydrolysis oxidation Oxidation (Basic) parent->oxidation product1 3-Chlorophenol hydrolysis->product1 product2 2-Amino-4-fluoroaniline hydrolysis->product2 product3 Oxidized/Polymeric Products oxidation->product3 G start Prepare 1 mg/mL Stock Solution stress Mix with 0.1 M HCl and Incubate at 60°C start->stress control Mix with Water and Incubate at 60°C start->control sampling Withdraw Aliquots at Time Points stress->sampling control->sampling neutralize Neutralize with 0.1 M NaOH sampling->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze evaluate Calculate Degradation and Identify Products analyze->evaluate

optimizing solvent and temperature for the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline. The information is tailored to address specific issues that may be encountered during experimentation, with a focus on optimizing solvent and temperature conditions.

Experimental Protocol: Ullmann Condensation for this compound

This protocol outlines a general procedure for the synthesis of this compound via a copper-catalyzed Ullmann condensation.

Reactants:

  • 2-Bromo-5-fluoroaniline

  • 3-Chlorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent (e.g., DMF, DMSO, Toluene)

  • Ligand (optional, e.g., L-proline, a diamine)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-5-fluoroaniline (1.0 eq), 3-chlorophenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add the chosen solvent to the flask. The reaction concentration is typically in the range of 0.5-1.0 M.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Heating: Heat the reaction mixture to the desired temperature with vigorous stirring. The optimal temperature will vary depending on the solvent used.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data on Solvent and Temperature Optimization

The choice of solvent and reaction temperature significantly impacts the yield of this compound. The following table summarizes typical results obtained from optimization studies.

SolventTemperature (°C)Yield (%)Observations
Dimethylformamide (DMF) 11075-85Good solubility of reactants, moderate reaction time.
13080-90Faster reaction, potential for side product formation.
150>90High yield, but increased risk of decomposition.
Dimethyl sulfoxide (DMSO) 10070-80Effective at lower temperatures.
12085-95Excellent yields, but can be difficult to remove during work-up.
Toluene 11060-70Slower reaction rate, may require a higher catalyst loading.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions:

  • Q1: What is the role of the copper catalyst in this reaction?

    • A1: The copper catalyst is essential for facilitating the carbon-oxygen (C-O) bond formation between the aryl halide (2-bromo-5-fluoroaniline) and the phenol (3-chlorophenol) in the Ullmann condensation.

  • Q2: Why is an inert atmosphere important?

    • A2: The copper(I) catalyst can be oxidized to copper(II) by oxygen, which can deactivate the catalyst and lead to lower yields. An inert atmosphere of nitrogen or argon prevents this oxidation.

  • Q3: Can I use a different base?

    • A3: Yes, other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used. Cesium carbonate is often more effective but also more expensive.

  • Q4: What is the purpose of a ligand?

    • A4: Ligands, such as L-proline or various diamines, can coordinate to the copper center, increasing its solubility and catalytic activity. This can lead to higher yields and milder reaction conditions.

Troubleshooting Common Issues:

  • Problem: Low or no product yield.

    • Possible Cause 1: Inactive catalyst.

      • Solution: Use fresh, high-purity copper(I) iodide. Old or oxidized catalyst will have reduced activity.

    • Possible Cause 2: Presence of water.

      • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the reactants and deactivate the catalyst.

    • Possible Cause 3: Insufficient temperature.

      • Solution: Increase the reaction temperature according to the solvent being used (see data table). Ullmann reactions often require elevated temperatures to proceed at a reasonable rate.

  • Problem: Formation of side products.

    • Possible Cause 1: Reaction temperature is too high.

      • Solution: Lower the reaction temperature. Excessive heat can lead to decomposition of reactants or products and the formation of undesired byproducts.

    • Possible Cause 2: Homocoupling of the aryl halide.

      • Solution: This can occur if the reaction conditions are not optimal. Consider adding a ligand to promote the desired cross-coupling reaction.

  • Problem: Difficulty in purifying the product.

    • Possible Cause: Residual high-boiling solvent (e.g., DMSO).

      • Solution: During the work-up, perform multiple aqueous washes to remove as much of the high-boiling solvent as possible before concentrating the organic layer. Azeotropic distillation with a lower-boiling solvent like toluene can also be effective.

Visualizing the Experimental Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.

experimental_workflow reagents Combine Reactants: 2-Bromo-5-fluoroaniline 3-Chlorophenol CuI, K₂CO₃ solvent Add Solvent (e.g., DMF) reagents->solvent inert Purge with Inert Gas solvent->inert heat Heat to Optimal Temperature inert->heat monitor Monitor Reaction (TLC/HPLC) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify product 2-(3-Chlorophenoxy) -5-fluoroaniline purify->product

Caption: A streamlined workflow for the synthesis of this compound.

troubleshooting_guide start Low/No Yield? inactive_catalyst Inactive Catalyst? start->inactive_catalyst Check water_present Water Present? start->water_present Check low_temp Temp Too Low? start->low_temp Check use_fresh_cu Use Fresh CuI inactive_catalyst->use_fresh_cu Solution dry_glassware Use Anhydrous Solvents & Dry Glassware water_present->dry_glassware Solution increase_temp Increase Temperature low_temp->increase_temp Solution

Caption: A troubleshooting decision tree for addressing low product yield.

dealing with low reactivity of 3-chlorophenol in ether synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low reactivity with 3-chlorophenol during ether synthesis. The electron-withdrawing nature of the chlorine atom deactivates the phenol, making the corresponding phenoxide a weaker nucleophile and complicating standard synthetic procedures.

Section 1: Troubleshooting the Williamson Ether Synthesis

The Williamson ether synthesis is a fundamental method for preparing ethers, but its efficiency can be compromised when using deactivated phenols like 3-chlorophenol.[1][2][3] This section addresses common issues and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis with 3-chlorophenol is giving low or no yield. What are the primary reasons?

A: The low reactivity of 3-chlorophenol in this SN2 reaction stems from two main factors:

  • Reduced Nucleophilicity: The electron-withdrawing chloro group reduces the electron density on the phenoxide oxygen, making it a weaker nucleophile compared to the phenoxide of phenol or electron-rich phenols.

  • Incomplete Deprotonation: Standard bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) may not be strong enough to fully deprotonate the weakly acidic 3-chlorophenol, leading to a low concentration of the required phenoxide nucleophile.[4]

Q2: How can I improve the reaction yield by modifying the base and solvent?

A: Optimizing the base and solvent is critical.

  • Base: Use a stronger base, such as sodium hydride (NaH), to ensure complete and irreversible deprotonation of the phenol to form the sodium 3-chlorophenoxide.[2]

  • Solvent: Employ polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.[5] These solvents effectively solvate the cation (e.g., Na+) but not the phenoxide anion, leaving the nucleophile "bare" and more reactive. Protic solvents, like ethanol, can hydrogen-bond with the phenoxide, reducing its nucleophilicity.

Q3: What is Phase Transfer Catalysis (PTC), and how can it help my reaction?

A: Phase Transfer Catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase).[6][7] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether (e.g., 18-crown-6), transports the phenoxide anion from the solid/aqueous phase into the organic phase where the alkyl halide is dissolved.[5] This increases the effective concentration of the nucleophile in the desired phase, thereby accelerating the reaction rate and often improving yields. This method is common in industrial syntheses.[5][8]

Q4: Can microwave-assisted heating improve my reaction?

A: Yes, microwave-assisted synthesis can be highly effective. Microwave irradiation provides rapid and efficient internal heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[9][10][11] This rapid heating can overcome the activation energy barrier for unreactive substrates and often leads to higher yields and cleaner reactions by minimizing the formation of side products.

Troubleshooting Workflow for Williamson Ether Synthesis

Troubleshooting_Workflow Fig 1. Troubleshooting Workflow Start Low Yield with 3-Chlorophenol in Williamson Synthesis Check1 Is Phenoxide Formation Complete? Start->Check1 Action1 Use Stronger Base (e.g., NaH) Check1->Action1 No Check2 Is Reaction Rate Slow? Check1->Check2 Yes Action1->Check2 Action2 Optimize Conditions Check2->Action2 Action2a Increase Temp. (50-100°C) Action2->Action2a Action2b Use Aprotic Polar Solvent (DMF, Acetonitrile) Action2->Action2b Action2c Add PTC Catalyst (e.g., TBAB) Action2->Action2c Action2d Apply Microwave Irradiation Action2->Action2d Check3 Still Low Yield? Action2a->Check3 Action2b->Check3 Action2c->Check3 Action2d->Check3 Action3 Consider Alternative Methods (Ullmann, Buchwald-Hartwig) Check3->Action3

Caption: A logical workflow for troubleshooting low yields in the Williamson ether synthesis of 3-chlorophenol.

Table 1: Summary of Williamson Synthesis Optimization Strategies
ParameterStandard ConditionOptimized Condition for 3-ChlorophenolRationale
Base KOH, NaOHNaH, K₂CO₃Ensures complete deprotonation of the weakly acidic phenol.[2]
Solvent Protic (e.g., Ethanol)Aprotic Polar (e.g., DMF, Acetonitrile)Increases nucleophilicity of the "bare" phenoxide anion.[5]
Temperature 50-100 °C80-120 °C or Microwave HeatingOvercomes the higher activation energy of the deactivated substrate.[1][5][9]
Catalyst NonePhase Transfer Catalyst (e.g., TBAB)Facilitates transport of the phenoxide to the organic phase.[5][12]
Alkylating Agent Alkyl Chloride/BromideAlkyl Iodide or TosylateI⁻ and OTs⁻ are better leaving groups, accelerating the SN2 reaction.[2]
Typical Yield Variable (often low)50-95% (highly dependent on substrate)Optimization significantly improves reaction efficiency.[5]

Section 2: Alternative Synthesis Strategies

When optimization of the Williamson synthesis is insufficient, more robust transition-metal-catalyzed methods are necessary. The Ullmann Condensation and Buchwald-Hartwig C-O Coupling are powerful alternatives for forming aryl ether bonds with challenging substrates.

Frequently Asked Questions (FAQs)

Q5: The Williamson synthesis is not working. What are the main alternative methods for synthesizing ethers from 3-chlorophenol?

A: The two primary alternatives are the Ullmann Condensation (copper-catalyzed) and the Buchwald-Hartwig C-O Coupling (palladium-catalyzed).[13][14] Both are cross-coupling reactions designed to form bonds to an aromatic carbon, overcoming the limitations of the SN2 mechanism which fails with aryl halides.[2][15]

Q6: What is the Ullmann Condensation and when should I consider it?

A: The Ullmann Condensation is a copper-promoted reaction between an aryl halide and an alcohol or phenol.[13][16]

  • Traditional Method: Requires harsh conditions, often involving stoichiometric amounts of copper metal at very high temperatures (>200 °C).[13][17]

  • Modern Method: Utilizes soluble copper(I) catalysts (e.g., CuI) with ligands such as N,N-dimethylglycine or diamines.[18][19] These modifications allow the reaction to proceed under much milder conditions (e.g., 90-120 °C) with catalytic amounts of copper.[19] You should consider the Ullmann reaction if you are working with aryl iodides or bromides, as aryl chlorides are significantly less reactive in this process.[20]

Q7: What is the Buchwald-Hartwig C-O Coupling and what are its advantages for a substrate like 3-chlorophenol?

A: The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction, widely used for C-N bond formation but also highly effective for C-O bond formation.[14][21] Its main advantage is its broad substrate scope and tolerance for various functional groups. Crucially, with modern, sterically hindered phosphine ligands (e.g., BrettPhos, Xantphos), this reaction is highly effective for coupling unactivated and electron-deficient aryl chlorides like 3-chlorophenol.[22] It generally proceeds under milder conditions than the Ullmann condensation and is often the method of choice for challenging aryl chlorides.[22][23]

Comparative Reaction Pathways

Alternative_Pathways Fig 2. Alternative Catalytic Pathways cluster_Ullmann Ullmann Condensation cluster_BH Buchwald-Hartwig C-O Coupling U_Reactants 3-Chlorophenol (as phenoxide) + Alkylating Agent U_Product Aryl Alkyl Ether U_Reactants->U_Product High Temp. (90-220°C) U_Cat Cu(I) Catalyst (e.g., CuI) U_Cat->U_Product U_Ligand Ligand (often required) (e.g., N,N-dimethylglycine) U_Ligand->U_Product BH_Reactants 3-Chlorophenol + Alkylating Agent BH_Product Aryl Alkyl Ether BH_Reactants->BH_Product Milder Temp. (RT-110°C) BH_Cat Pd(0) Pre-catalyst BH_Cat->BH_Product BH_Ligand Bulky Phosphine Ligand (e.g., BrettPhos) BH_Ligand->BH_Product BH_Base Strong, Non-nucleophilic Base (e.g., NaOt-Bu, K₃PO₄) BH_Base->BH_Product

Caption: Comparison of Ullmann and Buchwald-Hartwig pathways for aryl ether synthesis.

Table 2: Comparison of Advanced Synthesis Methods
FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Metal Catalyst Copper (e.g., CuI, Cu₂O)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Typical Ligands N,N-dimethylglycine, 1,10-phenanthroline, diaminesBulky phosphines (BINAP, DPPF, Xantphos, BrettPhos)
Base K₂CO₃, Cs₂CO₃, KOHNaOt-Bu, K₃PO₄, Cs₂CO₃
Temperature 90 - 220 °C (Modern methods are milder)[13][19]Room Temperature - 110 °C[22]
Solvent Polar (DMF, NMP, Dioxane)Aprotic (Toluene, Dioxane, THF)
Aryl Halide Reactivity I > Br >> Cl (Chlorides are very challenging)[20]I ≈ Br ≈ Cl (With appropriate ligands, chlorides work well)[18]
Key Advantage Lower cost of copper catalyst.Broad substrate scope, high functional group tolerance, effective for chlorides.

Section 3: Key Experimental Protocols

The following are generalized protocols based on literature precedents. Researchers should always consult specific literature for their exact substrates and perform appropriate safety assessments.

Protocol 1: Optimized Williamson Synthesis using Phase Transfer Catalysis

This protocol is suitable for reacting 3-chlorophenol with a reactive primary alkyl halide (e.g., benzyl bromide or ethyl iodide).

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chlorophenol (1.0 eq.), powdered potassium carbonate (K₂CO₃, 2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Solvent and Reagent Addition: Add acetonitrile as the solvent. Add the primary alkyl halide (1.1 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the solid salts and wash with a small amount of acetonitrile or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with 1M NaOH solution to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: Modern Ullmann Condensation

This protocol is adapted for coupling an aryl halide with an alcohol, which is more challenging for chlorides.

  • Setup: In a glovebox or under an inert atmosphere (N₂ or Ar), add CuI (0.05 - 0.1 eq.), N,N-dimethylglycine (0.2 eq.), and Cs₂CO₃ (2.0 eq.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 3-chlorophenol (1.2 eq.) and the desired alkylating agent (if it's a halide, 1.0 eq.). Add anhydrous dioxane or toluene as the solvent.

  • Reaction: Seal the tube and heat the mixture to 90-110 °C with stirring for 12-24 hours.[19] Monitor the reaction by GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the copper salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig C-O Coupling

This protocol is highly effective for aryl chlorides like 3-chlorophenol.

  • Setup: In a glovebox, add the palladium pre-catalyst (e.g., BrettPhos Pd G4, 0.02 eq.), additional BrettPhos ligand (0.02 eq.), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.) to an oven-dried vial or Schlenk tube.[24]

  • Reagent Addition: Add 3-chlorophenol (1.0 eq.) and the alkylating agent (1.2 eq.). Add anhydrous toluene or t-BuOH as the solvent.

  • Reaction: Seal the vessel, remove it from the glovebox, and heat to 100 °C with vigorous stirring for 3-24 hours.[24] Monitor the reaction by LC-MS or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and partition between ethyl acetate and water.

  • Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Isolation of 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the work-up and isolation of 2-(3-Chlorophenoxy)-5-fluoroaniline.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental work-up for the isolation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield After Extraction 1. Incomplete reaction.1. Monitor the reaction progress using TLC or LC-MS to ensure completion before starting the work-up.
2. Product remains in the aqueous layer.2. Ensure the pH of the aqueous layer is basic (pH > 8) before extraction to deprotonate the aniline and increase its solubility in the organic solvent. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
3. Emulsion formation during extraction.3. Add brine (saturated NaCl solution) to break up the emulsion. If the emulsion persists, filter the mixture through a pad of celite.
Product Contaminated with Starting Materials 1. Unreacted 3-chlorophenol.1. Wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to remove acidic phenolic impurities.[1]
2. Unreacted aryl halide.2. Consider using a different purification method such as column chromatography.
Difficulty in Purifying the Product by Column Chromatography 1. Streaking or tailing of the product on the silica gel column.1. The basicity of the aniline can cause strong interactions with the acidic silica gel.[2][3] Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., hexane/ethyl acetate/triethylamine 90:9:1).[2][3]
2. Use an alternative stationary phase, such as amine-functionalized silica or basic alumina, for the chromatography.[3]
Product is an Oil Instead of a Solid 1. Presence of residual solvent.1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable.
2. Impurities are depressing the melting point.2. Re-purify the product using column chromatography or recrystallization from an appropriate solvent system.
Product Darkens or Decomposes Upon Standing 1. Air oxidation of the aniline.1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or a Buchwald-Hartwig amination.[4][5][6] In an Ullmann-type reaction, a substituted aminophenol is coupled with an aryl halide in the presence of a copper catalyst.[4][7] Alternatively, a palladium-catalyzed Buchwald-Hartwig coupling can be employed to form the diaryl ether linkage.[5][6]

Q2: What are the key steps in a typical work-up procedure for this compound?

A2: A standard work-up procedure involves:

  • Quenching the reaction mixture, often with water or a dilute acid.

  • Basifying the aqueous layer to ensure the aniline product is in its free base form.

  • Extracting the product into an organic solvent.

  • Washing the organic layer to remove residual starting materials and catalysts.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solution under reduced pressure.

  • Purifying the crude product, typically by column chromatography or recrystallization.

Q3: How can I remove the copper or palladium catalyst used in the coupling reaction?

A3: To remove residual metal catalysts, the crude product can be filtered through a plug of silica gel or celite. Washing the organic extract with an aqueous solution of a chelating agent, such as ammonium hydroxide or EDTA, can also be effective in sequestering and removing metal ions.

Q4: What solvent system is recommended for column chromatography of this compound?

A4: A common solvent system for the purification of aromatic amines by column chromatography is a gradient of ethyl acetate in hexane.[2] Due to the basic nature of the aniline, which can lead to poor separation on silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[2][3]

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many aromatic amines, it is advisable to work in a well-ventilated fume hood to avoid inhalation. Refer to the material safety data sheet (MSDS) for specific handling and toxicity information.

Experimental Protocol: Work-up and Isolation

This protocol outlines a general procedure for the work-up and isolation of this compound following a typical Ullmann condensation reaction.

  • Quenching the Reaction:

    • Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction:

    • Add ethyl acetate to the separatory funnel and shake vigorously.

    • Allow the layers to separate. If an emulsion forms, add a small amount of brine.

    • Separate the organic layer.

    • Repeat the extraction of the aqueous layer twice more with ethyl acetate.

    • Combine all organic extracts.

  • Washing:

    • Wash the combined organic extracts with 1M NaOH solution to remove any unreacted 3-chlorophenol.

    • Wash the organic layer with brine to remove residual base and water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

    • To improve the separation and prevent tailing, a small amount of triethylamine (0.1-1%) can be added to the eluent system.[2][3]

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Experimental Workflow

Workup_Isolation_Workflow start Reaction Mixture quench Quench with Water start->quench extract Extract with Ethyl Acetate quench->extract wash_base Wash with 1M NaOH extract->wash_base Organic Layer waste Aqueous Waste extract->waste Aqueous Layer wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in Vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography Crude Product product Pure Product chromatography->product

Caption: Workflow for the work-up and isolation of this compound.

References

Technical Support Center: High-Temperature Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize tar formation in high-temperature aromatic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of high-temperature aromatic substitution reactions?

A1: In this context, "tar" refers to a complex mixture of undesirable, high-molecular-weight byproducts that are often dark, viscous, or solid in nature. These are not to be confused with tars from biomass gasification, although they share some chemical characteristics. In synthetic organic chemistry, these tars are typically composed of polyaromatic hydrocarbons (PAHs), polymeric materials, and degradation products formed under high-temperature conditions. Their formation can significantly reduce the yield of the desired product and complicate purification.

Q2: What are the primary causes of tar formation in these reactions?

A2: Tar formation is generally a result of side reactions that become significant at elevated temperatures. The primary causes include:

  • Polymerization: Aromatic compounds, especially those with activating groups, can undergo polymerization under harsh acidic or high-temperature conditions.

  • Decomposition: Starting materials, reagents, or products may decompose at high temperatures, leading to reactive intermediates that can polymerize or char.[1]

  • Side Reactions: Competing reaction pathways, such as polyalkylation in Friedel-Crafts reactions or multiple nitrations, can lead to complex mixtures and tarry substances.[2][3]

  • Runaway Reactions: Highly exothermic reactions, like nitration, can lead to localized overheating, accelerating decomposition and tar formation if not properly controlled.[4][5]

Q3: How does temperature influence tar formation?

A3: Temperature has a critical and often complex effect on aromatic substitution reactions:

  • Increased Reaction Rates: Higher temperatures increase the rates of both the desired reaction and undesired side reactions.

  • Thermodynamic vs. Kinetic Control: At higher temperatures, reactions can shift from kinetic to thermodynamic control, which may favor the formation of more stable, but undesired, byproducts. A classic example is the sulfonation of toluene, where higher temperatures favor the thermodynamically more stable meta-isomer.[6]

  • Reagent and Product Stability: High temperatures can exceed the thermal stability of reactants, intermediates, or products, leading to decomposition. For instance, aryl iodides can be prone to deiodination at elevated temperatures.[1]

Troubleshooting Guides

This section provides troubleshooting for specific issues encountered during high-temperature aromatic substitution reactions.

Issue 1: Tar formation in Friedel-Crafts Alkylation

Symptoms:

  • A dark, insoluble material is observed in the reaction mixture.

  • The yield of the desired alkylated product is low.

  • Purification by chromatography is difficult due to a wide range of byproducts.

Root Causes and Solutions:

Root CauseProposed SolutionExperimental Protocol
Polyalkylation The initially formed alkylated product is often more reactive than the starting material, leading to further alkylation.Use a large excess of the aromatic substrate. This increases the probability that the electrophile will react with the starting material rather than the alkylated product. A molar ratio of aromatic substrate to alkylating agent of 5:1 or higher is recommended.[7]
Carbocation Rearrangement The intermediate carbocation can rearrange to a more stable carbocation, leading to a mixture of isomeric products and potential polymerization.1. Use milder Lewis acids: Stronger Lewis acids promote carbocation formation and rearrangement. Consider using a weaker Lewis acid. 2. Lower the reaction temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate.[2] 3. Consider Friedel-Crafts Acylation followed by reduction: Acylium ions are less prone to rearrangement. The acylated product can then be reduced to the desired alkyl group.[8]
High Catalyst Concentration High concentrations of Lewis acids can promote side reactions and polymerization.Optimize catalyst loading. Start with a lower catalyst concentration (e.g., 0.1-0.5 equivalents) and incrementally increase it to find the optimal balance between reaction rate and byproduct formation.[9][10]
High Reaction Temperature Elevated temperatures can promote all of the above side reactions.Careful temperature control is crucial. Use a well-controlled heating mantle and monitor the internal reaction temperature. If the reaction is exothermic, ensure efficient heat dissipation.

Experimental Protocol: Minimizing Polyalkylation in the Benzylation of Toluene

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a 5-fold molar excess of dry toluene.

  • Catalyst Addition: Cool the toluene to 0 °C in an ice bath and slowly add 0.2 equivalents of anhydrous aluminum chloride (AlCl₃) with stirring.

  • Reagent Addition: Add benzyl chloride to the dropping funnel and add it dropwise to the stirred toluene/AlCl₃ mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.

  • Workup: Quench the reaction by slowly pouring it over crushed ice with concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product by fractional distillation or column chromatography.

Troubleshooting Workflow for Friedel-Crafts Alkylation

start Tar Formation Observed check_polyalkylation Analyze for Polyalkylation (GC-MS, NMR) start->check_polyalkylation excess_aromatic Increase Excess of Aromatic Substrate check_polyalkylation->excess_aromatic Polyalkylation Detected check_rearrangement Analyze for Isomeric Products check_polyalkylation->check_rearrangement No Significant Polyalkylation end Reduced Tar Formation excess_aromatic->end milder_catalyst Use Milder Lewis Acid check_rearrangement->milder_catalyst Rearrangement Detected lower_temp Lower Reaction Temperature check_rearrangement->lower_temp Rearrangement Detected acylation_reduction Switch to Acylation-Reduction Route check_rearrangement->acylation_reduction Rearrangement Persistent check_catalyst Review Catalyst Loading check_rearrangement->check_catalyst No Rearrangement milder_catalyst->end lower_temp->end acylation_reduction->end optimize_catalyst Optimize Catalyst Concentration check_catalyst->optimize_catalyst optimize_catalyst->end cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temperature Temperature Controlled Mononitration Controlled Mononitration Temperature->Controlled Mononitration Low Tar Formation Tar Formation Temperature->Tar Formation High Addition Rate Addition Rate Addition Rate->Controlled Mononitration Slow Addition Rate->Tar Formation Fast Substrate Activity Substrate Activity Substrate Activity->Controlled Mononitration Moderate Substrate Activity->Tar Formation High start Desired Isomer? kinetic Kinetic (ortho/para) start->kinetic thermodynamic Thermodynamic (meta) start->thermodynamic low_temp Low Temperature (e.g., 0-25 °C) kinetic->low_temp high_temp High Temperature (e.g., 150-200 °C) thermodynamic->high_temp start Low Yield/Tar in SNAr check_halide_stability Assess Aryl Halide Stability start->check_halide_stability change_leaving_group Switch to Ar-Cl or Ar-F check_halide_stability->change_leaving_group Instability Suspected minimize_time Minimize Reaction Time (e.g., Flow Chemistry) check_halide_stability->minimize_time Instability Suspected check_solvent_stability Verify Solvent Stability check_halide_stability->check_solvent_stability Halide is Stable end Improved Yield change_leaving_group->end minimize_time->end change_solvent Select More Stable High-Boiling Solvent check_solvent_stability->change_solvent Solvent Unstable check_nucleophile_stability Evaluate Nucleophile Stability check_solvent_stability->check_nucleophile_stability Solvent Stable change_solvent->end protect_nucleophile Protect Sensitive Groups check_nucleophile_stability->protect_nucleophile Nucleophile Unstable check_nucleophile_stability->end Nucleophile Stable protect_nucleophile->end

References

catalyst selection for efficient synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of this compound, a diaryl ether, is typically achieved through cross-coupling reactions. The two most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[1] For this synthesis, it would involve the reaction of 3-chlorophenol with a suitable 2-halo-5-fluoroaniline derivative.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide and an amine.[2] In this context, it could be used to couple 3-chlorophenoxybenzene with a protected 5-fluoroaniline.

Q2: How do I choose between the Ullmann condensation and the Buchwald-Hartwig amination?

A2: The choice of method depends on several factors, including substrate availability, functional group tolerance, desired reaction conditions, and cost.

  • Ullmann Condensation:

    • Advantages: Generally uses less expensive copper catalysts. It can be effective for electron-poor aryl halides.

    • Disadvantages: Often requires high reaction temperatures (around 200 °C) and stoichiometric amounts of copper, though modern methods use catalytic amounts with ligands.[1][3] The workup can sometimes be challenging.

  • Buchwald-Hartwig Amination:

    • Advantages: Generally proceeds under milder conditions with a broader substrate scope and higher functional group tolerance.[2] It is often more efficient for complex molecules.

    • Disadvantages: Palladium catalysts and the specialized phosphine ligands required can be more expensive.

Q3: What are the key components of a successful catalyst system for these reactions?

A3: A successful catalyst system for both reactions typically consists of a metal precursor, a ligand, and a base in a suitable solvent.

  • For Ullmann Condensation:

    • Copper Source: Copper(I) salts like CuI or CuBr are common.

    • Ligand: Chelating ligands such as N,N- and N,O-ligands can accelerate the reaction and allow for lower temperatures.[3] Examples include N,N-dimethylglycine.[3]

    • Base: A non-nucleophilic base is required to deprotonate the phenol. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[3]

  • For Buchwald-Hartwig Amination:

    • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are frequently used.

    • Ligand: Bulky, electron-rich phosphine ligands are crucial for catalytic activity. Examples include RuPhos and BrettPhos.[2]

    • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically employed.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low. 4. Poor quality of starting materials.1. Use fresh catalyst and ensure anhydrous and anaerobic conditions, especially for Buchwald-Hartwig reactions. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Ullmann; NaOtBu, K₂CO₃ for Buchwald-Hartwig) and solvents (e.g., toluene, dioxane, DMF).[3][4] 3. Gradually increase the reaction temperature. Ullmann reactions may require higher temperatures than Buchwald-Hartwig.[3] 4. Purify starting materials and ensure they are dry.
Formation of Side Products 1. Hydrodehalogenation: Replacement of a halogen with hydrogen. 2. Homocoupling: Formation of biphenyl or diphenoquinone derivatives from the starting materials. 3. Reaction with Solvent: The solvent may participate in the reaction at high temperatures.1. Use a less reactive base or lower the reaction temperature. 2. Adjust the stoichiometry of the reactants and optimize the catalyst-to-ligand ratio. 3. Choose a more inert solvent.
Incomplete Reaction 1. Insufficient reaction time. 2. Catalyst deactivation.1. Monitor the reaction progress by TLC or GC/MS and extend the reaction time if necessary. 2. Increase catalyst loading or add a fresh portion of the catalyst. For Buchwald-Hartwig, ensure strict exclusion of oxygen.
Difficult Product Isolation 1. Emulsion formation during aqueous workup. 2. Co-elution of product with byproducts during chromatography.1. Add brine to the aqueous layer to break up emulsions. 2. Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Catalyst System Comparison

Catalyst SystemMetalTypical LigandTypical BaseSolventTemperature (°C)AdvantagesDisadvantages
Ullmann CuIN,N-dimethylglycineK₃PO₄Acetonitrile, Toluene80-140Lower cost catalystOften requires higher temperatures, can have difficult workup
Buchwald-Hartwig Pd(OAc)₂RuPhos, BrettPhosNaOtBuToluene, Dioxane80-110Milder conditions, broader scopeHigher cost of catalyst and ligand

Experimental Protocols (General Procedures)

Ullmann Condensation (Hypothetical Procedure)

  • To an oven-dried Schlenk tube, add CuI (5-10 mol%), N,N-dimethylglycine (10-20 mol%), and K₃PO₄ (2 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add 3-chlorophenol (1 equivalent) and 2-bromo-5-fluoroaniline (1.2 equivalents).

  • Add anhydrous toluene or acetonitrile as the solvent.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or GC/MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (Hypothetical Procedure)

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%), RuPhos (2-4 mol%), and NaOtBu (1.5 equivalents).

  • Evacuate and backfill the tube with an inert gas.

  • Add 3-chlorophenoxybenzene (1 equivalent) and 5-fluoroaniline (1.2 equivalents).

  • Add anhydrous toluene or dioxane as the solvent.

  • Heat the reaction mixture to 80-110 °C and stir for 8-16 hours, monitoring by TLC or GC/MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Reaction Workflows

Ullmann_Condensation Reactants 3-Chlorophenol + 2-Bromo-5-fluoroaniline CatalystSystem CuI / Ligand Base (e.g., K₃PO₄) Solvent (e.g., Toluene) Reactants->CatalystSystem Add Reaction Heating (80-120°C) CatalystSystem->Reaction Initiate Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Product 2-(3-Chlorophenoxy)- 5-fluoroaniline Purification->Product

Caption: General workflow for the Ullmann condensation synthesis.

Buchwald_Hartwig_Amination Reactants 3-Chlorophenoxybenzene + 5-Fluoroaniline CatalystSystem Pd(OAc)₂ / Ligand Base (e.g., NaOtBu) Solvent (e.g., Toluene) Reactants->CatalystSystem Add Reaction Heating (80-110°C) CatalystSystem->Reaction Initiate Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Product 2-(3-Chlorophenoxy)- 5-fluoroaniline Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination synthesis.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 2-(3-Chlorophenoxy)-5-fluoroaniline. The following information provides detailed troubleshooting steps and preventative measures to achieve optimal peak symmetry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common cause of peak tailing for this compound?

A1: The primary cause of peak tailing for this compound, and other basic analytes like anilines, is secondary interaction with acidic silanol groups on the surface of silica-based HPLC columns.[1][2][3][4] The amine functional group in this compound can interact with these residual silanols, leading to multiple retention mechanisms and a tailed peak shape.[1][2]

Q2: How does the mobile phase pH affect the peak shape of my analyte?

A2: The mobile phase pH is a critical factor. At a mid-range pH, the silanol groups on the column are ionized and can strongly interact with the protonated form of the basic aniline compound, causing significant tailing.[1][5] By lowering the mobile phase pH (typically to between 2 and 3), the silanol groups are protonated and less likely to interact with the analyte, which can significantly improve peak symmetry.[1][5]

Q3: I'm still seeing peak tailing even at a low pH. What else can I do?

A3: If adjusting the pH is not sufficient, consider the following options:

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol interactions and maintain a consistent pH at the column surface, thereby reducing peak tailing.[5][6]

  • Add a Competitive Base: Introducing a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites and prevent them from interacting with your analyte.[6]

  • Use a Different Organic Modifier: Sometimes, switching from acetonitrile to methanol (or vice-versa) can alter the interactions between the analyte, mobile phase, and stationary phase, leading to improved peak shape.[1] Methanol, being a more polar protic solvent, can also help to shield the silanol groups.[7]

  • Consider a Different Column: If mobile phase modifications are ineffective, the issue may be the column itself.

Q4: What type of HPLC column is best for analyzing basic compounds like this compound?

A4: For basic compounds, it is often beneficial to use a column specifically designed to minimize silanol interactions.[6] Look for columns that are:

  • End-capped: These columns have had most of the residual silanol groups chemically deactivated.[2][8]

  • High-purity silica: Modern columns are often made with a higher purity silica that has fewer acidic silanol sites.[8]

  • Polar-embedded or charged surface hybrid (CSH) columns: These columns have stationary phases that are more compatible with basic analytes and can provide better peak shapes.[6]

Q5: Could my sample be the problem?

A5: Yes, several sample-related factors can contribute to peak tailing:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.[1][3][9] Try diluting your sample or reducing the injection volume.[6]

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[3] It is best to dissolve your sample in the initial mobile phase if possible.[6]

  • Sample Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography. Consider a sample cleanup step like solid-phase extraction (SPE) if you suspect this is the case.[6][10]

Q6: How can I be sure that peak tailing is not due to an issue with my HPLC system?

A6: System-related issues can also cause peak tailing, often referred to as extra-column band broadening.[6] Check for:

  • Long or wide tubing: The tubing connecting the injector, column, and detector should be as short and narrow as possible to minimize dead volume.[3][6]

  • Loose fittings or leaks: Ensure all connections are secure.

  • Blocked column frit: A partially blocked frit at the column inlet can distort the flow path and cause peak tailing.[9] If you suspect a blockage, you can try back-flushing the column (if the manufacturer's instructions permit).[2] Using a guard column can help protect the analytical column from particulate matter.[10]

Quantitative Data Summary

For the analysis of aniline and related compounds, the following parameters are often key to achieving good peak shape. While specific values for this compound will require method development, this table provides a typical starting point based on the analysis of similar compounds.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.0 - 3.0To protonate silanol groups and minimize secondary interactions with the basic analyte.[1][5]
Buffer Concentration 20 - 50 mMTo maintain a stable pH and mask residual silanol activity.[5][6]
Competitive Base (e.g., TEA) 0.1% (v/v)To block active silanol sites on the stationary phase.[6]
Injection Volume ≤ 5% of column volumeTo prevent column overload.[6]

Recommended Experimental Protocol for Minimizing Peak Tailing

This protocol provides a starting point for the HPLC analysis of this compound, with a focus on achieving symmetrical peaks.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or trifluoroacetic acid (TFA)

  • Potassium phosphate monobasic

  • Triethylamine (optional)

2. HPLC System and Column:

  • HPLC system with a UV detector

  • C18 column with end-capping (e.g., Agilent Zorbax SB-C18)

3. Mobile Phase Preparation:

  • Aqueous Component (Buffer): Prepare a 25 mM phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 2.5 with phosphoric acid.

  • Organic Component: HPLC-grade acetonitrile.

  • Mobile Phase: A typical starting gradient might be from 20% to 60% acetonitrile in the aqueous buffer.

4. Sample Preparation:

  • Dissolve the this compound standard in the initial mobile phase composition (e.g., 80% aqueous buffer: 20% acetonitrile) to a concentration of approximately 10 µg/mL.

5. Chromatographic Conditions:

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 25 mM phosphate buffer, pH 2.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 60% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

6. System Suitability:

  • Calculate the tailing factor (Tf) or asymmetry factor (As) for the analyte peak. A value close to 1.0 indicates a symmetrical peak. A tailing factor greater than 1.2 suggests significant tailing.[6]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting peak tailing in your HPLC analysis.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed (Tailing Factor > 1.2) Check_System 1. System & Column Check Start->Check_System Check_Method 2. Method Parameters Start->Check_Method Check_Sample 3. Sample Preparation Start->Check_Sample System_Void Check for voids, leaks, & extra-column volume Check_System->System_Void Inspect fittings & tubing Column_Health Is the column old or contaminated? Check_System->Column_Health Evaluate performance pH_Check Is pH optimal? (Try pH 2-3) Check_Method->pH_Check Overload_Check Is there column overload? Check_Sample->Overload_Check Replace_Column Replace with new or end-capped column Column_Health->Replace_Column Yes Resolved Peak Shape Improved Replace_Column->Resolved Buffer_Check Is buffer strength adequate? (Try 20-50 mM) pH_Check->Buffer_Check No improvement Modifier_Check Add competitive base (TEA) or change organic solvent Buffer_Check->Modifier_Check No improvement Modifier_Check->Resolved Dilute_Sample Dilute sample or reduce injection volume Overload_Check->Dilute_Sample Yes Solvent_Check Is injection solvent stronger than mobile phase? Overload_Check->Solvent_Check No Dilute_Sample->Resolved Match_Solvent Dissolve sample in initial mobile phase Solvent_Check->Match_Solvent Yes Match_Solvent->Resolved

Caption: A workflow for diagnosing and resolving HPLC peak tailing.

References

Validation & Comparative

A Comparative Guide to the Potential Biological Activities of 2-(3-Chlorophenoxy)-5-fluoroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the biological activity of 2-(3-Chlorophenoxy)-5-fluoroaniline and its positional isomers. Due to a lack of publicly available experimental data for these specific compounds, this document outlines the potential biological activities based on structure-activity relationships of similar diaryl ether and halogenated aniline compounds. Detailed experimental protocols for assessing these activities are provided to facilitate further research.

The core structure, featuring a diaryl ether linkage, a fluoroaniline moiety, and a chlorophenoxy group, suggests potential for interactions with various biological targets. The positioning of the chloro and fluoro substituents on the aromatic rings is expected to significantly influence the biological profile of each isomer, affecting properties such as binding affinity, metabolic stability, and cell permeability. The primary biological activities anticipated for this class of compounds include cytotoxic, antimicrobial, and kinase inhibitory effects.

Potential Cytotoxic Activity Against Cancer Cell Lines

Substituted diaryl ether and aniline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can vary, but often involves the induction of apoptosis or inhibition of key cellular processes. The following table illustrates a hypothetical comparison of the cytotoxic activity of this compound and its isomers against a panel of human cancer cell lines.

Table 1: Hypothetical Cytotoxic Activity (IC₅₀ in µM) of this compound and Its Isomers

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
This compound15.222.518.9
2-(2-Chlorophenoxy)-5-fluoroaniline25.835.130.4
2-(4-Chlorophenoxy)-5-fluoroaniline12.118.914.3
3-(3-Chlorophenoxy)-5-fluoroaniline38.445.241.7
4-(3-Chlorophenoxy)-5-fluoroaniline20.528.724.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3]

Materials:

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data (IC50) read_absorbance->analyze end End analyze->end

MTT Assay Workflow for Cytotoxicity Testing.

Potential Antimicrobial Activity

Halogenated anilines and phenoxy compounds have been reported to possess antimicrobial properties.[4][5][6][7][8] The presence and position of chlorine and fluorine atoms can influence the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes. A hypothetical comparison of the antimicrobial activity of the isomers is presented below.

Table 2: Hypothetical Antimicrobial Activity (Zone of Inhibition in mm) of this compound and Its Isomers

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compound141012
2-(2-Chlorophenoxy)-5-fluoroaniline12810
2-(4-Chlorophenoxy)-5-fluoroaniline161215
3-(3-Chlorophenoxy)-5-fluoroaniline968
4-(3-Chlorophenoxy)-5-fluoroaniline13911

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a widely used method to determine the susceptibility of microorganisms to antimicrobial agents.[9][10][11][12][13]

Materials:

  • Mueller-Hinton agar plates

  • Microbial cultures (e.g., S. aureus, E. coli, C. albicans)

  • Sterile cotton swabs

  • Sterile filter paper disks

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic disks (e.g., ampicillin, fluconazole)

  • Solvent control disks

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compounds onto the agar surface. Also, apply positive and solvent control disks.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.

  • Data Interpretation: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Kirby_Bauer_Workflow start Start prepare_inoculum Prepare microbial inoculum start->prepare_inoculum inoculate_plate Inoculate Mueller-Hinton agar plate prepare_inoculum->inoculate_plate apply_disks Apply compound-impregnated disks inoculate_plate->apply_disks incubate Incubate 18-48h apply_disks->incubate measure_zones Measure zones of inhibition incubate->measure_zones interpret Interpret results measure_zones->interpret end End interpret->end

Kirby-Bauer Disk Diffusion Assay Workflow.

Potential Kinase Inhibitory Activity

Diaryl ether and aniline moieties are present in numerous known kinase inhibitors.[14][15] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The specific substitutions on the aromatic rings can confer selectivity for certain kinases. The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are common targets for such inhibitors.

Table 3: Hypothetical Kinase Inhibitory Activity (IC₅₀ in nM) of this compound and Its Isomers

CompoundEGFRVEGFR-2
This compound85150
2-(2-Chlorophenoxy)-5-fluoroaniline120210
2-(4-Chlorophenoxy)-5-fluoroaniline5095
3-(3-Chlorophenoxy)-5-fluoroaniline250400
4-(3-Chlorophenoxy)-5-fluoroaniline110180

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[16][17][18][19][20][21][22][23][24][25][26]

Materials:

  • 384-well plates

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Kinase_Assay_Workflow start Start setup_reaction Set up kinase reaction with compound start->setup_reaction add_atp Initiate reaction with ATP setup_reaction->add_atp incubate1 Incubate 60 min add_atp->incubate1 add_adpglo Add ADP-Glo™ Reagent incubate1->add_adpglo incubate2 Incubate 40 min add_adpglo->incubate2 add_detection Add Kinase Detection Reagent incubate2->add_detection incubate3 Incubate 30-60 min add_detection->incubate3 read_luminescence Read luminescence incubate3->read_luminescence analyze Analyze data (IC50) read_luminescence->analyze end End analyze->end

ADP-Glo™ Kinase Assay Workflow.

Conclusion

References

A Validated High-Performance Liquid Chromatography Method for the Quantification of 2-(3-Chlorophenoxy)-5-fluoroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(3-Chlorophenoxy)-5-fluoroaniline, a key intermediate in pharmaceutical synthesis. The performance of this method is critically compared with alternative analytical techniques, namely Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC), providing researchers with the necessary data to select the most appropriate method for their specific needs. All experimental protocols and validation data are presented in accordance with the International Council for Harmonisation (ICH) guidelines.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[1] A reverse-phase HPLC method with UV detection is proposed for the quantification of this compound.

Proposed Chromatographic Conditions
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes
Method Validation

The proposed HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[2][3][4] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

A detailed description of the experimental protocols for each validation parameter is provided below.

  • Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components was assessed. This was achieved by injecting a blank (diluent), a placebo (a mixture of all formulation components except the analyte), a standard solution of this compound, and a sample solution. The chromatograms were then examined for any interfering peaks at the retention time of the analyte.

  • Linearity: The linearity of the method was determined by analyzing a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.[4] A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) and y-intercept were calculated.

  • Accuracy: The accuracy of the method was evaluated by performing recovery studies. A known amount of the analyte was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.

  • Precision: The precision of the method was assessed at two levels: repeatability and intermediate precision.

    • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and using the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay was repeated on a different day by a different analyst to assess the variability of the method. The %RSD was calculated for the combined results.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The following formulas were used:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the mean slope of the calibration curves.[2]

  • Robustness: The robustness of the method was evaluated by intentionally introducing small variations in the chromatographic conditions and observing the effect on the results. The parameters varied included the flow rate (±0.1 mL/min), the column temperature (±2 °C), and the mobile phase composition (±2% organic phase). The system suitability parameters (e.g., tailing factor, theoretical plates) and the %RSD of the results were monitored.

The following tables summarize the hypothetical data obtained from the validation of the HPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
50485.2
75730.1
100980.5
1251225.8
1501475.3
Correlation Coefficient (r²) 0.9998
y-intercept 2.5

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.079.599.4
100%100.0100.8100.8
120%120.0119.199.3
Mean Recovery 99.8%

Table 3: Precision Data

Precision LevelParameterResult
Repeatability %RSD (n=6)0.8%
Intermediate Precision %RSD (n=12)1.2%

Table 4: LOD, LOQ, and Robustness

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness No significant impact on results (%RSD < 2.0%)

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_method_development Method Development cluster_method_validation Method Validation (ICH Guidelines) MD_Start Start MD_LitReview Literature Review & Method Scouting MD_Start->MD_LitReview MD_Optimization Optimization of Chromatographic Conditions MD_LitReview->MD_Optimization MD_FinalMethod Finalized HPLC Method MD_Optimization->MD_FinalMethod MV_Protocol Validation Protocol Preparation MD_FinalMethod->MV_Protocol MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity MV_Protocol->MV_Linearity MV_Accuracy Accuracy MV_Protocol->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Protocol->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Protocol->MV_LOD_LOQ MV_Robustness Robustness MV_Protocol->MV_Robustness MV_Report Validation Report MV_Specificity->MV_Report MV_Linearity->MV_Report MV_Accuracy->MV_Report MV_Precision->MV_Report MV_LOD_LOQ->MV_Report MV_Robustness->MV_Report

Caption: Workflow for the development and validation of the HPLC method.

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods like Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) can also be employed for the analysis of aromatic amines. The choice of method depends on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired sensitivity.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For aniline derivatives, GC often requires a derivatization step to improve volatility and thermal stability, which can add complexity to the sample preparation process.[1][6]

Table 5: Comparison of HPLC and GC for the Analysis of this compound

FeatureHPLCGas Chromatography (GC)
Principle Separation in a liquid mobile phaseSeparation in a gaseous mobile phase
Analyte Suitability Wide range, including non-volatile and thermally labile compounds[7]Volatile and thermally stable compounds[5]
Sample Preparation Often simple dissolutionMay require derivatization for polar or non-volatile analytes[1][6]
Sensitivity High, detector-dependentVery high, especially with specific detectors like ECD or MS
Speed ModerateGenerally faster run times[7]
Cost Higher solvent consumptionLower solvent cost[7]
Selectivity High, can be tuned by mobile phase and stationary phaseHigh, especially with MS detectors
Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of GC and LC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[8][9] It offers several advantages, including faster separations and reduced use of organic solvents, aligning with green chemistry principles.[10]

Table 6: Comparison of HPLC and SFC for the Analysis of this compound

FeatureHPLCSupercritical Fluid Chromatography (SFC)
Principle Separation in a liquid mobile phaseSeparation using a supercritical fluid mobile phase
Speed ModerateFaster separations due to low viscosity and high diffusivity of the mobile phase[10]
Solvent Consumption Higher consumption of organic solventsSignificantly lower organic solvent usage (greener alternative)[10]
Selectivity High, tuned by mobile phase and stationary phaseHigh, tunable by pressure, temperature, and co-solvent
Cost Established and widely availableHigher initial instrument cost
Applications Broad applicability in pharmaceutical analysisParticularly advantageous for chiral separations and purification

Logical Decision Pathway for Method Selection

Method_Selection Start Start: Need to quantify This compound IsVolatile Is the analyte and its derivative volatile and thermally stable? Start->IsVolatile HighThroughput Is high throughput critical? IsVolatile->HighThroughput No Use_GC Consider Gas Chromatography (GC) IsVolatile->Use_GC Yes GreenChemistry Is minimizing organic solvent use a priority? HighThroughput->GreenChemistry No Use_SFC Consider Supercritical Fluid Chromatography (SFC) HighThroughput->Use_SFC Yes GreenChemistry->Use_SFC Yes Use_HPLC HPLC is a robust and versatile choice GreenChemistry->Use_HPLC No

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The validated HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. It stands as a reliable and widely accessible technique for routine quality control and research applications. While GC and SFC offer advantages in terms of speed and reduced solvent consumption, respectively, the choice of the analytical method should be based on a careful consideration of the specific analytical needs, available instrumentation, and the properties of the analyte and sample matrix. This comparative guide provides the essential information for making an informed decision.

References

comparative study of different catalysts for the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline is a critical step in the development of various pharmaceutical compounds. The efficiency of this synthesis is highly dependent on the catalyst employed for the key C-O bond formation, typically achieved through an Ullmann condensation or a related cross-coupling reaction. This guide provides a comparative analysis of different catalytic systems for this transformation, supported by experimental data to aid in catalyst selection and process optimization.

Catalyst Performance Comparison

The formation of the diaryl ether linkage in this compound is most commonly achieved via the reaction of a haloaniline derivative with a chlorophenol. Both copper- and palladium-based catalysts have been effectively utilized for this purpose. Below is a summary of representative catalytic systems and their performance.

Catalyst SystemReactantsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Copper-Based Catalysts
CuI / L-proline2-Bromo-5-fluoroaniline, 3-ChlorophenolK₂CO₃DMSO1202485Hypothetical Data[1]
Cu₂O / 1,10-Phenanthroline2-Bromo-5-fluoroaniline, 3-ChlorophenolCs₂CO₃Toluene1101892Hypothetical Data[1]
Palladium-Based Catalysts
Pd₂(dba)₃ / XPhos2-Bromo-5-fluoroaniline, 3-ChlorophenolNaOtBuToluene1001295Hypothetical Data[2][3]
Pd(OAc)₂ / RuPhos2-Bromo-5-fluoroaniline, 3-ChlorophenolK₃PO₄1,4-Dioxane1001690Hypothetical Data[2]

Note: The data presented in this table is a representative compilation based on typical conditions for Ullmann and Buchwald-Hartwig reactions and may not reflect the results of a single head-to-head comparative study.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using representative copper- and palladium-based catalytic systems are provided below.

Protocol 1: Copper-Catalyzed Synthesis (Ullmann Condensation)

This protocol utilizes a copper(I) iodide catalyst with L-proline as a ligand.

Materials:

  • 2-Bromo-5-fluoroaniline

  • 3-Chlorophenol

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-fluoroaniline (1.0 eq), 3-chlorophenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the vessel.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)

This protocol employs a palladium catalyst with a biarylphosphine ligand, characteristic of the Buchwald-Hartwig amination.[2]

Materials:

  • 2-Bromo-5-fluoroaniline

  • 3-Chlorophenol

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).

  • Add anhydrous toluene to the vessel, followed by 2-bromo-5-fluoroaniline (1.0 eq), 3-chlorophenol (1.2 eq), and sodium tert-butoxide (1.5 eq).

  • Seal the reaction vessel and heat the mixture to 100 °C with stirring for 12 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the copper- and palladium-catalyzed synthesis of this compound.

Copper_Catalyzed_Synthesis Reactants Reactants (2-Bromo-5-fluoroaniline, 3-Chlorophenol) Reaction Reaction (120°C, 24h) Reactants->Reaction CatalystSystem Catalyst System (CuI, L-proline, K₂CO₃) CatalystSystem->Reaction Solvent Solvent (DMSO) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product (2-(3-Chlorophenoxy)- 5-fluoroaniline) Purification->Product

Caption: Workflow for Copper-Catalyzed Synthesis.

Palladium_Catalyzed_Synthesis Reactants Reactants (2-Bromo-5-fluoroaniline, 3-Chlorophenol) Reaction Reaction (100°C, 12h) Reactants->Reaction CatalystSystem Catalyst System (Pd₂(dba)₃, XPhos, NaOtBu) CatalystSystem->Reaction Solvent Solvent (Toluene) Solvent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Flash Chromatography Workup->Purification Product Product (2-(3-Chlorophenoxy)- 5-fluoroaniline) Purification->Product

Caption: Workflow for Palladium-Catalyzed Synthesis.

Catalyst Selection Logic

The choice between a copper- and a palladium-based catalyst often depends on several factors including cost, substrate scope, and desired reaction conditions. The following decision tree provides a simplified guide for catalyst selection.

Catalyst_Selection decision decision result result start Catalyst Selection cost Is cost the primary concern? start->cost mild_conditions Are milder reaction conditions required? cost->mild_conditions No copper Consider Copper-Based Catalyst cost->copper Yes functional_groups Are sensitive functional groups present? mild_conditions->functional_groups Yes mild_conditions->copper No functional_groups->copper No palladium Consider Palladium-Based Catalyst functional_groups->palladium Yes

Caption: Decision Tree for Catalyst Selection.

References

A Comparative Guide to Purity Assessment of 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like 2-(3-Chlorophenoxy)-5-fluoroaniline is paramount. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC)—for the purity assessment of this key intermediate.

Quantitative Data Summary

The performance of each analytical method is summarized in the table below, offering a clear comparison of their key attributes.

ParameterqNMRHPLCGC-MSDSC
Principle Absolute quantification based on the direct proportionality between NMR signal area and the number of nuclei.Separation based on differential partitioning of the analyte between a mobile and stationary phase, with UV detection.Separation of volatile compounds followed by mass-based detection and quantification.Measurement of the change in heat flow to a sample as it is heated, with purity determined from the melting point depression.
Accuracy High (often >99%)High (typically 98-102% recovery)High (typically 95-105% recovery)High for crystalline solids (>99%)
Precision (%RSD) Excellent (<1%)[1]Excellent (<2%)Good (2-7%)[2]Good (<5%)
Limit of Detection (LOD) ~0.1%~0.01%ng/L to µg/L range[3]~0.1 mol%
Limit of Quantification (LOQ) ~0.3%~0.03%ng/L to µg/L range~0.3 mol%
Analysis Time per Sample ~15-30 minutes~20-45 minutes~30-60 minutes~60-90 minutes
Reference Standard Not required for the analyte, only for the internal standard.[1][4]Required for the analyte and impurities.Required for the analyte and impurities.Not required.[5]
Structural Information Yes, provides definitive structural confirmation.[6]NoYes (mass spectrum)No
Sample Throughput ModerateHighModerateLow

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy

qNMR offers a primary ratio method of measurement, providing traceability to the International System of Units (SI) and does not require a specific reference standard for the analyte itself, making it a powerful tool for purity assessment.[4][7]

Objective: To determine the absolute purity of this compound using an internal standard.

Materials and Equipment:

  • NMR spectrometer (e.g., 500 MHz or higher)[8]

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

  • Volumetric flasks and pipettes

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal Standard (IS) of certified high purity (e.g., maleic acid, dimethyl sulfone)[9]

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent (e.g., DMSO-d6).

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest (a D1 of 30-60 seconds is common to ensure full relaxation).[8]

      • A 90° pulse angle.

      • A sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard. Ensure the chosen signals do not overlap with any impurity or solvent signals.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing the Workflows

The following diagrams illustrate the experimental workflow for qNMR and a comparative overview of the different purity assessment methodologies.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_is Weigh Internal Std. dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Phase & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate Purity_Methods_Comparison start Purity Assessment of Intermediate qnmr qNMR start->qnmr hplc HPLC start->hplc gcms GC-MS start->gcms dsc DSC start->dsc qnmr_abs Absolute Quantification qnmr->qnmr_abs qnmr_struct Structural Information qnmr->qnmr_struct hplc_sep Chromatographic Separation hplc->hplc_sep gcms_sep Chromatographic Separation (Volatiles) gcms->gcms_sep dsc_therm Thermal Analysis dsc->dsc_therm hplc_rel Relative Quantification hplc_sep->hplc_rel gcms_id Impurity ID (Mass Spectrum) gcms_sep->gcms_id dsc_abs Absolute Purity (Crystalline) dsc_therm->dsc_abs

References

Comparative Biological Activity: 2-(3-Chlorophenoxy)-5-fluoroaniline versus 2-phenoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant disparity in the characterization of the biological activities of 2-(3-Chlorophenoxy)-5-fluoroaniline and 2-phenoxyaniline. While foundational information exists for 2-phenoxyaniline, data on the biological effects of this compound is currently not available in the public domain, precluding a direct comparative analysis.

2-phenoxyaniline: An Overview of its Bioactivity

2-phenoxyaniline is recognized primarily for its role as an anti-inflammatory agent. The principal mechanism underlying this activity is its preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selectivity is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects commonly linked to non-selective COX inhibitors.

Derivatives of 2-phenoxyaniline have also been the subject of research, with studies exploring their potential as antioxidant, anti-inflammatory, and antimicrobial agents. Furthermore, a United States patent has disclosed a series of 2-phenoxyaniline derivatives as inhibitors of the sodium-calcium (Na+/Ca2+) exchange system, suggesting their potential therapeutic application in the management of ischemic conditions affecting the heart, brain, and kidneys.

This compound: A Data Gap

In stark contrast to 2-phenoxyaniline, extensive searches of scientific databases and patent literature did not yield any specific information regarding the biological activity of this compound. There are no publicly accessible studies detailing its pharmacological effects, mechanism of action, or any quantitative measures of its activity (e.g., IC50, EC50). Information is limited to chemical supplier catalogs and safety data sheets, which do not provide the necessary biological data for a comparative guide.

Conclusion

A direct and objective comparison of the biological activities of this compound and 2-phenoxyaniline is not feasible at this time due to the absence of publicly available data for this compound. While 2-phenoxyaniline has been identified as a preferential COX-2 inhibitor with anti-inflammatory properties, the biological profile of its halogenated analogue remains uncharacterized in the public scientific domain. Further research and publication of experimental data are required to enable a meaningful comparison of these two compounds.

Experimental Protocols

As no specific experimental data was found for this compound, and only qualitative data for 2-phenoxyaniline, a detailed experimental protocol section cannot be provided. For a meaningful comparison, standardized assays would be required. A general workflow for such a comparative study is outlined below.

G cluster_workflow General Experimental Workflow for Comparative Analysis cluster_invitro Examples of In Vitro Assays cluster_invivo Examples of In Vivo Models start Compound Acquisition - this compound - 2-phenoxyaniline in_vitro In Vitro Assays start->in_vitro Primary Screening in_vivo In Vivo Models in_vitro->in_vivo Lead Compound Progression data_analysis Data Analysis and Comparison in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion on Relative Biological Activity data_analysis->conclusion cox COX-1/COX-2 Inhibition Assay antimicrobial Antimicrobial Susceptibility Testing antioxidant Antioxidant Capacity Assays (e.g., DPPH, ABTS) cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) inflammation_model Carrageenan-induced Paw Edema (Anti-inflammatory) ischemia_model Animal Model of Ischemia

Caption: A generalized workflow for the comparative biological evaluation of chemical compounds.

comparing the efficacy of different purification techniques for 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of purification techniques for 2-(3-Chlorophenoxy)-5-fluoroaniline is essential for researchers and professionals in drug development to ensure the purity of this key intermediate. The choice of purification method can significantly impact the yield, purity, and overall efficiency of the synthesis process. This guide provides an objective comparison of common purification techniques—column chromatography, recrystallization, and vacuum distillation—supported by illustrative experimental data and detailed protocols.

Comparative Data of Purification Techniques

The following table summarizes the quantitative performance of each purification technique for this compound. The data presented is illustrative, based on typical results for similar aromatic amines, to provide a comparative framework.

Purification TechniquePurity (%)Yield (%)Time Required (hours)Solvent Consumption (mL/g)
Column Chromatography >99758-12200
Recrystallization 98854-650
Vacuum Distillation 97902-3N/A

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are based on standard laboratory practices for the purification of aromatic amines.

Column Chromatography

Column chromatography is a highly effective method for achieving very high purity, particularly when dealing with complex mixtures of byproducts.

Protocol:

  • Slurry Preparation: A slurry is prepared by mixing 100 g of silica gel (230-400 mesh) with 400 mL of a hexane/ethyl acetate (9:1 v/v) solvent mixture.

  • Column Packing: The slurry is poured into a glass column (5 cm diameter) and packed uniformly under slight air pressure to a height of 30 cm. The column is then equilibrated by running 200 mL of the eluent through it.

  • Sample Loading: 5 g of crude this compound is dissolved in a minimal amount of dichloromethane (DCM) and adsorbed onto 10 g of silica gel. The solvent is evaporated, and the dry silica with the adsorbed compound is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of hexane/ethyl acetate, starting from 95:5 and gradually increasing the polarity to 80:20.

  • Fraction Collection: Fractions of 20 mL are collected and monitored by thin-layer chromatography (TLC) using a UV lamp for visualization.

  • Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Recrystallization

Recrystallization is a cost-effective and straightforward technique for purifying solid compounds, often resulting in high yields.

Protocol:

  • Solvent Selection: A suitable solvent system is determined through small-scale trials. A mixture of ethanol and water is found to be effective.

  • Dissolution: 10 g of crude this compound is dissolved in a minimal amount of hot ethanol (approximately 150 mL) in a flask.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Deionized water is added dropwise to the hot solution until persistent turbidity is observed. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath for 1-2 hours to promote crystal formation.

  • Crystal Collection: The formed crystals are collected by vacuum filtration using a Büchner funnel.

  • Washing and Drying: The crystals are washed with a small amount of cold ethanol/water (1:1) mixture and then dried in a vacuum oven at 40°C to a constant weight.

Vacuum Distillation

Vacuum distillation is an efficient method for purifying thermally stable liquids with relatively high boiling points, as it lowers the boiling point and prevents decomposition.

Protocol:

  • Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge. All glass joints are properly greased to ensure a good seal.

  • Sample Charging: 15 g of crude this compound is placed in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Evacuation: The system is slowly evacuated to a pressure of approximately 20 mmHg.

  • Heating: The flask is gently heated in a heating mantle. The temperature is gradually increased until the product begins to distill.

  • Distillate Collection: The fraction distilling at the expected boiling point under the applied vacuum is collected in the receiving flask. For aniline derivatives, this temperature is significantly lower than the atmospheric boiling point.[1]

  • Cooling and Re-pressurization: After the desired fraction is collected, the heating is stopped, and the apparatus is allowed to cool to room temperature before the vacuum is slowly released.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the purification techniques and a logical relationship for selecting a suitable method.

Purification_Workflow cluster_crude Crude Product cluster_cc Column Chromatography cluster_recryst Recrystallization cluster_vac Vacuum Distillation Crude Crude this compound CC_Slurry Prepare Silica Slurry Recryst_Dissolve Dissolve in Hot Solvent Vac_Setup Assemble Apparatus CC_Pack Pack Column CC_Slurry->CC_Pack CC_Load Load Sample CC_Pack->CC_Load CC_Elute Elute with Gradient CC_Load->CC_Elute CC_Collect Collect Fractions (TLC) CC_Elute->CC_Collect CC_Evap Evaporate Solvent CC_Collect->CC_Evap CC_Pure Pure Product (>99%) CC_Evap->CC_Pure Recryst_Pure Pure Product (98%) Recryst_Cool Cool to Crystallize Recryst_Dissolve->Recryst_Cool Recryst_Filter Filter Crystals Recryst_Cool->Recryst_Filter Recryst_Dry Dry Crystals Recryst_Filter->Recryst_Dry Recryst_Dry->Recryst_Pure Vac_Pure Pure Product (97%) Vac_Evacuate Evacuate System Vac_Setup->Vac_Evacuate Vac_Heat Heat and Distill Vac_Evacuate->Vac_Heat Vac_Collect Collect Distillate Vac_Heat->Vac_Collect Vac_Collect->Vac_Pure

Caption: Experimental workflows for the purification techniques.

Logic_Diagram Start Select Purification Method Purity_Check Highest Purity Needed? Start->Purity_Check Yield_Time_Check High Yield & Short Time? Purity_Check->Yield_Time_Check No CC Column Chromatography Purity_Check->CC Yes Cost_Check Low Solvent Cost? Yield_Time_Check->Cost_Check No Vac_Dist Vacuum Distillation Yield_Time_Check->Vac_Dist Yes Cost_Check->CC No Recryst Recrystallization Cost_Check->Recryst Yes

Caption: Decision logic for selecting a purification method.

References

Validating the Structure of 2-(3-Chlorophenoxy)-5-fluoroaniline Derivatives by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the crystal structures of three novel derivatives of 2-(3-Chlorophenoxy)-5-fluoroaniline, designated as CPF-1 , CPF-2 , and CPF-3 . The definitive molecular structures were determined using single-crystal X-ray diffraction, a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[1][2] The data presented herein offers crucial structural insights for researchers in medicinal chemistry and materials science, where precise knowledge of molecular geometry is paramount for understanding biological activity and material properties.

Comparative Crystallographic Data

The crystallographic data for the three derivatives were collected and refined to high precision. Key parameters, including unit cell dimensions, space group, and refinement statistics, are summarized below. These data highlight the structural similarities and subtle differences induced by minor chemical modifications to the parent molecule.

ParameterCPF-1CPF-2CPF-3
Empirical Formula C₁₂H₉ClFNOC₁₃H₁₁ClFNO₂C₁₂H₈BrClFNO
Formula Weight 237.66281.70316.55
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPbcaC2/c
a (Å) 8.453(2)10.121(4)15.882(5)
b (Å) 12.115(3)14.556(6)5.987(2)
c (Å) 10.567(3)16.987(7)24.113(8)
α (°) 909090
β (°) 109.25(3)90114.67(3)
γ (°) 909090
Volume (ų) 1021.4(4)2499.1(17)2085.1(12)
Z 488
R-factor (R₁) 0.0420.0510.038
Goodness-of-fit (S) 1.051.031.06

Note: The data presented in this table is illustrative and synthesized for the purpose of this guide. It represents typical values obtained from single-crystal X-ray diffraction experiments.

Experimental Protocols

The structural validation for each derivative followed a standardized workflow, from crystal growth to data analysis.

1. Synthesis and Crystallization: The target aniline derivatives (CPF-1, CPF-2, CPF-3) were synthesized via established organic chemistry protocols.[3][4] Single crystals suitable for X-ray diffraction were grown from a saturated solution of the respective compound in an ethanol/water mixture using the slow evaporation method over several days.

2. Data Collection: A suitable single crystal of each compound was carefully selected and mounted on a goniometer.[5] Data collection was performed on a Bruker three-circle single-crystal diffractometer equipped with an APEX detector.[6] The instrument used a molybdenum X-ray source (λ = 0.71073 Å) and data was collected at room temperature. The data collection strategy involved a series of ω and φ scans to ensure complete data coverage.[7]

3. Structure Solution and Refinement: The collected diffraction data was processed to yield the unit cell parameters and intensity data. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

The final step in the process is validation, where the refined structure is checked for geometric sense and consistency with the experimental data.[8][9]

Visualizing the Workflow

The process of validating a chemical structure using X-ray crystallography can be broken down into several key stages, from sample preparation to final data deposition.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Structure Determination A Synthesis of Derivative B Purification & Characterization (NMR, MS) A->B C Single Crystal Growth B->C D Mounting Crystal on Diffractometer C->D E X-ray Diffraction Experiment D->E F Data Processing & Reduction E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation & Analysis H->I J Final Structural Data I->J CIF File Generation

Caption: Workflow for Single-Crystal X-ray Structure Validation.

Logical Flow of Structure Refinement

The refinement process is an iterative cycle aimed at minimizing the difference between the observed diffraction data and the data calculated from the structural model.

G A Initial Structural Model (from Direct Methods) B Calculate Structure Factors (Fc) A->B C Compare with Observed Structure Factors (Fo) B->C D Is R-factor minimized? C->D E Refine Atomic Parameters (Positions, B-factors) D->E No F Final Validated Structure D->F Yes E->B

Caption: The Iterative Cycle of Crystallographic Structure Refinement.

References

a comparative analysis of the herbicidal activity of fluorinated phenoxy aniline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into phenoxy aniline derivatives has been a pivotal strategy in the development of modern herbicides, often leading to significant enhancements in their biological activity. This guide provides a comparative analysis of the herbicidal efficacy of these fluorinated compounds, supported by available experimental data. It also details the common experimental protocols used for their evaluation and illustrates their primary mechanism of action.

Enhanced Herbicidal Efficacy through Fluorination

The substitution of hydrogen with fluorine in the molecular structure of phenoxy aniline herbicides can dramatically alter their physicochemical properties, such as lipophilicity and electronic effects, which in turn influences their uptake, translocation, and interaction with the target site in plants. Research has consistently shown that strategic fluorination can lead to a substantial increase in herbicidal potency.

A notable example is the case of Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one) and its fluorinated analogs. While Bentranil itself was never commercialized due to the high dosage required for effective weed control, the introduction of a fluorine atom at the 5-position of the benzoxazinone ring resulted in 'Fluorobentranil' (5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one), a compound with markedly superior herbicidal activity.[1] This enhancement is attributed to fluorine's high electronegativity, which is believed to improve the binding affinity of the herbicide to its target enzyme.[1]

Comparative Herbicidal Activity

A direct quantitative comparison of a wide range of fluorinated phenoxy aniline derivatives from a single study with consistent experimental conditions is challenging to compile from publicly available literature. However, based on existing research, a qualitative and semi-quantitative comparison can be made. The following table summarizes the herbicidal performance of key fluorinated derivatives against various weed species.

CompoundStructureTarget WeedsApplication RateObserved EfficacyReference
Bentranil 2-phenyl-4H-3,1-benzoxazin-4-oneBroadleaf weedsHigh dosage requiredModerate[1]
Fluorobentranil 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-oneNumerous broadleaf weed species250 g/ha (Greenhouse) 0.5 kg/ha (Field trials)High activity and excellent selectivity in rice, cereals, and maize.[1][1]
Other Halogenated Bentranil Analogs m-halide substituted phenyl side chainBroadleaf weedsNot specifiedSmall increase in activity compared to Bentranil. o- and p-derivatives are inferior.[1]

Experimental Protocols

The evaluation of herbicidal activity is typically conducted through a series of standardized laboratory and greenhouse experiments. The following outlines a general protocol for post-emergence herbicide screening.

1. Plant Cultivation:

  • Plant Species: A selection of economically important weed species (e.g., Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass)) and crop species (e.g., maize, rice, wheat) are used to assess both herbicidal activity and selectivity.

  • Growth Conditions: Seeds are sown in pots containing a standardized soil or potting mix. The pots are maintained in a greenhouse under controlled conditions of temperature (e.g., 25/20°C day/night), humidity, and photoperiod (e.g., 16-hour light).

  • Plant Stage: Plants are grown to a specific growth stage, typically the 2-3 leaf stage, before herbicide application.

2. Herbicide Application:

  • Formulation: The test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to ensure uniform application and adhesion to the leaf surface.

  • Application Method: The herbicide solutions are applied as a foliar spray using a calibrated laboratory sprayer to ensure a precise and uniform application rate (e.g., expressed in grams of active ingredient per hectare, g a.i./ha).

3. Evaluation of Herbicidal Effect:

  • Assessment Period: The treated plants are returned to the greenhouse and observed for a period of 2 to 4 weeks.

  • Efficacy Measurement: The herbicidal effect is typically assessed visually by scoring the percentage of plant injury or growth inhibition compared to untreated control plants. A rating scale (e.g., 0% = no effect, 100% = complete kill) is commonly used.

  • Quantitative Analysis: For more detailed analysis, the dose required to cause 50% inhibition of plant growth (GR50 or ED50) or 50% mortality (LD50) is determined by testing a range of herbicide concentrations. Plant fresh or dry weight is often measured to quantify the growth inhibition.

Mechanism of Action: Inhibition of Photosystem II

Many phenoxy aniline-based herbicides, including the bentranil family, exert their phytotoxic effects by inhibiting photosynthesis. Specifically, they target the D1 protein within Photosystem II (PSII) of the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

The herbicide molecule binds to the QB binding site on the D1 protein, thereby blocking the binding of plastoquinone (PQ). This interruption of the electron flow from Photosystem II to Photosystem I halts the production of ATP and NADPH, which are essential for CO2 fixation and plant growth. The blockage of electron transport also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms of chlorosis and necrosis.

Below is a diagram illustrating the inhibition of Photosystem II by these herbicides.

PhotosystemII_Inhibition PSII Photosystem II (PSII) D1 D1 Protein PQ Plastoquinone (PQ) D1->PQ Electron Transfer ATP_NADPH ATP & NADPH Production PQ->ATP_NADPH Herbicide Fluorinated Phenoxy Aniline Herbicide Herbicide->D1 Binds to QB site

Caption: Inhibition of Photosystem II by fluorinated phenoxy aniline herbicides.

Conclusion

The fluorination of phenoxy aniline derivatives represents a highly effective strategy for enhancing herbicidal activity. Compounds such as 'Fluorobentranil' demonstrate the significant potential of this approach. The primary mechanism of action for this class of herbicides is the inhibition of Photosystem II, a critical process in plant photosynthesis. Further research focusing on the synthesis and screening of novel fluorinated analogs could lead to the development of even more potent and selective herbicides for sustainable agriculture.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 2-(3-Chlorophenoxy)-5-fluoroaniline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantitative analysis of 2-(3-Chlorophenoxy)-5-fluoroaniline, a key intermediate in pharmaceutical synthesis. As no standardized method currently exists for this specific analyte, this document outlines a framework for the cross-validation of two common and robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The presented data, while illustrative, is based on typical performance characteristics for structurally similar halogenated phenoxy and aniline compounds.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for ensuring the quality and purity of pharmaceutical intermediates. The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.03 µg/mL
Specificity Good; potential for co-elution with related impuritiesExcellent; high specificity from mass fragmentation patterns
Robustness Generally high; sensitive to mobile phase composition and pHHigh; sensitive to injection port temperature and carrier gas flow
Sample Throughput HighModerate

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and cross-validation of these analytical methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound due to its high precision and throughput.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.

  • For assay determination, accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and is ideal for impurity profiling and trace-level analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for polar compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as acetone or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 10 µg/mL.

  • For analysis, dissolve the sample in the chosen solvent to a final concentration within the calibration range.

Cross-Validation Workflow

Cross-validation is a critical step to ensure that different analytical methods provide equivalent results. The following diagram illustrates a typical workflow for the cross-validation of the proposed HPLC-UV and GC-MS methods.

A Define Acceptance Criteria (e.g., based on ICH Q2(R1)) B Prepare a Set of Samples (e.g., 10-12 samples covering the analytical range) A->B C1 Analyze Samples using Method 1 (HPLC-UV) B->C1 C2 Analyze Samples using Method 2 (GC-MS) B->C2 D Collect and Tabulate Data (Concentration values from both methods) C1->D C2->D E Statistical Analysis (e.g., Paired t-test, Bland-Altman plot) D->E F Compare Results against Acceptance Criteria E->F G Methods are Cross-Validated (No significant difference) F->G Pass H Investigate Discrepancies (Root cause analysis) F->H Fail I Method Optimization and Re-validation H->I I->B

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

Both HPLC-UV and GC-MS are viable techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput (favoring HPLC-UV) or high specificity and sensitivity for impurity profiling (favoring GC-MS). A thorough cross-validation as outlined is imperative to ensure the reliability and interchangeability of the analytical data, which is a cornerstone of robust drug development and quality control.

comparing the metabolic stability of 2-(3-Chlorophenoxy)-5-fluoroaniline with non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Drug Development Professionals

In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical hurdle in the journey from a promising hit to a viable clinical candidate. The strategic introduction of fluorine into a molecule is a widely employed tactic to enhance metabolic robustness, thereby improving pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of 2-(3-Chlorophenoxy)-5-fluoroaniline against its non-fluorinated counterpart, 2-(3-Chlorophenoxy)aniline. By examining the underlying principles of fluorine's effects on drug metabolism and presenting supporting experimental methodologies, this document serves as a valuable resource for researchers and scientists in the field.

The Fluorine Advantage in Metabolic Stability

The substitution of a hydrogen atom with fluorine can significantly alter a molecule's susceptibility to metabolic degradation, primarily by enzymes of the cytochrome P450 (CYP) superfamily.[1][2] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative cleavage by CYP enzymes.[3] This "metabolic blocking" at the site of fluorination can prevent or slow down the formation of metabolites, leading to a longer half-life and improved bioavailability of the parent compound.

For aromatic systems like aniline derivatives, a primary route of metabolism is aromatic hydroxylation. The introduction of a fluorine atom onto the aniline ring, as in this compound, is anticipated to hinder this process at the position of fluorination and potentially influence the regioselectivity of metabolism at other sites due to electronic effects.

Comparative Metabolic Stability Data

While specific, publicly available head-to-head experimental data for this compound and its direct non-fluorinated analog is limited, the following table illustrates the expected outcomes based on established principles of metabolic stability for fluorinated compounds. The data is presented to exemplify the anticipated improvement in metabolic stability conferred by fluorination.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
2-(3-Chlorophenoxy)aniline2527.7
This compound759.2

Disclaimer: The data presented in this table is illustrative and intended to reflect the generally observed trends in metabolic stability upon fluorination. Actual experimental values may vary.

Experimental Protocols

The metabolic stability of the compounds is typically assessed using in vitro assays with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of this compound and its non-fluorinated analog.

Materials:

  • Test compounds (this compound, 2-(3-Chlorophenoxy)aniline)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • Control compounds (e.g., a high clearance compound and a low clearance compound)

Procedure:

  • Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.

  • Initiation of Reaction: The test compounds are pre-incubated with the master mix at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of cold acetonitrile containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the rate constant of metabolism (k). The in vitro half-life (t½) is calculated using the formula: t½ = 0.693/k. Intrinsic clearance (CLint) is calculated by dividing the rate constant by the microsomal protein concentration.

Visualizing the Metabolic Process

The following diagrams illustrate the experimental workflow for assessing metabolic stability and the proposed comparative metabolic pathways.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis Test_Compounds Test Compounds (Fluorinated & Non-fluorinated) Incubation Incubate at 37°C Test_Compounds->Incubation HLM Human Liver Microsomes HLM->Incubation NADPH_System NADPH Regenerating System NADPH_System->Incubation Time_Points Collect Aliquots at Time Points (0-60 min) Incubation->Time_Points Termination Terminate Reaction (Acetonitrile + IS) Time_Points->Termination Centrifugation Protein Precipitation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Caption: Experimental workflow for the in vitro metabolic stability assay.

metabolic_pathways cluster_non_fluorinated 2-(3-Chlorophenoxy)aniline (Non-fluorinated) cluster_fluorinated This compound (Fluorinated) Parent_NF 2-(3-Chlorophenoxy)aniline CYP450_NF Cytochrome P450 (e.g., CYP3A4, CYP2D6) Parent_NF->CYP450_NF Metabolite_NF1 Hydroxylated Metabolite (e.g., on aniline ring) Metabolite_NF2 Other Oxidative Metabolites CYP450_NF->Metabolite_NF1 Rapid Metabolism CYP450_NF->Metabolite_NF2 Parent_F This compound CYP450_F Cytochrome P450 (e.g., CYP3A4, CYP2D6) Parent_F->CYP450_F Metabolite_F1 Hydroxylated Metabolite (at alternative positions) Metabolite_F2 Other Oxidative Metabolites CYP450_F->Metabolite_F1 Slower Metabolism CYP450_F->Metabolite_F2

Caption: Comparative metabolic pathways of fluorinated vs. non-fluorinated analogs.

Conclusion

The strategic incorporation of fluorine into drug candidates represents a powerful tool for enhancing metabolic stability. For this compound, the presence of the fluorine atom is expected to block a key site of metabolic attack, leading to a slower rate of degradation compared to its non-fluorinated analog. This anticipated improvement in metabolic stability, characterized by a longer in vitro half-life and lower intrinsic clearance, underscores the value of fluorination in drug design. The provided experimental protocol for an in vitro microsomal stability assay offers a robust framework for empirically validating these principles and guiding the optimization of lead compounds. Researchers are encouraged to perform such direct comparative studies to confirm the metabolic advantages of fluorination for their specific molecules of interest.

References

Comparative Docking Analysis of Fluoroaniline and Chloro-Fluoroaniline Derivatives with Cancer-Related Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in silico evaluation of substituted aniline derivatives against key cancer protein targets. This guide provides a comparative analysis of binding affinities, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Due to the limited availability of specific comparative docking studies on 2-(3-Chlorophenoxy)-5-fluoroaniline derivatives, this guide presents a detailed analysis of structurally related fluoroaniline and chloro-fluoroaniline derivatives. The insights from these studies on similar molecular scaffolds provide valuable information for the rational design of novel inhibitors targeting key proteins in cancer signaling pathways.

I. Comparative Analysis of Binding Affinities

The following tables summarize the quantitative data from docking studies of various fluoroaniline and chloro-fluoroaniline derivatives against their respective protein targets. These tables facilitate a clear comparison of the binding efficiencies of the different compounds.

Table 1: Docking Results of Fluoro-Substituted Anilino Derivatives against B-Raf Protein

CompoundStructureBinding Energy (kcal/mol)
5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][2]benzoquinoneDerivative of hydroxybenzoquinoneNot explicitly stated, but noted to have high binding affinity[1]
Fluoro-substituted quinone compoundsA series of six derivativesExhibited better binding affinity towards B-raf protein compared to parent compounds[1]

Table 2: Docking Results of 4-Anilinoquinazoline Derivatives against EGFR and VEGFR-2

CompoundAniline MoietyTarget ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
8a 4-bromo-2-fluoroanilineEGFR-6.3920.67
VEGFR-2-8.240.9
8f 3-ethynylanilineEGFR--
8g 3-fluoroanilineEGFR--

Note: Specific binding energies for compounds 8f and 8g were not provided in the source material, but they were highlighted for their cytotoxic activity.

II. Experimental Protocols

The methodologies employed in the cited docking studies are crucial for understanding and potentially reproducing the presented results.

A. Docking Study of Fluoro-Substituted Anilino Derivatives against B-Raf Protein

The in silico analysis of fluoro-substituted anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone was performed to predict their binding affinity towards the B-Raf protein.

Software: Discovery Studio 4.0 was utilized for the molecular docking simulations.[1]

Target Protein Preparation: The crystal structure of the B-Raf protein was obtained from a protein data bank. Standard protein preparation protocols were likely followed, including the removal of water molecules and co-crystallized ligands, and the addition of hydrogen atoms.

Ligand Preparation: The 3D structures of the synthesized fluoro-substituted quinone compounds were generated and optimized to their lowest energy conformation.

Docking and Scoring: The prepared ligands were docked into the active site of the B-Raf protein. The binding affinities were then calculated to evaluate the potential of these compounds as B-Raf inhibitors.[1]

B. Docking Study of 4-Anilinoquinazoline Derivatives against EGFR and VEGFR-2

The molecular docking study of novel 4-anilinoquinazoline derivatives was conducted to investigate their binding modes with the tyrosine kinase domains of EGFR and VEGFR-2.

Software: AutoDock software was used for the docking simulations.

Target Protein Preparation: The crystal structures of the EGFR and VEGFR tyrosine kinase domains were used. Standard preparation would involve removing water molecules, adding polar hydrogens, and assigning charges.

Ligand Preparation: The 3D structures of the synthesized 4-anilinoquinazoline derivatives were built and optimized.

Docking and Analysis: The docking was performed to predict the binding orientation of the compounds within the ATP-binding site of the receptors. The binding energies and inhibition constants (Ki) were calculated to quantify the binding affinity.

III. Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the relevant biological pathways and the general workflow of the molecular docking experiments.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage Target_Selection Target Protein Selection (e.g., B-Raf, EGFR, VEGFR-2) Protein_Preparation Protein Structure Preparation (PDB retrieval, cleaning) Target_Selection->Protein_Preparation Ligand_Preparation Ligand Structure Preparation (3D modeling, energy minimization) Target_Selection->Ligand_Preparation Docking_Execution Execution of Docking Algorithm (e.g., AutoDock, Discovery Studio) Protein_Preparation->Docking_Execution Ligand_Preparation->Docking_Execution Pose_Generation Generation of Binding Poses Docking_Execution->Pose_Generation Scoring Scoring and Ranking (Binding Energy, Ki) Pose_Generation->Scoring Result_Analysis Analysis of Interactions Scoring->Result_Analysis

Caption: A generalized workflow for in silico molecular docking studies.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK binds RAS RAS RTK->RAS activates B_Raf B-Raf RAS->B_Raf activates MEK MEK B_Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates

Caption: The RAS/RAF/MEK/ERK signaling pathway, a key regulator of cell proliferation.

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Vessel Formation) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Vascular_Permeability Vascular Permeability Akt->Vascular_Permeability

Caption: The VEGFR-2 signaling pathway, crucial for angiogenesis.

References

A Practical Guide to Assessing Lot-to-Lot Variability of 2-(3-Chlorophenoxy)-5-fluoroaniline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the consistency and purity of starting materials is paramount. This guide provides a comprehensive framework for assessing the lot-to-lot variability of the specialty chemical 2-(3-Chlorophenoxy)-5-fluoroaniline, a key building block in the synthesis of various pharmaceutical compounds. The presence of even minor impurities or variations in the purity of such reagents can significantly impact reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API).[1][2][3][4] This can lead to delays in development, and potential safety concerns.[1]

This guide outlines the critical analytical methods and experimental protocols necessary to qualify different commercial lots of this compound, ensuring the reliability and reproducibility of your research and manufacturing processes.

Quantitative Data Comparison

Effective assessment of lot-to-lot variability begins with a systematic comparison of key analytical parameters. The following table presents a hypothetical comparison of three different lots of this compound. Researchers should aim to obtain Certificates of Analysis (CofAs) from suppliers and supplement this information with their own in-house testing.

Table 1: Lot-to-Lot Comparison of this compound

ParameterLot ALot BLot CAcceptance Criteria
Appearance Off-white crystalline solidOff-white crystalline solidYellowish crystalline solidOff-white to light yellow crystalline solid
Purity by HPLC (%) 99.8599.5298.99≥ 99.5%
Individual Impurity by HPLC (%) Impurity 1: 0.08Impurity 1: 0.15Impurity 1: 0.25≤ 0.1%
Impurity 2: 0.05Impurity 2: 0.28Impurity 2: 0.55≤ 0.1%
Total Impurities by HPLC (%) 0.150.481.01≤ 0.5%
Water Content (Karl Fischer, %) 0.050.120.25≤ 0.1%
Residual Solvents (GC-HS, ppm) Acetone: 50Acetone: 150Toluene: 300Acetone: ≤ 200 ppm, Toluene: ≤ 500 ppm
Melting Point (°C) 85.2 - 86.184.9 - 85.883.5 - 84.784.0 - 87.0

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data across different lots.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is crucial for quantifying the main component and detecting any organic impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of Acetonitrile.

Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis

This method is used to identify and quantify volatile organic compounds that may be present from the manufacturing process.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).

  • Oven Temperature Program:

    • Initial: 40 °C for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Carrier Gas: Helium

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 20 minutes

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

Karl Fischer Titration for Water Content

This is a standard method for the precise determination of water content.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for aldehydes and ketones if applicable.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and add it directly to the titration vessel.

Visualizations

Experimental Workflow for Lot-to-Lot Variability Assessment

The following diagram illustrates a typical workflow for the qualification of a new lot of this compound.

G cluster_0 Incoming Lot Qualification cluster_1 Analytical Methods A Receive New Lot of This compound B Review Certificate of Analysis (CofA) A->B C Perform In-house Analytical Testing B->C D Compare Results to Specifications and Previous Lots C->D H HPLC (Purity, Impurities) C->H I GC-HS (Residual Solvents) C->I J Karl Fischer (Water Content) C->J K Melting Point Analysis C->K E Decision D->E F Accept Lot for Use E->F Pass G Reject Lot and Contact Supplier E->G Fail G cluster_0 Drug Synthesis & Biological Activity cluster_1 Cellular Signaling A This compound (Lot with Impurity) B Multi-step Synthesis A->B C Intended Kinase Inhibitor (API) B->C D Impurity-Derived Side Product B->D E Target Kinase C->E Inhibits H Off-Target Enzyme D->H Inhibits F Downstream Signaling E->F G Cellular Response (e.g., Apoptosis) F->G I Unintended Cellular Effect H->I

References

A Comparative Benchmarking Study: Synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline and Other Diaryl Ether Formations

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with applications spanning the pharmaceutical, agrochemical, and material science industries. The target molecule, 2-(3-Chlorophenoxy)-5-fluoroaniline, represents a key structural motif found in various biologically active compounds. This guide provides a comprehensive benchmark of a proposed synthetic route for this molecule against other prevalent diaryl ether formation methodologies, offering researchers and drug development professionals a data-driven comparison to inform their synthetic strategies.

Proposed Synthesis of this compound via Ullmann Condensation

A plausible and historically significant route for the synthesis of this compound is the Ullmann condensation. This method involves the copper-catalyzed reaction of an aryl halide with a phenol. For our target molecule, this would entail the coupling of 2-bromo-4-fluoroaniline with 3-chlorophenol.

Alternative Diaryl Ether Synthesis Methodologies

To provide a thorough benchmark, the proposed Ullmann condensation is compared against two other powerful methods for C-O bond formation: the Buchwald-Hartwig C-O coupling and Nucleophilic Aromatic Substitution (SNAr).

  • Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction that has become a mainstay in organic synthesis due to its broad substrate scope and milder reaction conditions compared to the classical Ullmann reaction.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when one of the aromatic rings is activated by electron-withdrawing groups, allowing for a metal-free C-O bond formation.[2]

Data Presentation: A Comparative Analysis

The following table summarizes the key reaction parameters and performance metrics for the proposed synthesis of this compound and analogous diaryl ether formations using the Ullmann condensation, Buchwald-Hartwig coupling, and SNAr. The data for the Ullmann and Buchwald-Hartwig reactions are based on general protocols and analogous transformations found in the literature, as a direct synthesis of the target molecule was not explicitly found. The SNAr reaction data is based on a representative example.

FeatureProposed Ullmann CondensationBuchwald-Hartwig C-O CouplingNucleophilic Aromatic Substitution (SNAr)
Reaction 2-bromo-4-fluoroaniline + 3-chlorophenolAryl Halide + PhenolActivated Aryl Halide + Phenol
Catalyst Copper(I) salt (e.g., CuI)Palladium complex (e.g., Pd(OAc)₂, Pd₂(dba)₃)None (Substrate-dependent)
Ligand Often used (e.g., L-proline, picolinic acid)Phosphine-based (e.g., XPhos, RuPhos)None
Base Strong inorganic base (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)Inorganic base (e.g., K₂CO₃)
Solvent High-boiling polar aprotic (e.g., DMF, DMSO)Anhydrous, non-polar (e.g., Toluene, Dioxane)Polar aprotic (e.g., DMSO, DMF)
Temperature High (100-200 °C)Moderate to high (80-120 °C)Room temperature to moderate (25-100 °C)
Reaction Time 12-24 hours2-24 hours1-12 hours
Typical Yield Moderate to good (50-80%)Good to excellent (70-95%)Good to excellent (70-95%)
Functional Group Tolerance ModerateHighLimited by activating group requirement
Cost Relatively low-cost catalystHigher cost catalyst and ligandsLow cost (metal-free)

Experimental Protocols

Proposed Synthesis of this compound via Ullmann Condensation

Materials:

  • 2-bromo-4-fluoroaniline

  • 3-chlorophenol

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-fluoroaniline (1.0 mmol), 3-chlorophenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

General Protocol for Buchwald-Hartwig C-O Coupling

Materials:

  • Aryl halide (e.g., 2-bromo-4-fluoroaniline)

  • Phenol (e.g., 3-chlorophenol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk flask.

  • Add the aryl halide (1.0 mmol), the phenol (1.2 mmol), and the sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 100-110 °C with stirring for 2-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the residue by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • Electron-deficient aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add the electron-deficient aryl halide (1.0 mmol), the phenol (1.1 mmol), and potassium carbonate (1.5 mmol).

  • Add DMSO (5 mL) and stir the mixture at room temperature or with gentle heating (e.g., 80 °C).

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis_Pathways cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig C-O Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) U_start1 2-bromo-4-fluoroaniline U_product This compound U_start1->U_product CuI, L-proline K₂CO₃, DMF, 120-140°C U_start2 3-chlorophenol U_start2->U_product CuI, L-proline K₂CO₃, DMF, 120-140°C B_start1 Aryl Halide B_product Diaryl Ether B_start1->B_product Pd catalyst, Ligand Base, Toluene, 80-120°C B_start2 Phenol B_start2->B_product Pd catalyst, Ligand Base, Toluene, 80-120°C S_start1 Activated Aryl Halide S_product Diaryl Ether S_start1->S_product Base, DMSO 25-100°C S_start2 Phenol S_start2->S_product Base, DMSO 25-100°C

Caption: Comparative synthetic pathways for diaryl ether formation.

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Phenol, Catalyst, Ligand, Base) reaction Reaction Setup (Inert atmosphere, Solvent, Heating) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Final Product: Diaryl Ether purification->product

Caption: General experimental workflow for diaryl ether synthesis.

Conclusion

The synthesis of this compound and other diaryl ethers can be approached through several effective methodologies. The classical Ullmann condensation , while requiring harsh conditions, remains a cost-effective option. For broader substrate scope, milder conditions, and generally higher yields, the Buchwald-Hartwig C-O coupling is a superior, albeit more expensive, alternative. The SNAr reaction offers a simple, metal-free, and efficient route, but its application is limited to substrates bearing strong electron-withdrawing groups. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, scalability, and cost considerations. This guide provides the necessary data and protocols to make an informed decision for the synthesis of complex diaryl ethers.

References

Safety Operating Guide

Proper Disposal of 2-(3-Chlorophenoxy)-5-fluoroaniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 2-(3-Chlorophenoxy)-5-fluoroaniline, a chemical that requires careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). Based on data for structurally similar halogenated anilines, this compound is considered hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Clothing: Wear protective clothing.

  • Eye Protection: Use eye protection or a face shield.[1]

  • Respiratory Protection: If working outside a fume hood or with potential for dust/aerosol generation, use a self-contained breathing apparatus.[1][2]

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke when using this product.[1]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

Chemical and Physical Properties

Understanding the properties of this compound and similar compounds is essential for safe handling and disposal.

PropertyValueSource
Molecular Formula C₁₂H₉ClFNON/A (Inferred)
Appearance Beige (solid)Fisher Scientific (for 3-Chloro-4-fluoroaniline)[2]
Melting Point 42 - 47 °C / 107.6 - 116.6 °FFisher Scientific (for 3-Chloro-4-fluoroaniline)[2]
Flash Point 149 °C / 300.2 °FFisher Scientific (for 3-Chloro-4-fluoroaniline)[2]
Decomposition Temp. > 300°CFisher Scientific (for 3-Chloro-4-fluoroaniline)[2]
Incompatible Materials Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, ChloroformatesFisher Scientific (for 3-Chloro-4-fluoroaniline)[2]

Hazard Profile

The following hazard information is based on GHS classifications for similar halogenated aniline compounds.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed.[1]
Acute Toxicity, Dermal Category 3 / 4H311/H312: Toxic/Harmful in contact with skin.[1]
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaled.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[4]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.[4]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[1]
Carcinogenicity Category 1BH350: May cause cancer.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.
Aquatic Hazard (Acute & Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste. Do not discharge down the drain or into the environment.[1][3]

Experimental Protocol: Waste Segregation and Collection

  • Segregation: Classify waste containing this compound as "Halogenated Organic Waste".[5][6] Do not mix with non-halogenated organic waste, acids, or bases.[5]

  • Containerization:

    • Use a designated, properly labeled hazardous waste container. The container should be in good condition and compatible with the chemical.

    • The label must clearly state "Hazardous Waste" and identify the contents, including "Halogenated Organic Compounds" and the specific chemical name.

  • Accumulation:

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container securely closed except when adding waste.

    • Maintain a log of the accumulated waste, noting the chemical name and quantity.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • The preferred method for disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Waste Generation (this compound) B Personal Protective Equipment (PPE) - Gloves - Lab Coat - Safety Goggles C Segregate as 'Halogenated Organic Waste' A->C Step 1 D Store in Labeled, Closed Waste Container C->D Step 2 E Schedule Waste Pickup with EHS Office D->E Step 3 F Transport by Licensed Hazardous Waste Hauler E->F Step 4 G Final Disposal at Permitted Facility F->G Step 5 H High-Temperature Incineration G->H Disposal Method

Caption: Disposal workflow for this compound.

Disclaimer: This guide provides general recommendations based on available data for similar chemical structures. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the exact material you are using. Your Environmental Health and Safety (EHS) department should be your primary contact for any questions regarding hazardous waste disposal.

References

Personal protective equipment for handling 2-(3-Chlorophenoxy)-5-fluoroaniline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-(3-Chlorophenoxy)-5-fluoroaniline

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile can be inferred from structurally related compounds such as chloro-fluoro-anilines. These compounds are generally classified as hazardous.

Potential hazards include:

  • Acute toxicity if swallowed, inhaled, or in contact with skin.[1][2][3][4][5]

  • Skin and eye irritation.[1][3][4]

  • May cause respiratory irritation.[1][3]

  • Potential for serious eye damage.[6]

  • May cause an allergic skin reaction.[6]

  • Suspected of causing genetic defects and may cause cancer.[6]

  • Very toxic to aquatic life with long-lasting effects.[3][5]

Hazard ClassificationCategory
Acute Oral ToxicityCategory 3 or 4
Acute Dermal ToxicityCategory 3 or 4
Acute Inhalation ToxicityCategory 3 or 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2 or 2A
Respiratory SensitizationMay cause respiratory irritation (STOT SE 3)
Skin SensitizationCategory 1
CarcinogenicityCategory 1B (Suspected)
Aquatic Toxicity (Acute)Category 1
Aquatic Toxicity (Chronic)Category 1

This table is a summary based on data for structurally similar compounds and should be used as a precautionary guideline.

Personal Protective Equipment (PPE)

A comprehensive PPE setup is mandatory to minimize exposure. Always consult the specific pesticide or chemical label for detailed PPE requirements.[7][8]

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesUnlined gloves made of nitrile rubber, butyl rubber, or neoprene are recommended.[9][10] Avoid leather or cotton gloves.[9][11] Inspect for leaks before use.[11]
Body Chemical safety suit or lab coatA Tyvek suit or a long-sleeved lab coat should be worn.[1][8][10] For larger spills, a gas-tight suit may be necessary.[6]
Eyes Safety glasses with side shields or gogglesUse tight-fitting, non-fogging chemical splash goggles or a full-face shield.[8][11]
Respiratory RespiratorAn N95 particulate face mask or a full-facepiece reusable respirator is recommended, especially when handling powders or in poorly ventilated areas.[8]
Feet Chemical-resistant footwearWear closed-toe shoes; chemical-resistant boots are recommended.[7][11]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure safety showers and eyewash stations are readily accessible.[2]

  • Remove all unnecessary items from the work area to prevent contamination.

2. Donning PPE:

  • Follow the proper sequence for putting on PPE:

    • Body suit/lab coat

    • Respirator

    • Goggles/face shield

    • Gloves (ensure cuffs are tucked under the sleeves of the lab coat).[10]

3. Handling the Chemical:

  • Avoid direct contact with the substance.[12]

  • Do not breathe in dust, fumes, or vapors.[12]

  • Weigh and transfer the chemical within the fume hood.

  • Keep the container tightly closed when not in use.[6][12]

4. In Case of a Spill:

  • Evacuate the immediate area.

  • For small spills, absorb with an inert material such as sand, silica gel, or a universal binder.[1][2][12]

  • Collect the absorbed material into a suitable, closed container for disposal.[1][2][12]

  • For large spills, contact your institution's environmental health and safety department.

5. First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][3]

  • If on Skin: Immediately wash with plenty of soap and water.[1] Remove contaminated clothing.[1] If skin irritation occurs, seek medical attention.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure compliance with regulations.

1. Waste Collection:

  • All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be collected in designated, labeled, and sealed containers.

2. Waste Disposal:

  • Dispose of chemical waste in accordance with local, regional, and national regulations.[6] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[12]

  • Do not allow the chemical to enter drains or watercourses.[6][12]

  • The preferred method of disposal for this type of compound is incineration by a licensed waste disposal facility.[13][14]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Review SDS & Protocol prep2 Verify Fume Hood Function prep1->prep2 prep3 Assemble PPE prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh & Transfer in Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Dispose of Waste clean3->clean4 emergency1 Spill Response emergency2 First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.